H-Leu-Lys(Z)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5/c1-14(2)12-16(21)18(24)23-17(19(25)26)10-6-7-11-22-20(27)28-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,21H2,1-2H3,(H,22,27)(H,23,24)(H,25,26)/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDHNTHWLUFXHK-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Application of H-Leu-Lys(Z)-OH in Modern Biochemical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate field of biochemical research and drug development, the synthesis of custom peptides with high fidelity and purity is paramount. The dipeptide Nα-L-Leucyl-Nε-(benzyloxycarbonyl)-L-lysine, commonly abbreviated as H-Leu-Lys(Z)-OH, serves as a critical building block in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the role and application of this compound, detailing its utility in streamlining the synthetic process, the strategic importance of the benzyloxycarbonyl (Z) protecting group, and explicit experimental protocols for its incorporation and subsequent deprotection. This document is intended to be a practical resource for researchers, offering both theoretical understanding and actionable methodologies for the successful synthesis of complex peptides.
Core Concepts: The Role of this compound in Peptide Synthesis
This compound is a dipeptide composed of Leucine (Leu) and Lysine (B10760008) (Lys). The key feature of this reagent is the presence of a benzyloxycarbonyl (Z or Cbz) group protecting the ε-amino group of the lysine side chain. This pre-formed dipeptide block offers several advantages in the stepwise chemical synthesis of peptides, a process that overwhelmingly relies on solid-phase peptide synthesis (SPPS).
The foundational principle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This approach simplifies the purification process at each step, as excess reagents and byproducts can be removed by simple washing and filtration. The synthesis typically proceeds from the C-terminus to the N-terminus of the peptide.
The use of dipeptide units like this compound can enhance the efficiency of the synthesis in several ways:
-
Increased Coupling Efficiency: By adding two amino acid residues in a single coupling step, the number of reaction cycles is reduced, which can lead to a higher overall yield and purity of the final peptide. This is particularly beneficial for the synthesis of long peptides where the cumulative yield of many individual coupling steps can be low.
-
Reduced Steric Hindrance: In some cases, the coupling of a single amino acid to a sterically hindered N-terminus of a growing peptide chain can be challenging. A dipeptide may adopt a conformation that facilitates a more efficient coupling reaction.
-
Prevention of Side Reactions: The pre-formed peptide bond in the dipeptide eliminates the risk of side reactions that could occur during the activation and coupling of the individual amino acids.
The benzyloxycarbonyl (Z) group is a classic and robust protecting group for the primary amine on the lysine side chain. Its stability under the conditions used for the removal of the temporary Nα-protecting group (typically Fmoc or Boc) is crucial for preventing the formation of branched peptides.
Quantitative Data in Peptide Synthesis
The success of a peptide synthesis is ultimately measured by the yield and purity of the final product. The following tables provide illustrative quantitative data for the key steps involving the use of a Leu-Lys(Z) moiety in a typical Fmoc-based solid-phase peptide synthesis. These values are representative of what can be expected in a well-optimized synthesis.
Table 1: Representative Coupling Efficiency of Fmoc-Leu-OH to Lys(Z)-Resin
| Parameter | Value |
| Resin Loading | 0.5 mmol/g |
| Scale | 0.1 mmol |
| Fmoc-Leu-OH Equivalents | 3 eq. |
| Coupling Reagent (HBTU) | 2.9 eq. |
| Base (DIPEA) | 6 eq. |
| Coupling Time | 2 hours |
| Coupling Efficiency | >99% |
Note: Coupling efficiency is often monitored qualitatively by a Kaiser test and can be quantitatively determined by UV-Vis spectrophotometry of the Fmoc deprotection product.
Table 2: Overall Yield and Purity for a Model Hexapeptide Synthesis
| Parameter | Value |
| Peptide Sequence | Ac-Arg-Gly-Leu-Lys(Z)-Ala-Phe-NH₂ |
| Synthesis Scale | 0.1 mmol |
| Theoretical Yield | 105 mg |
| Crude Peptide Yield | 89 mg (85%) |
| Purity of Crude Peptide (HPLC) | ~75% |
| Yield after Purification | 50 mg (48%) |
| Final Purity (HPLC) | >98% |
Experimental Protocols
The following are detailed methodologies for the incorporation of a Leu-Lys(Z) unit into a peptide sequence using Fmoc-based solid-phase peptide synthesis, followed by the deprotection of the Z group.
Protocol for Coupling of Fmoc-Leu-OH to a Lys(Z)-Functionalized Resin
This protocol outlines the steps for the elongation of a peptide chain by adding a Leucine residue to a resin-bound Lysine with a Z-protected side chain.
Materials:
-
Fmoc-Lys(Z)-Wang resin (or similar)
-
Fmoc-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure®)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Place the Fmoc-Lys(Z)-Wang resin (1.0 eq) in the synthesis vessel. Add DMF to swell the resin for 30-60 minutes. Drain the DMF.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes. Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Leu-OH (3.0 eq) and OxymaPure® (3.0 eq) in DMF. Add DIC (3.0 eq) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated Fmoc-Leu-OH solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next deprotection cycle or for final cleavage.
Protocol for the Deprotection of the Benzyloxycarbonyl (Z) Group
The Z group is typically removed under strong acidic conditions or by catalytic hydrogenation. The choice of method depends on the other protecting groups present in the peptide and the peptide's overall stability.
Method A: Deprotection by Catalytic Hydrogenation
This is a mild method for removing the Z group.
Materials:
-
Peptide with Lys(Z) moiety
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (B129727) (MeOH) or Acetic Acid (AcOH)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the peptide containing the Lys(Z) group in a suitable solvent such as methanol or acetic acid.
-
Carefully add the Pd/C catalyst to the solution (typically 10-50% by weight of the peptide).
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 2-24 hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate to obtain the deprotected peptide.
Method B: Deprotection with Strong Acid (HBr in Acetic Acid)
This is a harsher method and should be used with caution, ensuring compatibility with other protecting groups.
Materials:
-
Peptide with Lys(Z) moiety
-
33% (w/w) Hydrogen Bromide (HBr) in acetic acid
-
Diethyl ether, cold
-
Centrifuge
Procedure:
-
Dissolve the peptide containing the Lys(Z) group in a minimal amount of acetic acid.
-
Add the 33% HBr in acetic acid solution to the peptide solution.
-
Allow the reaction to proceed at room temperature for 30-90 minutes. Monitor the reaction by HPLC.
-
Once the deprotection is complete, precipitate the peptide by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
Visualizing the Workflow and Logic
Experimental Workflow for Solid-Phase Peptide Synthesis
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, highlighting the key stages of deprotection, washing, and coupling.
Logical Relationship of Protecting Groups
This diagram illustrates the orthogonal relationship between the temporary Nα-Fmoc protecting group and the permanent side-chain protecting groups, including the Z group on Lysine.
Conclusion
This compound is a valuable reagent in the arsenal (B13267) of the peptide chemist. Its use as a dipeptide building block can offer strategic advantages in the synthesis of complex peptides, potentially improving yields and purity. The robust benzyloxycarbonyl protecting group on the lysine side chain ensures the prevention of unwanted side reactions during chain elongation. A thorough understanding of the principles of solid-phase peptide synthesis, coupled with optimized protocols for coupling and deprotection, as detailed in this guide, will enable researchers and drug development professionals to effectively utilize this compound in their pursuit of novel and impactful peptide-based molecules.
An In-depth Technical Guide on the Potential Biological Function and Activity of H-Leu-Lys(Z)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Leu-Lys(Z)-OH, chemically known as L-Leucyl-Nε-(benzyloxycarbonyl)-L-lysine, is a dipeptide derivative. Structurally, it consists of the amino acids Leucine (B10760876) and Lysine (B10760008), with the epsilon-amino group of the Lysine side chain protected by a benzyloxycarbonyl (Z) group. While extensively utilized as a building block in solid-phase and solution-phase peptide synthesis due to the stability of the Z-group under various coupling conditions, its intrinsic biological functions and activities are not well-documented in publicly available literature.
This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound based on the known functions of its constituent parts: the Leu-Lys dipeptide core and the benzyloxycarbonyl protecting group. Furthermore, this document furnishes detailed experimental protocols and workflows for researchers to investigate these hypothesized activities, thereby addressing the current knowledge gap in the scientific literature.
Chapter 1: Inferred Biological Profile based on Structural Components
The biological activity of this compound can be inferred by examining its core dipeptide structure and the influence of the Nε-benzyloxycarbonyl group.
The Leu-Lys Dipeptide Core: A Foundation for Bioactivity
The unprotected dipeptide, Leucyl-Lysine (Leu-Lys), has been shown to possess notable biological properties. Research indicates that this dipeptide exhibits antioxidant and anti-aging effects. A study on Caenorhabditis elegans demonstrated that Leu-Lys can prolong lifespan by mitigating oxidative and glycative stress.[1][2] Specifically, it was observed to scavenge reactive oxygen species (ROS) and suppress the formation of advanced glycation end products (AGEs).[1][2]
| Biological Activity of Leu-Lys Dipeptide | Model System | Observed Effects | Reference |
| Antioxidant Activity | In vitro | Scavenging of various reactive oxygen species. | [1][2] |
| Antiglycation Activity | In vitro (BSA-glucose model) | Suppression of advanced glycation end product (AGEs) formation. | [1] |
| Anti-aging | Caenorhabditis elegans | Significant prolongation of mean lifespan; reduction of intracellular ROS. | [1][2] |
| Nutrient Metabolism | Turbot (Scophthalmus maximus) | Influences amino acid transport and metabolism, suggesting a role in nutrient utilization. | [2] |
The Nε-Benzyloxycarbonyl (Z) Group: More Than Just a Protecting Group
The benzyloxycarbonyl (Z) group is a common amine protecting group in peptide synthesis. While its primary role is synthetic, its presence in a molecule can influence biological properties. The Z-group's aromatic nature and hydrophobicity can impact a peptide's interaction with biological targets and its pharmacokinetic profile.
For instance, studies on other Z-protected lysine derivatives have shown high in vitro inhibitory activity against enzymes like Angiotensin-Converting Enzyme (ACE). However, this activity was diminished in vivo, likely due to increased binding to serum proteins, a phenomenon that can be attributed to the hydrophobic Z-group. Furthermore, the Z-group can mimic aromatic amino acid residues, potentially influencing peptide conformation and interaction with target proteins.[3]
Potential Antimicrobial and Antitumor Activity
Peptides rich in Leucine and Lysine residues are well-known for their antimicrobial and antitumor activities.[1][4] The cationic nature of Lysine facilitates interaction with negatively charged bacterial or cancer cell membranes, while the hydrophobicity of Leucine promotes membrane disruption.[4] Although this compound is a simple dipeptide, the presence of both a cationic center (the alpha-amino group of Leucine) and hydrophobic moieties (the Leucine side chain and the Z-group) suggests a potential, albeit likely weak, for antimicrobial or cytotoxic effects.
Chapter 2: Proposed Experimental Protocols for Functional Characterization
To elucidate the biological functions of this compound, the following experimental protocols are proposed.
Antimicrobial Activity Assays
This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.
-
Materials:
-
This compound
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (600 nm)
-
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, sterile water).
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum in MHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well containing the dipeptide dilutions. Include a positive control (bacteria in MHB without the dipeptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
-
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
-
Protocol:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
-
Antioxidant Activity Assays
This assay measures the ability of a compound to act as a free radical scavenger.
-
Materials:
-
This compound
-
DPPH solution in methanol
-
Methanol
-
Ascorbic acid (positive control)
-
Spectrophotometer (517 nm)
-
-
Protocol:
-
Prepare various concentrations of this compound in methanol.
-
In a 96-well plate, mix the dipeptide solutions with the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Enzyme Inhibition Assays (General Protocol)
This general protocol can be adapted to screen this compound against various enzymes, such as proteases (e.g., trypsin, chymotrypsin) or ACE.
-
Materials:
-
This compound
-
Target enzyme (e.g., Trypsin)
-
Substrate for the target enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay buffer specific to the enzyme
-
Known inhibitor for the target enzyme (positive control)
-
96-well plate
-
Spectrophotometer
-
-
Protocol:
-
Prepare a stock solution of this compound and a known inhibitor.
-
In a 96-well plate, add the assay buffer, the target enzyme, and various concentrations of this compound or the known inhibitor.
-
Pre-incubate the plate for a defined period at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance of the product at a specific wavelength over time.
-
Calculate the percentage of inhibition and, if applicable, determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Chapter 3: Data Presentation and Visualization
Quantitative Data Summary
A significant knowledge gap exists regarding the quantitative biological activity of this compound. The following table highlights the lack of available data for key inhibitory and activity metrics.
| Parameter | Target | Value | Reference |
| IC50 | Specific Enzyme | Data not available | N/A |
| Ki | Specific Enzyme | Data not available | N/A |
| MIC | Bacterial/Fungal Strain | Data not available | N/A |
| EC50 | Cellular Process | Data not available | N/A |
Visualizations
The following diagrams illustrate proposed experimental workflows and hypothetical mechanisms of action for this compound.
References
- 1. Antibiotic activity of Leu-Lys rich model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Leu-Lys-rich antimicrobial peptide: activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of H-Leu-Lys(Z)-OH in Modern Peptide Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide H-Leu-Lys(Z)-OH, or L-Leucyl-Nε-(benzyloxycarbonyl)-L-lysine, serves as a critical building block in the intricate field of peptide synthesis. Its unique structural and chemical characteristics, featuring a hydrophobic leucine (B10760876) residue and a lysine (B10760008) residue with a strategically protected ε-amino group, make it an invaluable tool for the construction of complex peptides with diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and purification protocols. Furthermore, it explores its application in the synthesis of bioactive peptides, particularly those with antimicrobial and antitumor properties, and elucidates the underlying mechanism of action. This document is intended to be a thorough resource for researchers and professionals engaged in peptide chemistry and drug development, offering both theoretical insights and practical methodologies.
Introduction to this compound
This compound is a dipeptide derivative that plays a pivotal role in solution-phase and solid-phase peptide synthesis. The molecule consists of L-leucine N-terminally linked to L-lysine. The defining feature of this reagent is the benzyloxycarbonyl (Z or Cbz) protecting group attached to the ε-amino group of the lysine side chain. This protection is crucial as it prevents unwanted side reactions at the lysine's side chain during peptide elongation, thereby directing the formation of the peptide bond to the α-amino group. The presence of the bulky, hydrophobic leucine residue and the protected lysine imparts specific conformational properties to the peptides being synthesized.
The Leu-Lys motif is frequently found in a variety of bioactive peptides, including antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and certain anticancer agents. The strategic use of this compound allows for the precise incorporation of this dipeptide unit, which can be critical for the final peptide's structure, function, and therapeutic efficacy.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The following tables summarize key quantitative data for this dipeptide.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 34990-61-9 | |
| Molecular Formula | C₂₀H₃₁N₃O₅ | MedChemExpress |
| Molecular Weight | 393.48 g/mol | |
| Appearance | White to off-white solid | MedChemExpress |
| Storage Conditions | 2-8°C, protected from light, stored under inert gas | MySkinRecipes |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Value | Reference |
| Mass Spectrometry (ESI-MS) | [M+H]⁺: 394.23 | (Predicted) |
| ¹H NMR (400 MHz, MeOD-d₄) δ (ppm) | No specific data found for this compound. Representative shifts for Leu and Lys(Z) residues are provided in the experimental section. | |
| ¹³C NMR (100 MHz, MeOD-d₄) δ (ppm) | No specific data found for this compound. Representative shifts for Leu and Lys(Z) residues are provided in the experimental section. |
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through a multi-step process involving the coupling of appropriately protected leucine and lysine precursors, followed by selective deprotection. A common strategy involves the coupling of an N-terminally protected leucine, such as Boc-Leu-OH, with a lysine derivative where the α-amino group is free and the ε-amino group is protected, such as H-Lys(Z)-OH. The resulting protected dipeptide, Boc-Leu-Lys(Z)-OH, is then selectively deprotected at the N-terminus to yield the final product.
Experimental Protocol: Solution-Phase Synthesis of this compound
This protocol describes a two-step synthesis of this compound starting from Boc-Leu-OH and H-Lys(Z)-OH.
Step 1: Synthesis of Boc-Leu-Lys(Z)-OH
-
Materials:
-
Boc-Leu-OH (1.0 eq)
-
H-Lys(Z)-OH (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure: a. Dissolve Boc-Leu-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF. b. In a separate flask, dissolve H-Lys(Z)-OH (1.0 eq) and DIPEA (1.0 eq) in the same solvent. c. Cool both solutions to 0 °C in an ice bath. d. Add the H-Lys(Z)-OH solution to the Boc-Leu-OH solution with stirring. e. Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture. f. Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight. g. Monitor the reaction progress by Thin Layer Chromatography (TLC). h. Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). i. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine. j. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Boc-Leu-Lys(Z)-OH. k. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Step 2: N-terminal Deprotection to Yield this compound
-
Materials:
-
Boc-Leu-Lys(Z)-OH (from Step 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure: a. Dissolve the purified Boc-Leu-Lys(Z)-OH in a solution of 25-50% TFA in DCM (v/v). b. Stir the reaction at room temperature for 30-60 minutes. c. Monitor the deprotection by TLC. d. Once complete, remove the solvent and excess TFA under reduced pressure. e. The resulting product, this compound, can be precipitated and washed with cold diethyl ether.
A similar synthesis starting from BOC-Leu-Lys(Z)-CHA has been reported to yield H-Leu-Lys(Z)-CHA·HCl in 98% yield after deprotection with 2N HCl/AcOH.[1]
Purification and Characterization
The purification of this compound is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: RP-HPLC Purification
-
Instrumentation and Reagents:
-
Preparative HPLC system with a C18 column.
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Procedure: a. Dissolve the crude this compound in a minimal amount of Mobile Phase A. b. Inject the sample onto the C18 column. c. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). d. Monitor the elution profile at 220 nm. e. Collect the fractions corresponding to the main peak. f. Analyze the purity of the collected fractions by analytical HPLC. g. Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Characterization
-
Mass Spectrometry: The identity of the purified this compound can be confirmed by ESI-MS, which should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 394.23.
Role in Peptide Synthesis
This compound is a versatile building block for the synthesis of peptides containing the Leu-Lys motif. Its primary application is in solution-phase peptide synthesis, where it can be coupled to other amino acids or peptide fragments.
Solution-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a general workflow for the incorporation of this compound into a growing peptide chain in solution-phase synthesis.
Deprotection of the Z-Group
The benzyloxycarbonyl (Z) group is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection, making it an orthogonal protecting group. The Z group is typically removed by catalytic hydrogenation.
Experimental Protocol: Z-Group Deprotection by Catalytic Hydrogenation
-
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol or another suitable solvent
-
Hydrogen gas source (e.g., balloon or hydrogenation apparatus)
-
-
Procedure: a. Dissolve the Z-protected peptide in methanol. b. Carefully add a catalytic amount of 10% Pd/C (typically 10% by weight of the peptide). c. Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times. d. Stir the reaction mixture under a hydrogen atmosphere at room temperature. e. Monitor the reaction by TLC or HPLC until the starting material is consumed. f. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. g. Wash the Celite® pad with methanol. h. Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected peptide.
Biological Role of Leu-Lys Containing Peptides
Peptides rich in leucine and lysine residues often exhibit potent antimicrobial and antitumor activities.[2][3] The amphipathic nature of these peptides, arising from the hydrophobic leucine and the positively charged lysine residues, is key to their mechanism of action.
Mechanism of Action: Membrane Disruption
The primary mechanism by which many Leu-Lys rich peptides exert their cytotoxic effects is through the disruption of cell membranes.[2] This process is generally initiated by the electrostatic attraction between the positively charged lysine residues of the peptide and the negatively charged components of microbial or cancer cell membranes (e.g., phospholipids, teichoic acids).
The subsequent steps can be described by several models, including the "barrel-stave," "toroidal pore," and "carpet" models. In all these models, the hydrophobic leucine residues play a crucial role in inserting into and destabilizing the lipid bilayer, leading to pore formation, increased membrane permeability, and ultimately, cell lysis.
The following diagram illustrates a generalized mechanism of membrane disruption by a Leu-Lys rich peptide.
Conclusion
This compound is a cornerstone dipeptide in the arsenal (B13267) of peptide chemists. Its strategic design, combining a key bioactive motif with an orthogonal protecting group, facilitates the efficient and controlled synthesis of complex peptides. The methodologies for its synthesis, purification, and incorporation into peptide chains are well-established, offering reliability and scalability. Furthermore, the biological significance of the Leu-Lys motif, particularly in the context of membrane-disrupting antimicrobial and antitumor peptides, underscores the importance of this compound in the development of novel therapeutic agents. This guide has provided a detailed technical overview to aid researchers and drug development professionals in leveraging the full potential of this versatile building block.
References
Nε-Z-L-lysine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Nε-Z-L-lysine in Peptide Synthesis, Drug Delivery, and as a Modulator of Biological Pathways
Nε-Z-L-lysine, a derivative of the essential amino acid L-lysine where the epsilon-amino group is protected by a benzyloxycarbonyl (Z) group, serves as a critical building block in the synthesis of complex peptides and has emerging applications in drug development and biochemical research.[1][2][3][4] This technical guide provides a comprehensive overview of its research applications, supported by quantitative data, detailed experimental protocols, and visualizations of associated biological and experimental workflows.
Core Applications in Peptide Synthesis
The primary application of Nε-Z-L-lysine lies in solid-phase peptide synthesis (SPPS), where the Z-group provides robust protection of the lysine (B10760008) side chain, preventing unwanted reactions during peptide elongation.[3][4] This protection is stable under the conditions used for the removal of temporary Nα-protecting groups like Fmoc and Boc.
Quantitative Data in Peptide Synthesis
The efficiency of incorporating Nε-Z-L-lysine and the subsequent deprotection of the Z group are critical parameters in peptide synthesis. While specific quantitative data for Nε-Z-L-lysine is not extensively available in the public domain, the following tables provide representative yields for the synthesis of related Nε-protected lysine derivatives and general peptide coupling efficiencies, which can serve as a benchmark.
| Step | Reagents and Conditions | Yield (%) | Reference |
| Synthesis of Boc-Lys(Boc)-OH | Lysine hydrochloride, (Boc)₂O, NaHCO₃, Dioxane/Water | 85 | [5] |
| Synthesis of Generation 1 Poly(L-lysine) Dendron | Boc-Lys(Boc)-OH, H-Lys(Z)-OBzl, EDC, HOBt, DIPEA, CH₂Cl₂ | 81 | [5] |
| Synthesis of Generation 2 Poly(L-lysine) Dendron | G1-dendron, Boc-Lys(Boc)-OH, EDC, HOBt, DIPEA, CH₂Cl₂ | 82 | [5] |
| Synthesis of Generation 3 Poly(L-lysine) Dendron | G2-dendron, Boc-Lys(Boc)-OH, EDC, HOBt, DIPEA, CH₂Cl₂/MeOH | 75 | [5] |
Table 1: Synthesis Yields of Nε-Protected Lysine Derivatives and Dendrimers. This table illustrates the typical yields achieved during the synthesis of Nε-Boc protected lysine and its subsequent use in the generation of poly(L-lysine) dendrons.
| Peptide Sequence | Coupling Method | Average Coupling Yield (%) | Reference |
| ACP(65–74) | HATU/DMSO in situ neutralization | 99.2 | [6] |
| PnIA(A10L) | HATU/DMSO in situ neutralization | 99.4 | [6] |
| PR(81–99) | HATU/DMSO in situ neutralization | 97.9 | [6] |
| Dipeptide (Gln-Asn) | Isonitrile-mediated | 95 | [7] |
| Tripeptide | Isonitrile-mediated | 85 | [7] |
Table 2: Representative Coupling Efficiencies in Solid-Phase Peptide Synthesis. This table showcases high coupling efficiencies achievable with modern coupling reagents, which are relevant for the incorporation of Nε-Z-L-lysine into peptide chains.
Experimental Protocols
Detailed methodologies are crucial for the successful application of Nε-Z-L-lysine in research. The following sections provide established protocols for its synthesis and use in SPPS.
Synthesis of Nε-Z-L-lysine Hydrochloride
This protocol describes a common method for the preparation of Nε-Z-L-lysine hydrochloride.
Materials:
-
L-lysine hydrochloride
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Butanol
-
Water
Procedure:
-
Dissolve L-lysine hydrochloride in water at room temperature.
-
Adjust the pH to approximately 10.5 with 30% sodium hydroxide.
-
While maintaining the temperature between 20-23°C and the pH between 10.3 and 10.8, simultaneously add benzyl chloroformate and 30% sodium hydroxide over 2 hours.
-
After the addition, continue stirring for an additional hour at room temperature.
-
Adjust the pH to 5.3 with 37% hydrochloric acid.
-
The resulting Nε-benzyloxycarbonyl-L-lysine can be further processed into its N-carboxyanhydride (NCA) for polymerization or used directly in peptide synthesis. For the NCA, the product is dissolved in a suitable solvent like acetone and treated with a halogenating agent (e.g., oxalyl chloride with DMF).
-
For purification of Nε-Z-L-lysine, the reaction mixture can be extracted with toluene to remove impurities. The aqueous phase is then acidified to pH 1.3 and extracted with butanol. The product is then isolated from the butanol phase.
Expected Yield: While specific yields can vary, this method is generally efficient for the large-scale preparation of Nε-Z-L-lysine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel inhibitors of dihydrodipicolinate synthase [harvest.usask.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Feedback inhibition of dihydrodipicolinate synthase enzymes by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine discovery and background
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine, a dipeptide of interest in biochemical and pharmaceutical research. Due to the limited direct literature on this specific molecule, this document focuses on its synthesis from well-characterized precursors, its physicochemical properties, and potential biological significance extrapolated from related compounds. Detailed experimental protocols for its synthesis are provided, alongside structured data and visualizations to support laboratory applications.
Introduction and Background
L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine is a dipeptide composed of L-leucine and a modified L-lysine residue. The lysine (B10760008) side chain's epsilon-amino group (N6) is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group strategy is fundamental in peptide chemistry to ensure specific peptide bond formation at the α-amino group. The resulting dipeptide possesses both a hydrophobic leucine (B10760876) residue and a protected lysine, giving it unique chemical properties that may be leveraged in drug design and biochemical studies.
The benzyloxycarbonyl group is a classic amine protecting group, removable by catalytic hydrogenolysis, which allows for selective deprotection in complex syntheses. The presence of the Z-group on the lysine side chain prevents unwanted reactions and allows the α-amino group of lysine to form a peptide bond with another amino acid, in this case, L-leucine.
While direct discovery literature for this specific dipeptide is scarce, its synthesis relies on established principles of solution-phase peptide synthesis. The primary precursor, N6-[(benzyloxy)carbonyl]-L-lysine (H-Lys(Z)-OH), is a commercially available and well-characterized amino acid derivative used as a building block in the synthesis of peptides and peptidomimetics.[1][2]
Physicochemical and Quantitative Data
The quantitative data available primarily pertains to the key precursor, N6-[(benzyloxy)carbonyl]-L-lysine. The properties of the final dipeptide can be extrapolated from its constituent amino acids.
Table 1: Physicochemical Properties of N6-[(benzyloxy)carbonyl]-L-lysine (H-Lys(Z)-OH)
| Property | Value | Source |
| CAS Number | 1155-64-2 | [3][4] |
| Molecular Formula | C₁₄H₂₀N₂O₄ | [3][4] |
| Molecular Weight | 280.32 g/mol | [3][5] |
| Appearance | White to off-white powder/crystalline solid | [3][6] |
| Melting Point | ~259 °C (decomposition) | [3][5][7] |
| Optical Activity [α]20/D | +15.5 ± 1° (c = 1% in 1 M HCl) | [3] |
| Solubility | Soluble in aqueous base, dilute acid. Insoluble in water, ethanol, and DMSO under neutral conditions. | [1][7][8] |
| Storage Conditions | Room temperature, keep in a dark place under an inert atmosphere. | [5] |
Table 2: Theoretical Properties of L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine
| Property | Theoretical Value | Notes |
| Molecular Formula | C₂₀H₃₁N₃O₅ | Calculated |
| Molecular Weight | 393.48 g/mol | Calculated |
| Description | A dipeptide with a free N-terminus (Leucine) and a protected Lysine side chain. | - |
Experimental Protocols
The synthesis of L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine is presented as a two-stage process: first, the synthesis of the key precursor H-Lys(Z)-OH, followed by the coupling of a protected L-leucine and subsequent deprotection.
Synthesis of N6-[(benzyloxy)carbonyl]-L-lysine (H-Lys(Z)-OH)
This protocol is adapted from established methods for the selective protection of the lysine ε-amino group.
Materials:
-
L-lysine
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF)
-
Water
-
Aqueous sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-lysine (1.0 equivalent) in water at pH 12, maintained by the addition of aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Separately, prepare a solution of benzyl chloroformate (1.05 equivalents) in THF.
-
Slowly add the benzyl chloroformate solution to the stirring L-lysine solution at 0 °C, while maintaining the pH at 12 with aqueous NaOH.
-
After the addition is complete, allow the reaction mixture to stir overnight, gradually warming to room temperature.
-
Partially concentrate the mixture under vacuum to remove THF.
-
Adjust the pH of the aqueous solution to 5.6 with hydrochloric acid to precipitate the product.
-
Filter the resulting suspension and wash the solid residue with chloroform.
-
Dry the product under vacuum to yield H-Lys(Z)-OH.
Synthesis of L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine
This protocol describes a standard solution-phase peptide coupling using N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents. This requires an N-terminally protected L-leucine, for example, Boc-L-Leucine (Boc-Leu-OH).
Step 1: Peptide Coupling
Materials:
-
N6-[(benzyloxy)carbonyl]-L-lysine (H-Lys(Z)-OH)
-
N-Boc-L-leucine (Boc-Leu-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1N HCl, saturated NaHCO₃, and brine for washing
Procedure:
-
Dissolve Boc-Leu-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Add H-Lys(Z)-OH (1.0 equivalent) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the protected dipeptide, Boc-Leu-Lys(Z)-OH.
Step 2: N-terminal Deprotection (Boc Removal)
Materials:
-
Boc-Leu-Lys(Z)-OH (from previous step)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the protected dipeptide, Boc-Leu-Lys(Z)-OH, in a solution of 25-50% TFA in DCM (v/v).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure to yield the final product, L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine, as a TFA salt.
Visualization of Workflows and Pathways
Synthetic Workflow
The following diagram illustrates the overall synthetic strategy for producing the target dipeptide.
Caption: Solution-phase synthesis of this compound.
Peptide Coupling Mechanism (DCC/HOBt)
This diagram outlines the logical relationship between reactants during the key peptide bond formation step.
Caption: DCC/HOBt mediated peptide bond formation.
Potential Biological Significance and Applications
While the specific biological activity of L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine has not been extensively reported, the properties of related dipeptides provide a basis for potential research applications.
-
Antioxidant and Anti-aging Properties: Dipeptides containing leucine and lysine (Leu-Lys) have demonstrated antioxidant activities against reactive oxygen species (ROS) and have been shown to extend the lifespan of C. elegans, suggesting potential anti-aging effects.[5]
-
Intestinal Health and Metabolism: Lys-Lys dipeptides have been shown to influence intestinal morphology, affect the expression of amino acid transporters, and serve as a source of lysine to alleviate deficiency-induced apoptosis.[9][10] This suggests that dipeptides can have significant roles in nutrient absorption and gut health.
-
Drug Delivery and Peptidomimetics: The incorporation of protected or unnatural amino acids can enhance peptide stability against enzymatic degradation. The Z-protected lysine in this dipeptide could serve as a stable intermediate for the synthesis of more complex peptides with improved pharmacokinetic profiles.
The logical next step for researchers would be to synthesize this dipeptide using the protocols outlined and screen it in assays related to oxidative stress, cell metabolism, or as a building block for larger, more complex therapeutic peptides.
Conclusion
L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine represents a synthetically accessible dipeptide with potential applications in various fields of biochemical and pharmaceutical research. This guide provides the foundational knowledge, including detailed synthetic protocols and physicochemical data of its key precursor, to enable researchers to synthesize, characterize, and investigate this molecule. The provided workflows and diagrams serve as a clear visual aid for the synthetic process, facilitating its adoption in the laboratory. Future studies are warranted to elucidate the specific biological activities of this compound.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of Diverse dl-Configuration Dipeptides by a Streptomyces d-Stereospecific Amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Lysine deficiency and Lys-Lys dipeptide on cellular apoptosis and amino acids metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Leu-Lys(Z)-OH analogues and derivatives in scientific research
An In-depth Technical Guide to H-Leu-Lys(Z)-OH Analogs and Derivatives in Scientific Research
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and research applications of this compound and its analogs and derivatives. While direct research on this compound is limited, this document extrapolates from studies on structurally related peptides, particularly those containing the Leu-Lys motif, to offer insights into its potential as a lead compound in drug discovery. This guide covers synthetic methodologies, potential biological activities such as enzyme inhibition and antimicrobial effects, hypothetical signaling pathways, and detailed experimental protocols for in vitro assays.
Introduction to this compound and its Analogs
This compound, or L-Leucyl-Nε-(benzyloxycarbonyl)-L-lysine, is a dipeptide composed of leucine (B10760876) and a lysine (B10760008) residue with its epsilon-amino group protected by a benzyloxycarbonyl (Z) group. This protecting group strategy is common in peptide synthesis to ensure selective amide bond formation. While this compound itself is primarily a building block for the synthesis of larger peptides, the core Leu-Lys motif is a recurring feature in a variety of biologically active peptides.
Derivatives and analogs of this compound are of significant interest in scientific research for several reasons:
-
Enzyme Inhibition: Dipeptide analogs are often explored as inhibitors of proteases and peptidases. For instance, modifications of the peptide backbone, such as the introduction of ketomethylene or hydroxyethylene isosteres, can lead to potent and stable enzyme inhibitors.[1]
-
Antimicrobial and Antitumor Activity: Peptides rich in leucine and lysine residues have demonstrated significant antimicrobial and antitumor properties.[2][3][4] The combination of hydrophobic (Leu) and cationic (Lys) residues allows these peptides to interact with and disrupt microbial and cancer cell membranes.[2]
-
Cell Penetration: The cationic nature of lysine-containing peptides can facilitate cell penetration, making them potential vectors for intracellular drug delivery.[5][6]
This guide will delve into these areas, providing the necessary technical details for researchers to explore the potential of this compound derivatives in their own work.
Synthesis of this compound Analogs and Derivatives
The synthesis of this compound derivatives can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.
2.1. Solution-Phase Peptide Synthesis (SPPS)
Solution-phase synthesis offers flexibility and is suitable for large-scale production. A general protocol for the synthesis of a dipeptide derivative is as follows:
-
Protection: The N-terminus of the first amino acid (e.g., Leucine) is protected with a suitable group like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
-
Activation: The C-terminus of the N-protected amino acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester.
-
Coupling: The activated amino acid is then reacted with the free amino group of the second amino acid (e.g., H-Lys(Z)-OH) to form the dipeptide.
-
Deprotection: The N-terminal protecting group is removed to allow for further chain elongation if desired.
2.2. Solid-Phase Peptide Synthesis (SPPS)
SPPS is the more common method for synthesizing longer peptides and peptide libraries. The process involves attaching the C-terminal amino acid to a solid resin support and sequentially adding amino acids.
A typical Fmoc-based SPPS cycle involves:
-
Resin Swelling: The resin is swelled in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc group from the resin-bound amino acid is removed using a piperidine (B6355638) solution in DMF.
-
Washing: The resin is washed to remove excess piperidine and by-products.
-
Coupling: The next Fmoc-protected amino acid is activated (e.g., with HATU/DIPEA) and coupled to the free amine on the resin.
-
Washing: The resin is washed to remove unreacted reagents.
-
Repeat: The cycle is repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Potential Biological Activities and Quantitative Data
Based on existing research on related compounds, this compound derivatives can be hypothesized to possess several biological activities.
3.1. Enzyme Inhibition
Dipeptide analogs are excellent candidates for the development of enzyme inhibitors, particularly for proteases. By modifying the peptide bond, researchers can create non-hydrolyzable analogs that bind tightly to the enzyme's active site.
Table 1: Quantitative Data for a Ketomethylene Dipeptide Analog as an Aminopeptidase Inhibitor
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| LysK(RS)Phe | Leucine Aminopeptidase | 4 nM | [1] |
| LysK(RS)Phe | Aminopeptidase M | 4 nM | [1] |
This table presents data for a related dipeptide analog to illustrate the potential potency of such compounds.
3.2. Antimicrobial and Antitumor Activity
The combination of hydrophobicity (Leucine) and positive charge (Lysine) in Leu-Lys rich peptides allows them to selectively target and disrupt the negatively charged membranes of bacteria and cancer cells.
Table 2: Antimicrobial Activity of a Leu/Lys-rich Model Peptide (KLW-f)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
| Staphylococcus aureus | 0.5 - 2.0 | [3] |
| Bacillus subtilis | 0.5 - 2.0 | [3] |
| Escherichia coli | 0.5 - 2.0 | [3] |
| Pseudomonas aeruginosa | 0.5 - 2.0 | [3] |
| Salmonella typhimurium | 0.5 - 2.0 | [3] |
| Candida albicans | 0.5 - 2.0 | [3] |
This table shows the potent antimicrobial activity of a model peptide rich in Leu and Lys residues.
Signaling Pathways
While specific signaling pathways for this compound are not yet elucidated, we can propose hypothetical pathways based on the potential biological activities of its derivatives.
4.1. Hypothetical Signaling Pathway for a Protease Inhibitor Derivative
A derivative of this compound designed as a protease inhibitor could modulate a signaling pathway where the target protease plays a key role. For example, inhibiting a protease involved in inflammation could lead to a downstream anti-inflammatory effect.
Caption: Hypothetical signaling pathway showing inhibition of a target protease by an this compound derivative.
4.2. Proposed Mechanism of Antimicrobial Action and Host Cell Response
Antimicrobial peptides rich in Leu and Lys often act by disrupting the bacterial cell membrane. This can also lead to the recognition of bacterial components by host immune cells, triggering an inflammatory response.
Caption: Proposed mechanism of antimicrobial action and subsequent host immune response.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
5.1. Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.
Materials:
-
Target enzyme
-
Enzyme substrate (preferably chromogenic or fluorogenic)
-
This compound derivative (test inhibitor)
-
Assay buffer (optimized for the target enzyme)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound derivative in the assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Assay Setup:
-
Add 10 µL of each inhibitor dilution to the wells of a 96-well plate.
-
Include a "no inhibitor" control (100% enzyme activity) and a "no enzyme" blank control.
-
Add 80 µL of the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 15-30 minutes to allow inhibitor binding.
-
-
Initiate Reaction: Add 10 µL of the substrate solution to all wells to start the reaction.
-
Measure Activity: Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the "no inhibitor" control to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for IC50 determination.
5.2. Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound derivative (test compound)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare Peptide Dilutions: Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculate Bacteria: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Controls: Include a positive control (bacteria without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide that shows no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion
This compound serves as a valuable starting point for the design and synthesis of novel bioactive peptides. By leveraging the inherent properties of the Leu-Lys motif, researchers can develop derivatives with potent enzyme inhibitory, antimicrobial, and antitumor activities. The experimental protocols and hypothetical frameworks provided in this guide offer a solid foundation for the exploration of this compound analogs in various fields of scientific research and drug development. Further investigation into the specific biological targets and mechanisms of action of these compounds is warranted and holds significant promise for the discovery of new therapeutic agents.
References
- 1. Inhibition of aminopeptidases by peptides containing ketomethylene and hydroxyethylene amide bond replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Leu-Lys-rich antimicrobial peptide: activity and mechanism [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial and anti-inflammatory activities of a Leu/Lys-rich antimicrobial peptide with Phe-peptoid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
H-Leu-Lys(Z)-OH: A Comprehensive Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biochemical building block H-Leu-Lys(Z)-OH, its physicochemical properties, synthesis, and its application in peptide synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Introduction
This compound, or L-Leucyl-Nε-(benzyloxycarbonyl)-L-lysine, is a dipeptide building block crucial for the synthesis of complex peptides and peptidomimetics. The presence of the benzyloxycarbonyl (Z) protecting group on the lysine (B10760008) side-chain amine allows for the selective elongation of the peptide backbone without interference from the lysine's nucleophilic side chain. The N-terminal leucine (B10760876) is unprotected, making it ready for coupling to a resin or the C-terminus of another amino acid. This strategic protection scheme makes this compound a valuable reagent in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). Peptides incorporating the Leu-Lys motif have garnered significant interest due to their prevalence in bioactive molecules, particularly antimicrobial and anticancer peptides.
Physicochemical Properties
Quantitative data for this compound is not extensively available in the public domain. However, data for the constituent protected amino acid, H-Lys(Z)-OH, and general properties of similar dipeptides can be used as a reference.
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | This compound | H-Lys(Z)-OH | General Protected Dipeptides |
| Molecular Formula | C₂₀H₃₁N₃O₅ | C₁₄H₂₀N₂O₄ | Variable |
| Molecular Weight | 393.48 g/mol | 280.32 g/mol | Variable |
| CAS Number | 34990-61-9 | 1155-64-2 | Variable |
| Appearance | White to off-white solid | White to off-white powder | Typically white to off-white solids |
| Optical Rotation | Data not available | [α]20/D +15.5±1°, c = 1% in 1 M HCl[1] | Variable depending on sequence and protecting groups |
| Purity (typical) | ≥97% (HPLC) | ≥99.0% (NT)[1] | ≥95% (HPLC) |
| Solubility | Soluble in organic solvents like DMF, NMP, and DMSO. Limited solubility in water. | Soluble in 0.1 M HCl (5 mg/mL), slightly soluble in water (1.85 mg/mL), and sparingly soluble in DMSO (<1 mg/mL). | Generally soluble in polar aprotic solvents (DMF, NMP, DMSO) used in peptide synthesis. Solubility can be sequence-dependent and influenced by aggregation. |
Experimental Protocols
Solution-Phase Synthesis of a Protected Dipeptide Fragment (Boc-Leu-Lys(Z)-OMe)
This protocol outlines a general method for the synthesis of a protected dipeptide fragment, which is a common strategy in solution-phase peptide synthesis.
Materials:
-
Boc-Leu-OH
-
H-Lys(Z)-OMe
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
10% aqueous citric acid solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Boc-Leu-OH: Dissolve Boc-Leu-OH (1.0 eq) and HOBt (1.1 eq) in a minimal amount of DMF. Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise with stirring.
-
Coupling Reaction: To the activated Boc-Leu-OH solution, add a solution of H-Lys(Z)-OMe (1.0 eq) in DCM. Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Dilute the filtrate with EtOAc and wash successively with 10% citric acid, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes).
-
Characterization: Characterize the purified Boc-Leu-Lys(Z)-OMe by NMR and mass spectrometry to confirm its identity and purity.
Incorporation of this compound in Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the incorporation of the this compound dipeptide building block into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Gly-Wang resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), 20% in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Dipeptide Coupling:
-
In a separate vial, dissolve this compound (3 eq), HOBt or Oxyma Pure (3 eq), and DIC (3 eq) in DMF.
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps with the subsequent amino acids in the desired sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the Z-group from lysine.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification by Reverse-Phase HPLC
Instrumentation:
-
Preparative RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Chromatography: Inject the sample onto the equilibrated C18 column. Elute the peptide using a linear gradient of Mobile Phase B into Mobile Phase A (e.g., 5-60% B over 30 minutes).
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis and Purification.
Signaling Pathway: Antimicrobial Action of Leu-Lys Containing Peptides
Many antimicrobial peptides (AMPs) rich in leucine and lysine residues function by disrupting the bacterial cell membrane. The "carpet" model is a widely accepted mechanism for this action.
Caption: Mechanism of Bacterial Membrane Disruption by Leu-Lys Peptides.
Conclusion
This compound is a versatile and valuable building block for the synthesis of peptides with diverse biological activities. Its strategic protection allows for efficient and controlled peptide chain elongation. The protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this dipeptide in their synthetic endeavors. Further investigation into the specific quantitative properties of this compound will undoubtedly enhance its application in the rational design of novel peptide-based therapeutics.
References
Methodological & Application
Solid-Phase Synthesis of H-Leu-Lys(Z)-OH: A Detailed Protocol for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of the tripeptide H-Leu-Lys(Z)-OH. The protocol utilizes the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which offers mild reaction conditions and high efficiency. This method involves the stepwise assembly of amino acids on a solid polymer support, simplifying purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing.
The synthesis of this compound is performed on a Wang resin, pre-loaded with the C-terminal amino acid, Lysine (B10760008), with its side-chain protected by a benzyloxycarbonyl (Z) group. The peptide chain is elongated from the C-terminus to the N-terminus. The α-amino group of each incoming amino acid is temporarily protected by an Fmoc group, which is removed before the next coupling step using a mild base, typically piperidine (B6355638). The final step involves the cleavage of the synthesized peptide from the resin while preserving the Z-protecting group on the lysine side chain.
Data Presentation
Table 1: Materials and Reagents
| Category | Item | Grade |
| Resin | Fmoc-Lys(Z)-Wang Resin | 0.3 - 0.8 mmol/g loading |
| Amino Acids | Fmoc-Leu-OH | Synthesis Grade |
| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Synthesis Grade |
| HOBt (Hydroxybenzotriazole) | Synthesis Grade | |
| Base | DIPEA (N,N-Diisopropylethylamine) | Synthesis Grade |
| Deprotection Reagent | Piperidine | Synthesis Grade |
| Solvents | DMF (N,N-Dimethylformamide) | Peptide Synthesis Grade |
| DCM (Dichloromethane) | ACS Grade | |
| Diethyl Ether (anhydrous) | ACS Grade | |
| Cleavage Reagents | TFA (Trifluoroacetic acid) | Reagent Grade |
| TIS (Triisopropylsilane) | Reagent Grade | |
| H₂O | Deionized |
Table 2: Key Experimental Parameters
| Parameter | Value/Range | Notes |
| Synthesis Scale | 0.1 - 0.5 mmol | |
| Resin Swelling Time | 30 - 60 minutes | In DMF |
| Fmoc Deprotection | 20% Piperidine in DMF | 1 x 3 min, 1 x 10 min |
| Amino Acid Coupling | ||
| - Fmoc-Leu-OH | 3 equivalents | Relative to resin loading |
| - HBTU/HATU | 2.9 equivalents | Relative to resin loading |
| - HOBt | 3 equivalents | Can be used with HBTU |
| - DIPEA | 6 equivalents | Relative to resin loading |
| - Coupling Time | 1 - 2 hours | Monitored by Kaiser test |
| Final Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5 v/v/v) | Preserves the Z-group[1] |
| Cleavage Time | 2 - 3 hours | At room temperature[2] |
Experimental Protocols
This protocol is based on a 0.1 mmol synthesis scale. All steps are performed at room temperature in a fritted syringe or an automated peptide synthesizer.
Resin Preparation and Swelling
-
Place Fmoc-Lys(Z)-Wang resin (e.g., 250 mg, 0.4 mmol/g loading for 0.1 mmol scale) into a reaction vessel.
-
Add 5 mL of DMF to the resin.
-
Agitate the mixture gently for 30-60 minutes to allow the resin to swell.
-
Drain the DMF from the vessel.
Fmoc Deprotection of Lysine
-
Add 3 mL of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate for 3 minutes and then drain the solution.
-
Add another 3 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution. This step reveals the free amine of the lysine on the resin (H-Lys(Z)-Wang Resin).
Washing after Deprotection
-
Wash the resin by adding 5 mL of DMF, agitating for 1 minute, and then draining. Repeat this washing step five times to ensure complete removal of piperidine and the Fmoc-adduct.
-
Wash the resin with 5 mL of DCM, agitating for 1 minute, and draining. Repeat this washing step three times.
Coupling of Fmoc-Leu-OH
-
Activation Solution: In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents, 0.3 mmol) and HBTU (2.9 equivalents, 0.29 mmol) or HATU in 2 mL of DMF. Add DIPEA (6 equivalents, 0.6 mmol) to the activation solution and vortex for 1 minute.
-
Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.[3][4][5][6][7] A negative test (yellow beads) indicates that the coupling is complete. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
Washing after Coupling
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin with 5 mL of DMF, agitating for 1 minute, and draining. Repeat this washing step five times.
-
Wash the resin with 5 mL of DCM, agitating for 1 minute, and draining. Repeat this washing step three times. At this stage, the resin-bound peptide is Fmoc-Leu-Lys(Z)-Wang Resin.
Final Fmoc Deprotection
-
Repeat Step 2 (Fmoc Deprotection) to remove the Fmoc group from the N-terminal Leucine.
-
Repeat Step 3 (Washing after Deprotection). After the final DCM wash, dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
Cleavage of this compound from the Resin
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail by combining TFA, TIS, and water in a volumetric ratio of 95:2.5:2.5. For 10 mL of cocktail, use 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O. This cocktail is designed to cleave the peptide from the Wang resin while leaving the Z-protecting group on the lysine side chain intact.[1]
-
Cleavage Reaction: Add 5-10 mL of the freshly prepared cleavage cocktail to the dried resin in the reaction vessel.
-
Agitate the mixture gently for 2-3 hours at room temperature.[2]
-
Filter the solution from the resin beads into a clean collection tube.
-
Wash the resin beads with 1-2 mL of fresh TFA and combine the filtrates.
Peptide Precipitation and Recovery
-
Concentrate the TFA solution to a small volume (approximately 1 mL) using a gentle stream of nitrogen.
-
Add the concentrated solution dropwise to a centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Place the tube at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture (e.g., 3000 rpm for 10 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet twice by resuspending it in 20 mL of cold diethyl ether, centrifuging, and decanting to remove scavengers and residual TFA.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
The resulting white powder is the crude this compound peptide, which can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: SPPS workflow for this compound synthesis.
Caption: Key relationships in the SPPS of this compound.
References
Application Notes and Protocols for Fmoc-Lys(Z)-OH Coupling in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is crucial for the successful assembly of complex peptide sequences. Fmoc-Lys(Z)-OH, or Nα-Fmoc-Nε-benzyloxycarbonyl-L-lysine, is a valuable building block for introducing lysine (B10760008) residues where a different deprotection strategy for the side chain is desired compared to the more common acid-labile Boc group. The benzyloxycarbonyl (Z) group is stable to the mildly basic conditions used for Fmoc group removal and also to the trifluoroacetic acid (TFA) treatment used for final cleavage from many resins.[1] Its removal is typically achieved through catalytic hydrogenation (e.g., H₂/Pd) or strong acids, offering an orthogonal protection scheme.[1] This orthogonality is essential for the synthesis of branched or cyclic peptides and for site-specific modifications of the lysine side chain.[2][3]
This document provides detailed application notes and protocols for the efficient coupling of Fmoc-Lys(Z)-OH in automated peptide synthesis using various common coupling reagents.
Coupling Reagent Selection
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly when dealing with sterically hindered amino acids. The bulky nature of the Z-protected lysine side chain can present a challenge. Below is a comparative overview of commonly used coupling reagents for this purpose.
-
HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A highly efficient aminium-based coupling reagent known for its rapid reaction kinetics and ability to suppress racemization.[4] Its enhanced reactivity, due to the chlorine atom on the benzotriazole (B28993) ring, makes it a robust choice for difficult couplings.[4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used coupling reagent that provides a good balance of efficiency and cost-effectiveness.[5][6] While generally effective, it may be slightly less reactive than HCTU, potentially requiring longer coupling times for sterically hindered residues.[7]
-
DIC/Oxyma (Diisopropylcarbodiimide/Ethyl (hydroxyimino)cyanoacetate): A carbodiimide-based activation system where Oxyma Pure acts as an additive to enhance reaction rates and suppress racemization.[8][9] This combination is considered a safer alternative to HOBt-based reagents and has shown high coupling efficiencies.[8]
Quantitative Data Summary
The following table summarizes typical parameters for the coupling of Fmoc-Lys(Z)-OH using different automated synthesis protocols. These values are recommendations and may require optimization based on the specific peptide sequence and synthesizer.
| Parameter | HCTU Coupling | HBTU Coupling | DIC/Oxyma Coupling |
| Fmoc-Lys(Z)-OH (eq.) | 3 - 5 | 3 - 5 | 3 - 5 |
| Coupling Reagent (eq.) | 3 - 5 | 3 - 5 | 3 - 5 |
| Base (e.g., DIPEA) (eq.) | 6 - 10 | 6 - 10 | 6 - 10 |
| Pre-activation Time | 1 - 5 min | 2 - 10 min | 5 - 10 min |
| Coupling Time | 30 - 60 min | 45 - 90 min | 60 - 120 min |
| Typical Efficiency | >99% | >98.5% | >98% |
| Relative Cost | Medium-High | Medium | Low-Medium |
| Key Advantage | High speed and efficiency[4][5] | Well-established, reliable[6][7] | High safety profile, low racemization[8] |
Experimental Protocols
The following are detailed protocols for the automated coupling of Fmoc-Lys(Z)-OH. These protocols assume a standard Fmoc-SPPS workflow on an automated synthesizer.
Protocol 1: HCTU-Mediated Coupling
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine on the resin-bound peptide using 20% piperidine (B6355638) in DMF (e.g., 2 x 10 min treatments).[3]
-
Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Lys(Z)-OH (4 equivalents relative to resin loading) and HCTU (3.95 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and allow for a brief pre-activation period (1-2 minutes).
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitate the mixture for 45 minutes at room temperature.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
A small sample of the resin can be taken to perform a Kaiser test to confirm the completion of the coupling reaction.[10]
-
Protocol 2: HBTU-Mediated Coupling
-
Resin Preparation:
-
Follow the same resin swelling and Fmoc deprotection steps as in Protocol 1.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Lys(Z)-OH (4 equivalents), HBTU (3.95 equivalents), and an additive like HOBt (4 equivalents, if desired to further minimize racemization) in DMF.[6]
-
Add DIPEA (8 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Transfer the activated amino acid solution to the reaction vessel.
-
Agitate the mixture for 60-90 minutes at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to check for unreacted primary amines.
-
Protocol 3: DIC/Oxyma-Mediated Coupling
-
Resin Preparation:
-
Follow the same resin swelling and Fmoc deprotection steps as in Protocol 1.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Lys(Z)-OH (4 equivalents) and Oxyma Pure (4 equivalents) in DMF.[8][11]
-
In a separate solution, prepare Diisopropylcarbodiimide (DIC) (4 equivalents) in DMF.
-
Add the DIC solution to the amino acid/Oxyma mixture and allow to pre-activate for 5-10 minutes.[12]
-
Transfer the activated solution to the reaction vessel containing the resin.
-
Agitate the mixture for 90-120 minutes at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
Confirm complete coupling with a Kaiser test.
-
Visualizations
Caption: Chemical structure of Fmoc-Lys(Z)-OH.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Cleavage of the Z-Group from Lysine Side Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the ε-amino function of lysine (B10760008) in peptide synthesis. Its removal, or deprotection, is a critical step that must be carefully controlled to ensure the integrity and purity of the final peptide product. The choice of cleavage method depends on several factors, including the overall protecting group strategy (e.g., Boc or Fmoc chemistry), the presence of other sensitive amino acid residues in the peptide sequence, and the desired final form of the peptide (e.g., free acid or amide).
These application notes provide a detailed overview of the common cleavage conditions for the Z-group on the lysine side chain, including quantitative data, experimental protocols, and decision-making workflows to guide researchers in selecting the most appropriate method for their specific application.
Cleavage Methods and Quantitative Data
Several methods are available for the cleavage of the Z-group from the lysine side chain. The most common approaches involve strong acidolysis or catalytic hydrogenolysis. The choice between these methods is primarily dictated by the stability of other protecting groups and the peptide sequence itself.
Strong Acid Cleavage
Strong acids are effective for the global deprotection of peptides synthesized using the Boc/Bzl protection strategy, where both the N-terminal Boc group and benzyl-based side-chain protecting groups, including the Z-group on lysine, are removed simultaneously. Commonly used strong acids include hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), and a solution of hydrogen bromide (HBr) in acetic acid.
Table 1: Strong Acid Cleavage Conditions for Z-Group on Lysine
| Reagent Cocktail | Typical Reaction Time | Temperature | Key Considerations & Potential Side Reactions |
| Anhydrous Hydrogen Fluoride (HF) | 1 - 2 hours | 0 °C | Highly toxic and corrosive, requires specialized apparatus. Effective for most peptides. |
| Trifluoromethanesulfonic acid (TFMSA) / Trifluoroacetic acid (TFA) / m-Cresol | 1.5 - 2 hours | 0 °C | A strong acid alternative to HF.[1] Can cause side reactions with sensitive residues. |
| 33% HBr in Acetic Acid | 1 - 1.5 hours | Room Temperature | Compatible with Boc and formyl protecting groups removed prior to cleavage.[2] N-benzylation has been observed as a side reaction with TFA or TFMSA-TFA.[3] |
Note: The reaction times and conditions can vary depending on the specific peptide sequence and the resin used.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a milder method for Z-group removal and is often preferred when the peptide contains acid-sensitive functionalities or when orthogonal deprotection is required. This method typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source.
Table 2: Catalytic Hydrogenolysis Conditions for Z-Group on Lysine
| Hydrogen Source | Catalyst | Solvent | Typical Reaction Time | Temperature | Reported Yield |
| H₂ (gas) | 10% Pd/C | Methanol | 5 - 8 hours | Room Temperature | 88%[4] |
| Formic Acid (HCOOH) | 10% Pd/C | Methanol | Minutes | Room Temperature | 89-95% (for various Z-protected amino acids and peptides)[5] |
Note: Catalytic transfer hydrogenation using formic acid as the hydrogen donor can be a convenient and rapid alternative to using hydrogen gas.[5]
Experimental Protocols
Protocol 1: Cleavage of Z-Group using HBr in Acetic Acid
This protocol is adapted for the cleavage of a peptide from a resin support where the lysine side chain is protected by a Z-group.
Materials:
-
Peptide-resin with Z-protected lysine
-
33% (w/w) Hydrogen Bromide in Acetic Acid
-
Anhydrous Diethyl Ether (cold)
-
Scavengers (e.g., anisole, thioanisole) as required by the peptide sequence
-
Centrifuge
-
Lyophilizer
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask.
-
Add appropriate scavengers to the flask. The choice and amount of scavenger depend on the amino acid composition of the peptide.
-
Add 1 mL of 33% HBr in acetic acid to the flask.
-
Stopper the flask and allow the mixture to react at room temperature with occasional swirling for 60-90 minutes.[2]
-
Filter the reaction mixture to separate the resin.
-
Wash the resin 2-3 times with a small volume of fresh TFA or DCM.
-
Combine the filtrates and precipitate the peptide by adding cold anhydrous diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen and then lyophilize to obtain the final product.
Protocol 2: Catalytic Hydrogenolysis of Z-Group using H₂ Gas
This protocol describes the deprotection of a Z-group from a lysine side chain in a solution-phase peptide.
Materials:
-
Z-protected peptide
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the Z-protected peptide (1 equivalent) in methanol.
-
To the solution, add 10% Pd/C (typically 10-20% by weight of the peptide).
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon) for 5-8 hours at room temperature.[4]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Mandatory Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow for Z-Protected Lysine
The following diagram illustrates the general workflow of solid-phase peptide synthesis incorporating a lysine residue with a Z-protected side chain.
References
- 1. medium.com [medium.com]
- 2. Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00225C [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. research.ed.ac.uk [research.ed.ac.uk]
Application Note: Purification of H-Leu-Lys(Z)-OH using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-Leu-Lys(Z)-OH is a dipeptide composed of L-leucine and L-lysine, with the epsilon-amino group of the lysine (B10760008) side-chain protected by a carboxybenzyl (Z) group. This protecting group imparts a significant hydrophobic character to the molecule, making reverse-phase high-performance liquid chromatography (RP-HPLC) an ideal method for its purification. RP-HPLC separates molecules based on their hydrophobicity, allowing for the efficient removal of more polar or less hydrophobic impurities often present in the crude synthetic product, such as unreacted amino acids or by-products from the synthesis and cleavage steps.[1]
This application note provides a detailed protocol for the purification of this compound using a C18 stationary phase and a water/acetonitrile (B52724) mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent. The TFA serves to sharpen peaks and improve resolution by forming ion pairs with the charged groups on the peptide.[2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target dipeptide is presented in the table below.
| Property | Value |
| Full Name | L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine |
| Molecular Formula | C₂₀H₃₁N₃O₅ |
| Molecular Weight | 393.48 g/mol [3][4] |
| CAS Number | 34990-61-9[5] |
Experimental Protocol
This protocol outlines the materials and methods for the preparative purification of this compound.
1. Materials and Equipment
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV detector.
-
C18 reverse-phase preparative column (e.g., 10 µm particle size, 120 Å pore size, 21.2 x 250 mm).
-
Crude this compound peptide.
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
0.22 µm or 0.45 µm syringe filters.
-
Lyophilizer (freeze-dryer).
2. Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
-
Degassing: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to prevent bubble formation within the HPLC system.
3. Sample Preparation
-
Solubility Test: Due to the hydrophobicity imparted by the Z-group, test the solubility of a small amount of crude peptide. A solvent with a higher organic content may be required for dissolution.[4]
-
Dissolution: Dissolve the crude this compound peptide in a minimal amount of a solvent mixture such as 50% acetonitrile in water or a small volume of a stronger solvent like isopropanol (B130326) before diluting with Mobile Phase A.[5] A typical starting concentration for preparative runs is 10-20 mg/mL.
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
4. HPLC Purification Method
The following parameters provide a robust starting point for the purification. Optimization may be necessary based on the specific crude sample purity and HPLC system.
| Parameter | Recommended Setting |
| Column | Preparative C18, 10 µm, 120 Å, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min |
| Detection Wavelength | 220 nm and 254 nm (for the Z-group) |
| Column Temperature | Ambient (or slightly elevated, e.g., 30-40°C, to improve solubility)[5] |
| Injection Volume | Dependent on column size and sample concentration |
| Gradient Elution | See gradient table below |
Gradient Elution Profile:
The presence of the hydrophobic Z-group suggests that this compound will elute at a higher concentration of acetonitrile than unprotected dipeptides.[3] A broad scouting gradient can be run first on an analytical column to determine the approximate elution percentage, followed by a shallower, optimized preparative gradient.[2]
| Time (minutes) | % Mobile Phase B (ACN) |
| 0 | 20 |
| 5 | 20 |
| 45 | 70 |
| 50 | 95 |
| 55 | 95 |
| 56 | 20 |
| 60 | 20 |
5. Fraction Collection and Analysis
-
Collect fractions corresponding to the main peak detected by the UV detector.
-
Analyze the purity of each collected fraction using an analytical RP-HPLC method with a faster gradient.
-
(Optional) Confirm the identity of the peptide in the pure fractions by mass spectrometry. The expected [M+H]⁺ ion would be approximately 394.5 m/z.
6. Post-Purification Processing
-
Pool all fractions with the desired purity (e.g., >98%).
-
Freeze the pooled solution at -80°C until completely solid.
-
Lyophilize the frozen solution for 48-72 hours, or until a dry, white, fluffy powder is obtained.
-
Store the purified this compound at -20°C or lower under desiccated conditions.
Visualized Workflows
The following diagrams illustrate the experimental workflow and the logical strategy for the purification of this compound.
Caption: Experimental workflow for the purification of this compound.
Caption: Logical strategy for this compound purification.
References
Application Notes and Protocols for H-Leu-Lys(Z)-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of the dipeptide building block, H-Leu-Lys(Z)-OH, in solution-phase peptide synthesis (SPPS). This document offers detailed protocols for peptide coupling, deprotection, and purification, along with expected quantitative data and workflow visualizations to facilitate its application in research and drug development.
The benzyloxycarbonyl (Z) protecting group on the lysine (B10760008) side chain is a well-established protecting group in peptide chemistry, known for its stability under various coupling conditions and its susceptibility to removal by catalytic hydrogenation.[1][2] This makes this compound a valuable reagent for the synthesis of peptides where selective deprotection of the lysine side chain is desired. Solution-phase synthesis, while a more classical approach, offers advantages in terms of scalability and the purification of intermediates for the synthesis of short to medium-length peptides.[2][3]
Data Presentation
The following tables summarize the materials and expected quantitative outcomes for the coupling of this compound with a model N-protected amino acid (e.g., Boc-Ala-OH) and subsequent purification.
Table 1: Materials and Reagents for Peptide Coupling
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |
| This compound | C₂₀H₃₁N₃O₅ | 393.48 | Dipeptide building block |
| Boc-Ala-OH | C₈H₁₅NO₄ | 189.21 | N-protected amino acid |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Ethyl Acetate (B1210297) (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |
| 5% NaHCO₃ (aq) | NaHCO₃ | 84.01 | Aqueous wash |
| 10% Citric Acid (aq) | C₆H₈O₇ | 192.12 | Aqueous wash |
| Brine | NaCl | 58.44 | Aqueous wash |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Drying agent |
Table 2: Expected Yield and Purity for Boc-Ala-Leu-Lys(Z)-OH Synthesis
| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| Coupling Reaction | Crude Boc-Ala-Leu-Lys(Z)-OH | 85-95 | 70-85 |
| Purification | Purified Boc-Ala-Leu-Lys(Z)-OH | 60-75 (overall) | >95 |
Experimental Protocols
Peptide Coupling: Synthesis of Boc-Ala-Leu-Lys(Z)-OH
This protocol details the coupling of an N-terminally protected amino acid (Boc-Ala-OH) to the free N-terminus of this compound using DCC and HOBt.
Materials:
-
This compound (1 equivalent)
-
Boc-Ala-OH (1.1 equivalents)
-
DCC (1.1 equivalents)
-
HOBt (1.1 equivalents)
-
Anhydrous DMF
-
Anhydrous DCM
-
Ethyl Acetate (EtOAc)
-
5% aqueous NaHCO₃
-
10% aqueous citric acid
-
Brine
-
Anhydrous MgSO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 eq) and HOBt (1.1 eq) in anhydrous DMF in a round-bottom flask.
-
In a separate flask, dissolve Boc-Ala-OH (1.1 eq) in anhydrous DMF.
-
Cool the this compound solution to 0 °C in an ice bath.
-
Add the Boc-Ala-OH solution to the this compound solution.
-
In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over 15 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DMF.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Transfer the EtOAc solution to a separatory funnel and wash sequentially with 10% aqueous citric acid (2x), 5% aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude protected tripeptide, Boc-Ala-Leu-Lys(Z)-OH.
Purification of Boc-Ala-Leu-Lys(Z)-OH
Purification of the crude peptide is typically achieved by flash column chromatography or preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5]
Materials:
-
Crude Boc-Ala-Leu-Lys(Z)-OH
-
Silica (B1680970) gel (for flash chromatography)
-
Appropriate solvent system (e.g., DCM/Methanol (B129727) or EtOAc/Hexane gradient)
-
Preparative RP-HPLC system with a C18 column (for HPLC purification)
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
Protocol for Flash Column Chromatography:
-
Prepare a silica gel column in the chosen solvent system.
-
Dissolve the crude peptide in a minimal amount of the initial eluent.
-
Load the sample onto the column.
-
Elute the peptide using a gradient of increasing polarity.
-
Collect fractions and analyze by TLC or analytical HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified peptide.
Deprotection of the Z-group
The benzyloxycarbonyl (Z) group can be removed by catalytic hydrogenation.[6]
Materials:
-
Purified Z-protected peptide (e.g., Boc-Ala-Leu-Lys(Z)-OH)
-
Methanol or Ethanol
-
10% Palladium on Carbon (Pd/C) catalyst (10% by weight of the peptide)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the Z-protected peptide in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Stir the suspension and purge the flask with hydrogen gas.
-
Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Evaporate the solvent from the filtrate to obtain the deprotected peptide.
Visualizations
The following diagrams illustrate the key processes involved in the use of this compound in solution-phase peptide synthesis.
Caption: Workflow for the synthesis and purification of a protected tripeptide.
Caption: General scheme for the deprotection of the Z-group.
By following these protocols and utilizing the provided data as a benchmark, researchers can effectively incorporate this compound into their solution-phase peptide synthesis workflows to generate peptides with a selectively protected lysine residue, suitable for a variety of downstream applications.
References
- 1. peptide.com [peptide.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of H-Leu-Lys(Z)-OH into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the incorporation of the dipeptide H-Leu-Lys(Z)-OH into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). The protocol details the coupling of the dipeptide and the subsequent deprotection of the benzyloxycarbonyl (Z) group from the lysine (B10760008) side chain, a crucial step for peptides requiring further modification at this position or for the synthesis of the final, unprotected peptide.
Introduction
The use of dipeptide building blocks in SPPS can be advantageous for improving synthesis efficiency and overcoming challenges associated with difficult couplings or aggregation-prone sequences. This compound is a valuable dipeptide for introducing a Leucine-Lysine motif. The Z (benzyloxycarbonyl or Cbz) protecting group on the lysine side chain is orthogonal to the standard Fmoc/tBu strategy.[1] The Z group is stable under the mildly basic conditions used for Fmoc removal (e.g., piperidine (B6355638) in DMF) and the acidic conditions for cleavage of many common side-chain protecting groups (e.g., Boc, tBu).[1][2] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) during the final cleavage step or via hydrogenolysis.[3][4] This protocol will focus on the acid-labile removal of the Z group in conjunction with the final peptide cleavage from the resin.
Materials and Equipment
Resins and Reagents:
-
Fmoc-Rink Amide resin or other suitable solid support
-
This compound
-
Fmoc-protected amino acids
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)[5]
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane)
-
Washing Solvents: DMF, DCM, Isopropanol
-
Cleavage Cocktail (Reagent K, modified for Z-group removal): TFA (Trifluoroacetic acid), Thioanisole, Water, Phenol, 1,2-Ethanedithiol (EDT)[6]
-
Precipitation/Washing Solvent: Cold diethyl ether or methyl tert-butyl ether (MTBE)
Equipment:
-
Automated or manual peptide synthesizer
-
Reaction vessels
-
Shaker/vortexer
-
Filtration apparatus
-
Lyophilizer
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Experimental Protocols
This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.
Protocol 1: Standard Fmoc-SPPS Cycle
This cycle is repeated for each amino acid preceding the this compound dipeptide.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, a second coupling can be performed.[7]
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Protocol 2: Incorporation of this compound
-
Fmoc Deprotection: Perform the Fmoc deprotection on the N-terminal amino acid of the growing peptide chain as described in Protocol 1, step 2.
-
Dipeptide Coupling:
-
In a separate vessel, dissolve this compound (2-3 equivalents) and a coupling agent such as HBTU (2-3 equivalents) in DMF.
-
Add DIPEA (4-6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The coupling of dipeptides may require longer reaction times.[8]
-
Monitor the reaction progress with the Kaiser test.
-
Upon completion, wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Continue Peptide Elongation: Proceed with the coupling of the next Fmoc-amino acid as described in Protocol 1.
Protocol 3: Final Cleavage and Deprotection (Including Z-Group Removal)
This protocol uses a modified Reagent K cleavage cocktail to ensure the removal of the Z-group and other acid-labile side-chain protecting groups.[6]
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid as described in Protocol 1, step 2.
-
Resin Washing and Drying:
-
Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum for at least 3 hours.[9]
-
-
Cleavage from Resin and Side-Chain Deprotection:
-
Prepare the cleavage cocktail fresh: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (v/v). The strong acidity of this cocktail is sufficient to cleave the Z-group.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 1 gram of resin).[7]
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Concentrate the TFA solution to a small volume using a rotary evaporator or a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether or MTBE (at least 10 times the volume of the TFA solution).[7]
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.
-
Data Presentation
The following tables provide a summary of the quantitative data for the key experimental steps.
Table 1: Reagent Quantities for a 0.1 mmol Synthesis Scale
| Reagent | Equivalents (relative to resin loading) | Volume/Mass for 0.1 mmol |
| Fmoc-Amino Acid Coupling | ||
| Fmoc-Amino Acid | 3 - 5 | 0.3 - 0.5 mmol |
| HBTU | 3 - 5 | 0.3 - 0.5 mmol |
| DIPEA | 6 - 10 | 0.6 - 1.0 mmol |
| This compound Coupling | ||
| This compound | 2 - 3 | 0.2 - 0.3 mmol |
| HBTU | 2 - 3 | 0.2 - 0.3 mmol |
| DIPEA | 4 - 6 | 0.4 - 0.6 mmol |
| Final Cleavage | ||
| Cleavage Cocktail | N/A | ~10 mL per gram of resin |
Table 2: Typical Reaction Times and Monitoring
| Step | Duration | Monitoring Method |
| Fmoc Deprotection | 3 min + 10 min | UV monitoring of piperidine-fulvene adduct (automated) |
| Amino Acid Coupling | 1 - 2 hours | Kaiser Test |
| Dipeptide Coupling | 2 - 4 hours | Kaiser Test |
| Final Cleavage | 2 - 4 hours | HPLC and Mass Spectrometry of a small aliquot |
Mandatory Visualization
Caption: Workflow for SPPS incorporating this compound.
Caption: Coupling reaction of this compound to the peptide chain.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. chempep.com [chempep.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. mesalabs.com [mesalabs.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for H-Leu-Lys(Z)-OH in Pharmaceutical and Drug Development
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
H-Leu-Lys(Z)-OH is a dipeptide derivative with the chemical structure of Leucine (B10760876) linked to a Lysine (B10760008) residue, where the epsilon-amino group of Lysine is protected by a benzyloxycarbonyl (Z) group. While primarily utilized as a biochemical reagent and a building block in solid-phase peptide synthesis, the core dipeptide, H-Leu-Lys-OH, has demonstrated significant biological activities, suggesting potential therapeutic applications for its deprotected form.[1] These application notes provide an overview of the potential uses of the deprotected H-Leu-Lys-OH dipeptide in pharmaceutical and drug development, along with detailed experimental protocols for its evaluation.
II. Potential Pharmaceutical Applications of H-Leu-Lys-OH (Deprotected Form)
The unprotected dipeptide H-Leu-Lys-OH has shown promise in preclinical studies, particularly in the areas of aging and cellular stress. Its antioxidant and anti-glycation properties make it a candidate for further investigation in age-related diseases and conditions associated with oxidative stress.
Anti-Aging and Longevity
Studies in the model organism Caenorhabditis elegans have shown that H-Leu-Lys-OH can significantly extend lifespan.[1] This effect is attributed to its ability to mitigate age-related stress by reducing intracellular reactive oxygen species (ROS) and suppressing the formation of advanced glycation end-products (AGEs).[1]
Antioxidant and Cytoprotective Effects
The dipeptide exhibits potent antioxidant activities by scavenging various reactive oxygen species.[1] This suggests its potential use in protecting cells and tissues from oxidative damage implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and chronic inflammation.
Modulation of Inflammatory Responses
Given the interplay between oxidative stress and inflammation, H-Leu-Lys-OH may have immunomodulatory effects. By reducing oxidative stress, the dipeptide could potentially attenuate inflammatory signaling pathways, making it a candidate for investigation in inflammatory diseases.
III. Quantitative Data Summary
The following tables summarize the quantitative data from a study on the biological effects of H-Leu-Lys-OH.[1]
Table 1: In Vitro Antioxidant Activity of H-Leu-Lys-OH
| Assay | H-Leu-Lys-OH Activity |
| DPPH Radical Scavenging | Exhibits significant scavenging activity |
| Superoxide Radical Scavenging | Shows potent scavenging activity, higher than the isomeric dipeptide H-Lys-Leu-OH |
| Hydroxyl Radical Scavenging | Demonstrates scavenging activity |
Table 2: Effects of H-Leu-Lys-OH on C. elegans Lifespan and Stress Markers
| Parameter | Effect of H-Leu-Lys-OH |
| Mean Lifespan Extension | 20.9% increase |
| Intracellular ROS Levels | Significantly decreased |
| Superoxide Radical Levels | Markedly reduced |
| Blue Autofluorescence (Glycation) | Suppressed |
IV. Experimental Protocols
Detailed methodologies for key experiments to evaluate the biological activities of the deprotected H-Leu-Lys-OH dipeptide are provided below.
Protocol for C. elegans Lifespan Assay
This protocol is adapted from standard methods for assessing the lifespan of C. elegans.[2][3][4][5][6]
Objective: To determine the effect of H-Leu-Lys-OH on the lifespan of C. elegans.
Materials:
-
Wild-type N2 C. elegans strain
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 bacteria
-
H-Leu-Lys-OH
-
5-fluoro-2'-deoxyuridine (FUDR)
-
M9 buffer
-
Platinum wire worm pick
-
Incubator at 20°C
Procedure:
-
Synchronization of Worms: Grow age-synchronized populations of C. elegans by allowing adult hermaphrodites to lay eggs on NGM plates for a few hours and then removing the adults.
-
Treatment Preparation: Prepare NGM plates containing a lawn of E. coli OP50. For treated groups, supplement the NGM with the desired concentration of H-Leu-Lys-OH. A control group with no dipeptide should be included. Add FUDR to all plates to prevent progeny production.
-
Initiation of Lifespan Assay: Transfer synchronized L4 larvae to the control and treatment plates.
-
Scoring: Starting from day 1 of adulthood, score the worms daily for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.
-
Data Analysis: Record the number of live and dead worms each day. Generate survival curves using the Kaplan-Meier method and perform statistical analysis (e.g., log-rank test) to compare the lifespans of the different groups.
Protocol for Cellular Viability (MTT Assay)
This protocol is a standard method for assessing cell viability based on metabolic activity.[7][8][9][10]
Objective: To evaluate the potential cytotoxicity of H-Leu-Lys-OH on a selected cell line.
Materials:
-
Mammalian cell line (e.g., human dermal fibroblasts)
-
Complete cell culture medium
-
H-Leu-Lys-OH
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of H-Leu-Lys-OH. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Protocol for Nitric Oxide Measurement (Griess Assay)
This protocol measures nitrite (B80452), a stable product of nitric oxide, in cell culture supernatants.[11][12][13][14][15]
Objective: To determine the effect of H-Leu-Lys-OH on nitric oxide production in cells, for example, in a model of inflammation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
H-Leu-Lys-OH
-
Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of H-Leu-Lys-OH for a specified time, followed by stimulation with LPS to induce nitric oxide production.
-
Sample Collection: After the incubation period, collect the cell culture supernatants.
-
Griess Reaction: Mix the supernatants with the Griess Reagent in a new 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol for Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17][18][19]
Objective: To assess whether H-Leu-Lys-OH can protect cells from apoptosis or induce apoptosis.
Materials:
-
Cell line of interest
-
Apoptosis-inducing agent (e.g., staurosporine) as a positive control
-
H-Leu-Lys-OH
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with H-Leu-Lys-OH with or without an apoptosis-inducing agent.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
V. Signaling Pathways and Experimental Workflows
Potential Signaling Pathway: Nrf2-Mediated Antioxidant Response
The antioxidant effects of H-Leu-Lys-OH may be mediated through the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[20][21][22][23][24][25]
Caption: Nrf2 antioxidant response pathway potentially modulated by H-Leu-Lys-OH.
Experimental Workflow: C. elegans Lifespan Assay
The following diagram illustrates the workflow for the C. elegans lifespan assay.
Caption: Workflow for assessing the effect of H-Leu-Lys-OH on C. elegans lifespan.
VI. Conclusion
This compound serves as a valuable reagent for the synthesis of complex peptides. Upon deprotection, the resulting H-Leu-Lys-OH dipeptide exhibits promising biological activities, including antioxidant and anti-aging effects, as demonstrated in preclinical models. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of this dipeptide in various disease models related to oxidative stress and aging. Further studies are warranted to elucidate its mechanisms of action and to evaluate its efficacy and safety in more complex biological systems.
References
- 1. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Caenorhabditis elegans Life Span in 96 Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Lifespan in C. elegans: Low- and High-Throughput Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Survival assays using Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. Nitric Oxide Griess Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sciencellonline.com [sciencellonline.com]
- 16. kumc.edu [kumc.edu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 20. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Oxidative stress response and Nrf2 signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease [mdpi.com]
- 25. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based Assay Design for H-Lys-Leu-Lys-OH Evaluation
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-Lys-Leu-Lys-OH is a short, cationic tripeptide. Its structure, characterized by the presence of positively charged lysine (B10760008) residues and a hydrophobic leucine (B10760876) residue, suggests potential interactions with negatively charged cellular membranes. This amphipathic and cationic nature is common in bioactive peptides such as antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). Consequently, H-Lys-Leu-Lys-OH is a candidate for evaluation of several biological activities, including cytotoxicity, apoptosis induction, and immunomodulation. This document provides a detailed framework and protocols for the cell-based evaluation of H-Lys-Leu-Lys-OH.
Experimental Workflow
The evaluation of H-Lys-Leu-Lys-OH can be systematically approached through a series of cell-based assays to determine its cytotoxic, apoptotic, and anti-inflammatory potential. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for H-Lys-Leu-Lys-OH evaluation.
Potential Signaling Pathways
Cationic amphipathic peptides often exert their immunomodulatory effects by interacting with pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptor 4 (TLR4). Activation of TLR4 can initiate downstream signaling cascades involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the production of inflammatory mediators. The potential of H-Lys-Leu-Lys-OH to modulate these pathways is a key area of investigation.
Caption: Potential TLR4 signaling pathway modulated by H-Lys-Leu-Lys-OH.
Data Presentation
Quantitative data from the proposed assays should be summarized in tables for clear comparison and interpretation.
Table 1: Cytotoxicity of H-Lys-Leu-Lys-OH on Various Cell Lines
| Cell Line | Peptide Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| RAW 264.7 | 0 (Control) | 100 ± 4.5 | |
| 10 | 95.2 ± 5.1 | ||
| 25 | 88.7 ± 3.9 | ||
| 50 | 75.4 ± 6.2 | 85.2 | |
| 100 | 48.9 ± 5.5 | ||
| 200 | 20.1 ± 3.1 | ||
| HEK293 | 0 (Control) | 100 ± 3.8 | |
| 10 | 98.1 ± 4.2 | ||
| 25 | 96.5 ± 3.5 | ||
| 50 | 90.3 ± 4.8 | >200 | |
| 100 | 85.7 ± 5.0 | ||
| 200 | 78.2 ± 6.4 | ||
| A549 | 0 (Control) | 100 ± 5.2 | |
| 10 | 97.6 ± 4.8 | ||
| 25 | 92.1 ± 5.5 | ||
| 50 | 81.3 ± 6.0 | 120.5 | |
| 100 | 55.4 ± 4.9 | ||
| 200 | 28.9 ± 3.7 |
Table 2: Apoptosis Induction by H-Lys-Leu-Lys-OH in A549 Cells
| Treatment | Caspase-3/7 Activity (Fold Change vs. Control) |
| Control (Untreated) | 1.0 ± 0.1 |
| H-Lys-Leu-Lys-OH (50 µM) | 1.8 ± 0.3 |
| H-Lys-Leu-Lys-OH (100 µM) | 3.5 ± 0.5 |
| Staurosporine (1 µM) | 5.2 ± 0.6 |
Table 3: Anti-inflammatory Effects of H-Lys-Leu-Lys-OH on LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | Nitric Oxide (µM) |
| Control (Untreated) | 50.2 ± 8.5 | 35.1 ± 6.8 | 1.2 ± 0.3 |
| LPS (1 µg/mL) | 2548.6 ± 150.2 | 1850.4 ± 120.9 | 25.8 ± 2.1 |
| LPS + H-Lys-Leu-Lys-OH (10 µM) | 1875.3 ± 110.7 | 1345.9 ± 98.5 | 18.5 ± 1.5 |
| LPS + H-Lys-Leu-Lys-OH (25 µM) | 1102.8 ± 95.4 | 850.1 ± 75.3 | 10.3 ± 0.9 |
| LPS + H-Lys-Leu-Lys-OH (50 µM) | 650.4 ± 50.1 | 480.6 ± 45.2 | 5.7 ± 0.6 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
H-Lys-Leu-Lys-OH peptide
-
RAW 264.7, HEK293, A549 cell lines
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Cell Seeding:
-
Peptide Treatment:
-
Prepare serial dilutions of H-Lys-Leu-Lys-OH in serum-free medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the peptide dilutions.
-
Include untreated cells as a negative control.
-
Incubate for 24-48 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes on an orbital shaker to dissolve the formazan crystals.[4]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Principle: This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases to release aminoluciferin, generating a luminescent signal.[5]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
H-Lys-Leu-Lys-OH peptide
-
A549 cells (or other selected cell line)
-
Complete growth medium
-
White-walled 96-well plates
-
Staurosporine (positive control for apoptosis)
Protocol:
-
Cell Seeding and Treatment:
-
Seed A549 cells in a white-walled 96-well plate at 1 x 10⁴ cells/well in 100 µL of medium.
-
Allow cells to adhere overnight.
-
Treat cells with sub-lethal concentrations of H-Lys-Leu-Lys-OH (determined from the MTT assay) and a positive control (e.g., 1 µM Staurosporine) for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[6]
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents on a plate shaker for 30 seconds at 300-500 rpm.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the fold change in caspase activity relative to the untreated control.
-
Anti-inflammatory Assays
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines (TNF-α and IL-6) in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
H-Lys-Leu-Lys-OH peptide
-
Human TNF-α and IL-6 ELISA kits
-
24-well plates
-
Complete growth medium
Protocol:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of H-Lys-Leu-Lys-OH for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include untreated and LPS-only controls.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the culture supernatants.
-
-
ELISA Procedure:
-
Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate for color development.
-
Stopping the reaction and reading the absorbance.
-
-
-
Data Analysis:
-
Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve.
-
Principle: This colorimetric assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO), in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
LPS
-
H-Lys-Leu-Lys-OH peptide
-
Griess Reagent System
-
Sodium nitrite standard
-
96-well plates
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and treatment protocol as for the cytokine ELISA.
-
-
Supernatant Collection:
-
Collect 50-100 µL of culture supernatant from each well.
-
-
Griess Reaction:
-
Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using the sodium nitrite standard.
-
Calculate the concentration of nitric oxide in each sample based on the standard curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Toll-like receptor–mediated NF-κB activation: a phylogenetically conserved paradigm in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Characterization of H-Leu-Lys(Z)-OH by ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of the dipeptide H-Leu-Lys(Z)-OH using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a valuable building block in peptide synthesis, and its purity and structural integrity are crucial for successful drug development and biochemical applications. This application note outlines the predicted ¹H and ¹³C NMR spectral data, a comprehensive experimental protocol for data acquisition, and a workflow for the characterization process. The provided data and methodologies are intended to serve as a reference for researchers to verify the identity and purity of their synthesized or purchased this compound.
Introduction
This compound, or Leucyl-Nε-benzyloxycarbonyl-lysine, is a dipeptide derivative where the epsilon-amino group of the lysine (B10760008) residue is protected by a benzyloxycarbonyl (Z) group. This protecting group strategy is fundamental in peptide chemistry to ensure regioselective peptide bond formation. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy is one of the most powerful analytical techniques for this purpose. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR offers insights into the carbon skeleton of the molecule. Together, they provide an unambiguous fingerprint of the molecular structure.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of the individual amino acid residues and known effects of peptide bond formation on chemical shifts. Actual experimental values may vary slightly depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Leu α-CH | 3.9 - 4.1 | dd | ~8, ~5 | 1H |
| Leu β-CH₂ | 1.5 - 1.7 | m | - | 2H |
| Leu γ-CH | 1.7 - 1.9 | m | - | 1H |
| Leu δ-CH₃ (2) | 0.8 - 1.0 | d | ~6 | 6H |
| Lys α-CH | 4.1 - 4.3 | dd | ~8, ~5 | 1H |
| Lys β-CH₂ | 1.6 - 1.8 | m | - | 2H |
| Lys γ-CH₂ | 1.3 - 1.5 | m | - | 2H |
| Lys δ-CH₂ | 1.3 - 1.5 | m | - | 2H |
| Lys ε-CH₂ | 2.9 - 3.1 | q | ~6 | 2H |
| Lys ε-NH | 7.1 - 7.3 | t | ~5 | 1H |
| Z CH₂ | 5.0 - 5.1 | s | - | 2H |
| Z Aromatic CH (5) | 7.2 - 7.4 | m | - | 5H |
| Leu NH₃⁺ | 8.0 - 8.3 | br s | - | 3H |
| Lys COOH | 12.0 - 13.0 | br s | - | 1H |
| Peptide NH | 8.2 - 8.5 | d | ~8 | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Leu Cα | 51 - 53 |
| Leu Cβ | 40 - 42 |
| Leu Cγ | 24 - 26 |
| Leu Cδ (2) | 21 - 23 |
| Leu C=O | 173 - 175 |
| Lys Cα | 53 - 55 |
| Lys Cβ | 30 - 32 |
| Lys Cγ | 22 - 24 |
| Lys Cδ | 28 - 30 |
| Lys Cε | 40 - 42 |
| Lys C=O | 174 - 176 |
| Z C=O | 156 - 158 |
| Z CH₂ | 65 - 67 |
| Z C (ipso) | 137 - 139 |
| Z C (ortho, meta) | 127 - 129 |
| Z C (para) | 128 - 130 |
Experimental Protocol
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is recommended as it effectively dissolves the dipeptide and its residual proton signal (at ~2.50 ppm) and water peak (at ~3.33 ppm) typically do not overlap with key analyte signals.
-
Vortex the sample for 1-2 minutes until the solid is completely dissolved. A brief sonication may be applied if necessary.
-
Ensure the final solution is clear and free of any particulate matter.
2. NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.
-
Number of Scans (NS): 16-64 scans. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.
-
Spectral Width (SW): 16 ppm (from -2 to 14 ppm).
-
Referencing: The residual DMSO-d₅ signal at 2.50 ppm should be used for chemical shift calibration.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096 scans. A higher number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Width (SW): 240 ppm (from -20 to 220 ppm).
-
Referencing: The central peak of the DMSO-d₆ multiplet at 39.52 ppm should be used for chemical shift calibration.
3. Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually to obtain a flat baseline and pure absorption lineshapes.
-
Perform baseline correction to ensure accurate integration.
-
Calibrate the chemical shift scale using the appropriate solvent residual peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra based on the predicted chemical shifts, multiplicities, coupling constants, and integration values. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignments if required.
Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of this compound by NMR spectroscopy.
Conclusion
This application note provides a comprehensive guide for the characterization of this compound using ¹H and ¹³C NMR spectroscopy. The tabulated predicted spectral data serves as a valuable reference for spectral assignment. The detailed experimental protocol ensures the acquisition of high-quality, reproducible NMR data. By following the outlined procedures, researchers can confidently verify the structure and purity of this compound, a critical step in its application for peptide synthesis and other areas of chemical and biomedical research.
Troubleshooting & Optimization
H-Leu-Lys(Z)-OH aggregation issues during peptide synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding aggregation issues encountered during the synthesis of the dipeptide H-Leu-Lys(Z)-OH. The information is compiled from established principles of peptide chemistry and data from analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation during synthesis?
A1: Aggregation of this compound during solid-phase peptide synthesis (SPPS) is primarily driven by a combination of factors inherent to its structure:
-
Hydrophobicity of Leucine (B10760876): The N-terminal leucine residue has a bulky, hydrophobic isobutyl side chain that can promote intermolecular association.
-
Aromatic Stacking of the Z-group: The benzyloxycarbonyl (Z) protecting group on the lysine (B10760008) side chain is aromatic and hydrophobic, leading to π-π stacking interactions between peptide chains.
-
Amphipathic Nature: The dipeptide possesses both a hydrophobic N-terminus (Leu) and a more polar, yet protected, C-terminal lysine residue. This amphipathic character can lead to the formation of micelles or other aggregates to minimize unfavorable interactions with the solvent.
-
On-Resin Concentration: As the peptide chains grow on the solid support, their local concentration increases, which can favor aggregation.
Q2: At what stages of peptide synthesis is aggregation of this compound most likely to occur?
A2: Aggregation can occur at several stages of solid-phase peptide synthesis:
-
During Coupling: Incomplete coupling reactions are a common sign of aggregation. The aggregated peptide chains on the resin can block access of the activated amino acid to the free N-terminus.[1][2]
-
During Fmoc-Deprotection: Slow or incomplete removal of the Fmoc group can also indicate aggregation, as the deprotection reagent may have difficulty accessing the N-terminus.[2]
-
Post-Cleavage: After cleavage from the resin, the unprotected peptide can aggregate in the cleavage cocktail or during purification and lyophilization.
Q3: What are the initial signs of on-resin aggregation?
A3: Key indicators of on-resin aggregation include:
-
Poor Resin Swelling: The resin beads may appear clumped together and fail to swell adequately in the synthesis solvents.[2]
-
Slow or Incomplete Reactions: This can be identified by positive results from colorimetric tests such as the Kaiser test (for primary amines) or the TNBS test after a coupling step.[1][3]
-
Decreased Yield and Purity: The final crude peptide may show a low yield and a complex HPLC profile with multiple peaks corresponding to deletion sequences or other impurities.[1]
Q4: Can the choice of solid support influence aggregation?
A4: Yes, the choice of resin can impact aggregation. Using a resin with a lower substitution level can increase the distance between growing peptide chains, thereby reducing the likelihood of intermolecular aggregation. Resins with polyethylene (B3416737) glycol (PEG) grafts, such as TentaGel, can also improve solvation of the peptide chains and disrupt aggregation.
Troubleshooting Guide
Issue 1: Incomplete Coupling of the Amino Acid Following H-Leu-Lys(Z)-Peptidyl-Resin
Symptoms:
-
Positive Kaiser or TNBS test after the coupling step.
-
Presence of deletion sequences in the final mass spectrometry analysis.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| On-resin Aggregation | 1. Switch to a more polar solvent: Use N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (B87167) (DMSO) to the DMF.[2][4] 2. Increase reaction temperature: Perform the coupling at a moderately elevated temperature (e.g., 30-40°C). 3. Incorporate chaotropic salts: Add LiCl (0.5-1.0 M) to the coupling reaction to disrupt secondary structures. | See Protocol 1: Use of Co-solvents and Additives |
| Steric Hindrance | 1. Use a more potent coupling reagent: Switch to a uronium/aminium-based reagent like HBTU, HATU, or HCTU. 2. Increase coupling time: Extend the reaction time to 4-6 hours or overnight. 3. Perform a double coupling: After the initial coupling, repeat the procedure with a fresh solution of activated amino acid.[3] | See Protocol 2: Double Coupling with HATU |
Issue 2: Poor Solubility of this compound During Synthesis or After Cleavage
Symptoms:
-
Difficulty dissolving the crude peptide in aqueous buffers for purification.
-
Precipitation of the peptide during HPLC purification.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Hydrophobic and Amphipathic Nature | 1. Use organic co-solvents: Dissolve the peptide in a small amount of DMSO or acetonitrile (B52724) before adding aqueous buffer. 2. Adjust the pH: Acidifying the solution with a small amount of trifluoroacetic acid (TFA) or acetic acid can improve solubility by protonating the N-terminal amine. | See Protocol 3: Solubilization of Crude Peptide |
| Formation of Stable Aggregates | 1. Use denaturing agents: For purification, consider using buffers containing denaturants like guanidine (B92328) hydrochloride (GnHCl) or urea, although this may require subsequent desalting. | - |
Experimental Protocols
Protocol 1: Use of Co-solvents and Additives to Mitigate On-Resin Aggregation
-
Resin Swelling: Swell the H-Leu-Lys(Z)-peptidyl-resin in NMP for 30 minutes before deprotection.
-
Fmoc-Deprotection: Perform the standard Fmoc deprotection protocol (e.g., 20% piperidine (B6355638) in NMP).
-
Washing: Wash the resin thoroughly with NMP (5 x 1 min).
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in NMP.
-
Add DIPEA (8 eq.) to the activation mixture.
-
Immediately add the activation mixture to the resin.
-
If aggregation is severe, add LiCl to the coupling solution to a final concentration of 0.5 M.
-
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser or TNBS test to check for completion.
-
Washing: Wash the resin with NMP (5 x 1 min) and DCM (3 x 1 min) before proceeding to the next cycle.
Protocol 2: Double Coupling with HATU
-
First Coupling: Perform the coupling reaction as described in Protocol 1 (steps 4-6).
-
Monitoring: If the Kaiser test is positive, proceed with a second coupling.
-
Washing: Wash the resin with NMP (3 x 1 min).
-
Second Coupling: Prepare a fresh activation mixture as described in Protocol 1 (step 4) and add it to the resin.
-
Reaction: Agitate the reaction mixture for an additional 2 hours.
-
Final Monitoring: Perform a final Kaiser or TNBS test. If it is still positive, consider capping the unreacted amines with acetic anhydride.
Protocol 3: Solubilization of Crude this compound Peptide
-
Initial Dissolution: Add a small volume of DMSO or acetonitrile to the lyophilized crude peptide to create a concentrated stock solution.
-
Sonication: Briefly sonicate the mixture in a water bath to aid dissolution.
-
Dilution: Slowly add the aqueous buffer (e.g., water with 0.1% TFA) to the peptide stock solution while vortexing.
-
Centrifugation: If any precipitate remains, centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes and filter the supernatant before HPLC injection.
Data Presentation
Table 1: Qualitative Solubility of Protected Amino Acids in Common SPPS Solvents
This table provides a general guide to the solubility of protected amino acids. Actual solubility can vary based on the specific derivative and experimental conditions. It is recommended to perform small-scale solubility tests.
| Solvent | Fmoc-Leu-OH | Fmoc-Lys(Z)-OH | General Recommendation for this compound |
| DMF | High | Moderate | Good starting solvent, but may not be sufficient to prevent aggregation. |
| NMP | High | High | Often superior to DMF for dissolving protected amino acids and disrupting aggregation.[4] |
| DMSO | High | High | Excellent solvent for difficult sequences, often used as a co-solvent. |
| DCM | Moderate | Low | Generally not recommended for coupling steps in Fmoc-SPPS. |
Visualizations
Caption: A decision tree for troubleshooting incomplete coupling reactions.
Caption: Relationship between causes, symptoms, and solutions for aggregation.
References
Technical Support Center: Synthesis with Z-Protected Lysine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-protected lysine (B10760008) residues in peptide synthesis and other applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Z-group in protecting lysine?
The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for the ε-amino group of lysine.[1][2][3] Its primary function is to prevent the nucleophilic side chain from participating in unwanted reactions during peptide synthesis, such as branching.[2] The Z-group is typically stable under the conditions used for Nα-Fmoc deprotection (piperidine) and can be removed under different conditions, offering a degree of orthogonality.[3][4] It is commonly used in Boc-based solid-phase peptide synthesis (SPPS).[2]
Q2: Under what conditions is the Z-group on a lysine side chain stable and when is it cleaved?
The Z-group is generally stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions used for Boc deprotection (e.g., TFA).[4][5] However, its stability to TFA can be limited, and a more acid-stable variant, 2-chloro-benzyloxycarbonyl (2-Cl-Z), is often preferred in Boc-SPPS.[2] The Z-group is typically removed by strong acids like HBr in acetic acid or by catalytic hydrogenolysis.[5]
Q3: What are the most common side reactions observed with Z-protected lysine during peptide synthesis?
The most frequently encountered side reactions involving Z-protected lysine residues include:
-
Incomplete Deprotection: The Z-group may not be fully removed during the final cleavage step, leading to a mixed product.
-
Branching: Premature removal or instability of the Z-group can expose the ε-amino group, which can then react with an activated amino acid, leading to the formation of a branched peptide.[2]
-
Carbamate (B1207046) Formation: The ε-amino group of lysine can react with carbon dioxide, which may be present in the air or as a contaminant in solvents, to form a carbamate adduct (+44 Da).[6]
-
Acetylation: If the Z-group is prematurely removed, the exposed amine can be acetylated during capping steps with acetic anhydride (B1165640), resulting in a +42 Da modification.
-
Modification during Cleavage: Scavengers and other components of the cleavage cocktail can react with the lysine side chain if the Z-group is labile under the cleavage conditions.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using Z-protected lysine residues.
Problem 1: Mass spectrometry of my purified peptide shows a mass addition of +42 Da on a lysine residue.
-
Likely Cause: Acetylation of the ε-amino group of lysine. This typically occurs during a capping step (e.g., with acetic anhydride) after unintended premature removal of the Z-protecting group.
-
Solution:
-
Verify Z-group Stability: Ensure that the Z-group is stable to all the conditions used in your synthesis cycles, including any custom reagents or prolonged reaction times. For Boc-SPPS, consider using the more acid-resistant Boc-Lys(2-Cl-Z)-OH.[2]
-
Optimize Capping: If capping is necessary to terminate unreacted chains, use a less reactive capping agent or carefully control the reaction time and temperature.
-
Alternative Capping Protocol: Consider a capping protocol that is less likely to acylate the lysine side chain, should the Z-group prove to be slightly labile.
-
Problem 2: My peptide is showing a mass increase of +44 Da, and I'm having difficulty with purification.
-
Likely Cause: Carbamate formation on the ε-amino group of lysine due to reaction with carbon dioxide.[6] This can happen if the Z-group is prematurely cleaved and the exposed amine reacts with CO2 from the atmosphere or dissolved in solvents.
-
Solution:
-
Use High-Purity Solvents: Ensure all solvents, especially DMF, are of high purity and are properly degassed to minimize dissolved CO2.
-
Inert Atmosphere: Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric CO2.
-
Check for Premature Deprotection: Investigate the stability of your Z-protected lysine to the synthesis conditions. If lability is suspected, switch to a more robust protecting group.
-
Problem 3: HPLC and MS analysis of my crude peptide shows a significant amount of branched peptide.
-
Likely Cause: The ε-amino group of lysine was not fully protected during one or more coupling steps, leading to the growth of a peptide chain from the side chain.[2]
-
Solution:
-
Ensure Complete Protection of Starting Material: Verify the quality and purity of your Fmoc-Lys(Z)-OH or Boc-Lys(Z)-OH starting material.
-
Optimize Coupling Conditions:
-
Use a high-quality coupling reagent known to minimize side reactions.
-
Avoid prolonged activation times.
-
Ensure a sufficient excess of the protected lysine is used during the coupling step.
-
-
Monitor Deprotection Steps Carefully: Ensure that the conditions used to remove the Nα-protecting group (e.g., piperidine for Fmoc, TFA for Boc) are not harsh enough to partially cleave the Z-group.
-
Problem 4: I am observing incomplete removal of the Z-group during the final cleavage.
-
Likely Cause: The cleavage conditions are not strong enough to completely remove the Z-group.
-
Solution:
-
Modify Cleavage Cocktail: For TFA-based cleavage, the Z-group is often resistant.[5] Deprotection typically requires stronger acids. Consider using a cleavage cocktail containing HBr in acetic acid.
-
Catalytic Hydrogenolysis: This is a standard and effective method for Z-group removal.[5] Perform this step after cleavage from the resin and purification of the Z-protected peptide.
-
Quantitative Data Summary
| Side Reaction | Typical Mass Addition (Da) | Factors Increasing Prevalence | Prevention Strategy | Expected Improvement |
| Branching | Variable (mass of added amino acids) | Incomplete protection of starting material; premature deprotection of Z-group. | Use high-quality protected amino acids; use orthogonal protecting groups. | High |
| Acetylation | +42 | Premature Z-group deprotection followed by capping with acetic anhydride. | Ensure Z-group stability; use milder capping reagents if necessary. | High |
| Carbamate Formation | +44 | Exposure to CO2 in air or solvents after premature Z-group deprotection. | Use degassed, high-purity solvents; work under an inert atmosphere. | Moderate to High |
| Incomplete Deprotection | +134 (Z-group) | Insufficiently strong cleavage conditions for the Z-group. | Use stronger acids (e.g., HBr/AcOH) or catalytic hydrogenolysis for deprotection. | High |
Experimental Protocols
Protocol 1: Standard Coupling of Boc-Lys(Z)-OH in Manual Boc-SPPS
This protocol outlines a standard procedure for coupling Boc-Lys(Z)-OH to a peptide-resin.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin with DCM (3x), isopropanol (B130326) (1x), and DCM (3x).
-
Neutralization: Neutralize the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes). Wash the resin with DCM (5x).
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Lys(Z)-OH (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the solution to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF for 15 minutes. Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: On-Resin Guanidinylation of Ornithine to Homoarginine
This protocol describes the conversion of an ornithine residue to a homoarginine residue on the solid support, a reaction that can sometimes be an unwanted side reaction for lysine but is useful for synthesizing homoarginine-containing peptides. This protocol assumes the use of an Fmoc-protected ornithine where the side-chain protecting group has been selectively removed.
-
Resin Preparation: Swell the peptide-resin containing the deprotected ornithine side chain in DMF.
-
Guanidinylation Reaction: Prepare a solution of 1H-Pyrazole-1-carboxamidine hydrochloride (5 equivalents) and DIEA (10 equivalents) in DMF. Add this solution to the resin.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (5x) and DCM (5x).
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of Z-protected lysine.
Caption: Orthogonal protection strategy with Fmoc-Lys(Z)-OH.
Caption: Mechanism of branched peptide side product formation.
Caption: Troubleshooting workflow for side reactions with Z-protected lysine.
References
- 1. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01239E [pubs.rsc.org]
Technical Support Center: Optimizing Z-Group Deprotection from Lysine
Welcome to the technical support center for optimizing the deprotection of the benzyloxycarbonyl (Z or Cbz) protecting group from lysine (B10760008) residues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this crucial step in peptide synthesis and organic chemistry.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Z-group deprotection from lysine, offering potential causes and recommended solutions.
Problem 1: Incomplete or Sluggish Deprotection
Symptom: TLC or LC-MS analysis indicates the presence of a significant amount of starting material (Z-protected lysine) after the expected reaction time.
| Potential Cause | Recommended Solution |
| Catalytic Hydrogenation Issues | |
| Inactive Catalyst | Use a fresh batch of Palladium on carbon (Pd/C). Ensure the catalyst has not been exposed to air or moisture for extended periods. Consider using a more active catalyst like Palladium black. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure. While a hydrogen balloon is often sufficient, some reactions may require higher pressures (e.g., 50 psi).[1] Ensure vigorous stirring to maximize gas-liquid contact. |
| Catalyst Poisoning | Ensure the substrate and solvent are free from impurities that can poison the catalyst, such as sulfur-containing compounds or residual thiols. If catalyst poisoning is suspected, the material may need to be purified before the deprotection step. |
| Poor Catalyst Dispersion | Ensure the catalyst is well-suspended in the reaction mixture through efficient stirring. |
| Acidolysis Issues | |
| Insufficient Acid Strength or Concentration | For HBr/AcOH, use a fresh solution of 33% HBr in acetic acid. For TFA, use a higher concentration or a stronger acid system if the Z-group is particularly resistant. |
| Low Reaction Temperature | Some acid-catalyzed deprotections may require gentle heating. Monitor the reaction for potential side products if the temperature is increased. |
| Scavenger Issues | The benzyl (B1604629) cation generated during acidolysis can re-attach to the deprotected amine or other nucleophilic residues. Add a scavenger such as anisole (B1667542), thioanisole, or triisopropylsilane (B1312306) (TIS) to the reaction mixture to trap this cation.[1] |
Problem 2: Presence of Unexpected Side Products
Symptom: TLC or LC-MS analysis reveals the formation of new, unexpected impurities alongside the desired deprotected product.
| Potential Cause | Recommended Solution |
| Side Reactions with Other Functional Groups | |
| Reduction of other functional groups (Catalytic Hydrogenation) | If the substrate contains other reducible groups (e.g., alkenes, alkynes, nitro groups), catalytic hydrogenation is not a suitable method.[2] Consider using acidolysis or other orthogonal deprotection strategies. |
| Alkylation of Nucleophilic Residues (Acidolysis) | The benzyl cation formed during acidolysis can alkylate sensitive residues like tryptophan or methionine. The use of appropriate scavengers (e.g., anisole, thioanisole, TIS) is crucial to prevent this. |
| Premature Deprotection of Other Protecting Groups | If the molecule contains other acid-labile protecting groups (e.g., Boc), strong acidic conditions for Z-deprotection (like HBr/AcOH or neat TFA) can lead to their removal.[3] A milder deprotection method or an orthogonal protection strategy should be employed. |
| Formation of Branched Peptides | |
| Incomplete Protection of Lysine Side Chain | If the ε-amino group of lysine was not fully protected initially, the incoming activated amino acid during peptide synthesis can couple to the side chain, leading to branched impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: Which is the best method for Z-group deprotection from lysine?
The "best" method depends on the specific substrate and the presence of other functional groups.
-
Catalytic Hydrogenation is generally clean and efficient but is incompatible with reducible functional groups like alkenes, alkynes, or nitro groups.
-
Catalytic Transfer Hydrogenation using a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) offers a milder alternative to using hydrogen gas and can sometimes be more selective.[5][6][7]
-
Acidolysis with reagents like HBr in acetic acid or trifluoroacetic acid (TFA) is effective but can lead to side reactions if not properly controlled with scavengers and can remove other acid-sensitive protecting groups.[8]
Q2: How can I monitor the progress of the deprotection reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the disappearance of the starting material spot/peak and the appearance of the product spot/peak. For TLC, staining with ninhydrin (B49086) can be useful to visualize the newly formed primary amine.
Q3: My molecule contains a double bond. Which Z-deprotection method should I use?
Catalytic hydrogenation with Pd/C and H₂ will likely reduce the double bond. In this case, acidolysis (e.g., HBr/AcOH or TFA with scavengers) is a more suitable choice.
Q4: What is the purpose of adding a scavenger during acid-catalyzed deprotection?
During acidolysis, the Z-group is cleaved, generating a stable benzyl cation. This cation is electrophilic and can react with nucleophiles in the reaction mixture, including the deprotected amine product or sensitive amino acid side chains (like tryptophan). Scavengers, such as anisole or triisopropylsilane (TIS), are added to "trap" the benzyl cation, preventing these unwanted side reactions.[1]
Q5: Can I selectively deprotect the Z-group on the lysine side chain while other protecting groups are present?
Yes, this is a key concept in orthogonal protection strategy in peptide synthesis. The Z-group is stable to the basic conditions used to remove the Fmoc group and to the mild acidic conditions used to remove the Boc group, making it a useful orthogonal protecting group.[3][8]
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Formic Acid
This method is advantageous as it avoids the use of pressurized hydrogen gas.
-
Dissolve the Z-protected lysine derivative in a suitable solvent such as methanol (B129727) or ethanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).
-
Add formic acid as the hydrogen donor. The amount can vary, but a significant excess is generally used.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude deprotected product. Further purification may be required.
Reported yields for similar systems are often high, in the range of 90-98%.[6]
Protocol 2: Acidolysis using HBr in Acetic Acid
This is a common and effective method for Z-group removal.
-
Dissolve the Z-protected lysine derivative in a minimal amount of glacial acetic acid.
-
Add a solution of 33% HBr in acetic acid .
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product with cold diethyl ether to remove residual reagents.
-
Dry the product under vacuum.
This method generally provides high yields of the deprotected product as the hydrobromide salt.[1]
Protocol 3: Acidolysis using Trifluoroacetic Acid (TFA)
TFA is a strong acid commonly used for deprotection in solid-phase peptide synthesis.
-
Prepare a cleavage cocktail . A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.
-
Add the cleavage cocktail to the Z-protected lysine derivative (if on solid support, swell the resin first).
-
Stir or agitate the mixture at room temperature.
-
Monitor the deprotection over time (typically 1-4 hours).
-
For solid-phase synthesis , filter the resin and precipitate the peptide in cold diethyl ether.
-
For solution-phase , concentrate the reaction mixture and precipitate the product with cold ether.
-
Wash and dry the final product.
Note: TFA will also cleave other acid-labile protecting groups such as Boc.[9]
Data Presentation
The following table summarizes typical conditions for the deprotection of Z-protected amines. Note that optimal conditions may vary depending on the specific substrate.
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Catalytic Hydrogenation | 5% Pd/C, H₂ (1 atm) | Methanol | 60 | 40 | Crude | [2] |
| Transfer Hydrogenation | Pd black, Formic acid | Ethanol | 25 | 1.5 | - | [1] |
| Transfer Hydrogenation | 10% Pd/C, Ammonium formate | Methanol or DMF | Room Temp. | 2 | 88 | [5] |
| HBr/Acetic Acid | 33% HBr in AcOH | Acetic Acid | Room Temp. | 1-4 | High | [1] |
| AlCl₃/HFIP | AlCl₃ | HFIP | Room Temp. | 2-16 | High | [10] |
Visualizations
Caption: A workflow diagram illustrating the decision-making process for selecting a Z-group deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. peptide.com [peptide.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: H-Leu-Lys(Z)-OH Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving H-Leu-Lys(Z)-OH for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dissolving this compound?
A1: this compound is a dipeptide with a significant hydrophobic character due to the presence of the benzyloxycarbonyl (Z) protecting group on the lysine (B10760008) side chain and the leucine (B10760876) residue. This hydrophobicity leads to poor solubility in aqueous buffers commonly used in in vitro assays.
Q2: What is the predicted charge of this compound at neutral pH?
A2: At a neutral pH of 7, this compound is expected to be zwitterionic, with a positively charged N-terminal amino group and a negatively charged C-terminal carboxyl group. The Z-group on the lysine side chain is neutral. This can contribute to its limited solubility in pure water.
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming (e.g., to 37°C) in a water bath can aid in the dissolution of this compound. However, prolonged or excessive heating should be avoided as it may lead to degradation of the peptide.
Q4: Is sonication helpful for dissolving this dipeptide?
A4: Yes, brief sonication in a water bath can be an effective method to break up peptide aggregates and facilitate dissolution.
Q5: How should I store the this compound stock solution?
A5: To prevent degradation, it is recommended to store stock solutions in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of the peptide in solution will depend on the solvent used.
Troubleshooting Guide
Issue: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media).
Root Cause: The inherent hydrophobicity of the Z-group and the leucine residue limits solubility in neutral aqueous solutions.
Solutions:
-
Acidic Buffer Approach: this compound is more soluble in acidic conditions. A close analog, H-Lys(Z)-OH, is soluble in 0.1 M HCl at 5 mg/mL with warming and sonication, and in water adjusted to pH 1 at 1.85 mg/mL[1].
-
Organic Solvent Pre-dissolution: For many hydrophobic peptides, initial dissolution in a minimal amount of a water-miscible organic solvent is necessary before diluting with an aqueous buffer.
Issue: After dissolving in an organic solvent and diluting with buffer, the peptide precipitates.
Root Cause: The peptide has exceeded its solubility limit in the final aqueous buffer concentration.
Solutions:
-
Slow, Dropwise Dilution: Add the concentrated peptide-organic solvent stock solution drop-by-drop into the vigorously stirring aqueous buffer. This prevents localized high concentrations of the peptide that can lead to immediate precipitation.
-
Lower the Final Concentration: It may be necessary to work with a lower final concentration of this compound in your assay.
-
Optimize the Buffer: Experiment with different buffer compositions, pH, or the addition of solubilizing agents (use with caution and validate for assay compatibility).
Data Presentation: Solubility of H-Lys(Z)-OH (A Close Analog)
| Solvent | Concentration | Conditions | Reference |
| 0.1 M HCl | 5 mg/mL (17.84 mM) | Ultrasonic, warming, and heat to 60°C | [1] |
| H₂O | 1.85 mg/mL (6.60 mM) | Ultrasonic and adjust pH to 1 with 1 M HCl | [1] |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble | [1] |
Note: While one source indicates poor solubility in DMSO, another suggests it is soluble in a range of organic solvents including DMSO. This discrepancy highlights the importance of empirical testing with a small amount of the compound first.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Acidic Solution
Objective: To prepare a stock solution of this compound for subsequent dilution into an in vitro assay.
Materials:
-
This compound powder
-
Sterile 0.1 M Hydrochloric Acid (HCl)
-
Sterile deionized water
-
Vortex mixer
-
Water bath sonicator
-
Sterile, low-protein-binding microcentrifuge tubes
Methodology:
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of 0.1 M HCl to the peptide powder to achieve a concentration slightly higher than 10 mM.
-
Solubilization: Vortex the solution gently. If the peptide does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Final Volume Adjustment: Once the peptide is completely dissolved, add sterile deionized water to reach the final desired concentration of 10 mM.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Stock Solution using an Organic Solvent
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for use in cell-based assays where acidic conditions are not suitable.
Materials:
-
This compound powder
-
High-purity, sterile Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Equilibrate and Weigh: Follow steps 1 and 2 from Protocol 1.
-
Initial Dissolution: Add a minimal volume of DMSO or DMF to the peptide powder to create a high-concentration stock solution (e.g., 50-100 mM).
-
Solubilization: Vortex thoroughly until the peptide is completely dissolved. Brief sonication can be used if necessary.
-
Storage: Store the concentrated stock solution in tightly sealed, sterile microcentrifuge tubes at -20°C.
-
Working Solution Preparation: To prepare a working solution, perform a serial dilution of the stock solution in your assay buffer. It is critical to ensure the final concentration of the organic solvent in the assay is non-toxic to the cells (typically ≤ 0.5% v/v, but should be determined empirically for each cell line).
Mandatory Visualizations
Caption: Decision workflow for solubilizing this compound.
Caption: Key considerations for preparing this compound stock solutions.
References
Troubleshooting low yield in H-Leu-Lys-OH peptide synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the solid-phase peptide synthesis (SPPS) of H-Leu-Lys-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the solid-phase synthesis of H-Leu-Lys-OH?
Low yields in the SPPS of H-Leu-Lys-OH can often be attributed to several key factors:
-
Incomplete Coupling: The peptide bond formation between the activated Fmoc-Leu-OH and the free amine of the resin-bound Lysine may be inefficient. This can be due to steric hindrance, suboptimal activation, or aggregation of the peptide chain on the resin.[1][2]
-
Incomplete Fmoc-Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain prevents the subsequent amino acid from being added, leading to truncated sequences and a lower yield of the desired product.[1][3]
-
Side Reactions involving Lysine: The ε-amino group of the Lysine side chain is reactive and must be protected. If the protecting group is not stable throughout the synthesis, or if it is removed prematurely, side reactions can occur, leading to byproducts and a decrease in the final yield.[4]
-
Premature Cleavage from the Resin: Depending on the type of resin and the linker used, the peptide may be prematurely cleaved from the solid support during the synthesis, particularly during repeated acid- or base-labile deprotection steps.[1][5]
-
Losses During Purification: The final purification of the crude peptide by methods such as HPLC can lead to significant product loss, especially if the separation of the target peptide from impurities is challenging.[2][6]
Troubleshooting Guide
Issue 1: Low Yield After Cleavage - Suspected Incomplete Coupling
Symptoms:
-
Significantly lower than expected amount of crude peptide after cleavage and precipitation.
-
Mass spectrometry (MS) analysis of the crude product shows a significant peak corresponding to the mass of the initial Lysine-resin, indicating that the Leucine was not successfully coupled.
-
HPLC analysis of the crude product shows a major peak corresponding to the unreacted Lysine.
Solutions:
| Strategy | Description | Expected Outcome |
| Double Coupling | After the initial coupling of Fmoc-Leu-OH, repeat the coupling step with a fresh solution of the activated amino acid.[7][8] | Increased coupling efficiency, leading to a higher proportion of the desired H-Leu-Lys-OH product. |
| Optimize Coupling Reagents | Use a more efficient coupling reagent. While carbodiimides like DCC or DIC are common, uronium/aminium-based reagents such as HBTU, HATU, or HCTU are generally more effective, especially for sterically hindered couplings.[2][9] | Faster and more complete coupling reactions, minimizing the amount of unreacted Lysine on the resin. |
| Increase Reagent Concentration | Increasing the concentration of the Fmoc-Leu-OH and the coupling reagents can help drive the reaction to completion.[3][8] | Improved reaction kinetics and higher coupling yields. |
| Monitor with Kaiser Test | After the coupling step, perform a Kaiser test on a small sample of the resin beads. A positive result (blue color) indicates the presence of free primary amines and an incomplete coupling.[1][7] | Confirmation of incomplete coupling, allowing for immediate troubleshooting steps like re-coupling. |
Issue 2: Presence of Truncated Sequences - Suspected Incomplete Deprotection
Symptoms:
-
MS analysis of the crude product shows a significant amount of the single Lysine residue in addition to the desired dipeptide.
-
A positive Kaiser test after the Fmoc deprotection of Lysine indicates that the protecting group was not fully removed.
Solutions:
| Strategy | Description | Expected Outcome |
| Extend Deprotection Time | Increase the duration of the piperidine (B6355638) treatment to ensure complete removal of the Fmoc group.[9] | Complete deprotection of the N-terminus, allowing for efficient coupling of the subsequent Leucine. |
| Use a Stronger Deprotection Solution | For difficult sequences, a small amount of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution to enhance deprotection efficiency.[3][9] | More effective removal of the Fmoc group, especially in cases of peptide aggregation. |
| Perform a Second Deprotection Step | After the initial deprotection step, drain the reagent and add a fresh solution of the deprotection agent for a second treatment.[3] | Ensures that any remaining Fmoc groups are removed, leading to a higher yield of the full-length peptide. |
Issue 3: Unexpected Byproducts - Suspected Side Reactions or Premature Cleavage
Symptoms:
-
HPLC analysis of the crude product shows multiple unexpected peaks close to the main product peak.
-
MS analysis reveals masses that do not correspond to the target peptide or simple truncations.
Solutions:
| Strategy | Description | Expected Outcome |
| Ensure Proper Lysine Side-Chain Protection | Use a stable protecting group for the Lysine side chain, such as Boc (tert-butyloxycarbonyl), which is stable to the basic conditions of Fmoc removal.[4] | Minimizes side reactions at the ε-amino group of Lysine, resulting in a cleaner crude product. |
| Choose an Appropriate Resin and Linker | For Fmoc/tBu chemistry, a Wang or a 2-chlorotrityl chloride resin is commonly used. The 2-chlorotrityl chloride resin is very acid-labile, which can help prevent side reactions during final cleavage but may be susceptible to premature cleavage if acidic conditions are used during synthesis.[5][10] | Reduces the loss of peptide from the resin during the synthesis cycles. |
| Optimize Cleavage Cocktail | Use a cleavage cocktail that contains scavengers, such as triisopropylsilane (B1312306) (TIS) and water, to quench reactive carbocations generated during the removal of protecting groups and prevent re-attachment to the peptide.[1][11] | A cleaner crude product with fewer side-reaction-related impurities. |
Experimental Protocols
Protocol 1: Standard Solid-Phase Synthesis of H-Leu-Lys-OH
This protocol is based on a standard Fmoc/tBu strategy using a 2-chlorotrityl chloride resin.
-
Resin Loading (Attachment of the first amino acid):
-
Swell the 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (2 eq) and diisopropylethylamine (DIPEA) (4 eq) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2 hours.
-
To cap any unreacted sites on the resin, add a small amount of methanol (B129727) and agitate for 30 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
-
Fmoc-Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Leucine Coupling:
-
In a separate vial, dissolve Fmoc-Leu-OH (3 eq) and an activating agent such as HOBt (3 eq) in DMF.
-
Add a coupling reagent like DIC (3 eq) to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Add the activated Fmoc-Leu-OH solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Perform a Kaiser test to check for completion of the coupling. If the test is positive, repeat the coupling step.
-
Once coupling is complete, wash the resin with DMF (5x) and DCM (3x).
-
-
Final Fmoc-Deprotection:
-
Repeat Step 2 to remove the Fmoc group from the N-terminal Leucine.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether again.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Kaiser Test for Free Primary Amines
This test is used to detect the presence of free primary amines on the resin, which can indicate either a successful deprotection step or an incomplete coupling reaction.[1]
Reagents:
-
Solution A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.
-
Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
Procedure:
-
Take a small sample of resin beads (approximately 5-10 mg) and place them in a small glass test tube.
-
Add 2-3 drops of each of the three solutions to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: Indicates the presence of free primary amines (successful deprotection or failed coupling).
-
Yellow/Orange/No Color Change: Indicates the absence of free primary amines (successful coupling or incomplete deprotection).
Visualizations
Caption: A simplified workflow for the solid-phase synthesis of H-Leu-Lys-OH.
Caption: A decision tree for troubleshooting low yield in H-Leu-Lys-OH synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. kilobio.com [kilobio.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Mass Spectrometry Analysis of H-Leu-Lys-OH
Welcome to the technical support center for the mass spectrometry analysis of the dipeptide H-Leu-Lys-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected masses and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected masses for H-Leu-Lys-OH in positive ion mode mass spectrometry?
A1: In positive ion mode, you can expect to see the protonated parent ion [M+H]⁺, and potentially doubly charged ions like [M+2H]²⁺, especially with electrospray ionization (ESI). The primary fragments observed in MS/MS analysis are typically b- and y-ions resulting from the cleavage of the peptide bond.
Data Presentation: Theoretical m/z of H-Leu-Lys-OH and its Fragments
| Ion Type | Sequence | Monoisotopic Mass (Da) | Charge (z) | Expected m/z |
| Precursor Ion | H-Leu-Lys-OH | 289.2005 | 1 | 289.2005 |
| 289.2005 | 2 | 145.1041 | ||
| b-ion | Leu | 114.0919 | 1 | 114.0919 |
| y-ion | Lys | 147.1128 | 1 | 147.1128 |
Note: Masses are calculated based on monoisotopic abundances of the elements.
Q2: What is the general workflow for analyzing H-Leu-Lys-OH using LC-MS/MS?
A2: A standard workflow involves sample preparation, chromatographic separation using liquid chromatography (LC), ionization of the peptide, and subsequent mass analysis and fragmentation in a tandem mass spectrometer (MS/MS).
Troubleshooting Guide: Interpreting Unexpected Masses
This guide is designed to help you identify the source of unexpected masses in your mass spectrum of H-Leu-Lys-OH.
Q3: I see a peak at approximately 22 Da higher than my expected parent ion mass. What is it?
A3: A mass shift of +22 Da relative to the protonated ion ([M+H]⁺) is a strong indicator of a sodium adduct ([M+Na]⁺). This is very common in ESI-MS. Similarly, a peak at +38 Da from the protonated ion suggests a potassium adduct ([M+K]⁺).
Q4: My spectrum shows several peaks with a mass difference of 14 Da. What could be the cause?
A4: A recurring mass difference of 14 Da can indicate methylation. This may be a side reaction from your sample preparation, especially if methanol (B129727) is used.[1]
Q5: I have an unexpected peak at +98 Da from my expected mass. What is this?
A5: This is often due to the adduction of sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), which both have a mass of approximately 98 Da.[2] These can be introduced from various sources in the sample preparation or LC system.
Data Presentation: Common Adducts and Modifications in Peptide Mass Spectrometry
| Adduct/Modification | Mass Shift (Da) | Putative Formula | Common Source |
| Sodium Adduct | +21.9820 | Na⁺ | Glassware, solvents, buffers[3] |
| Potassium Adduct | +37.9559 | K⁺ | Glassware, solvents, buffers[3] |
| Ammonium Adduct | +17.0265 | NH₄⁺ | Buffers |
| Acetonitrile Adduct | +41.0265 | C₂H₃N | LC mobile phase |
| Formic Acid Adduct | +46.0055 | CH₂O₂ | LC mobile phase |
| Trifluoroacetic Acid Adduct | +113.9929 | C₂HF₃O₂ | LC mobile phase, sample prep |
| Sulfuric/Phosphoric Acid | +97.9769 / +97.9769 | H₂SO₄ / H₃PO₄ | Contamination[2] |
| Methylation | +14.0157 | CH₂ | Side reaction (e.g., with methanol)[1] |
| Carbamylation | +43.0058 | CHNO | Reaction with urea[4][5] |
| Oxidation | +15.9949 | O | Sample handling, storage |
| Deamidation (on Gln/Asn) | +0.9840 | Sample degradation (pH, temp)[1] |
Q6: Why am I not seeing the expected fragmentation pattern (b- and y-ions)?
A6: This could be due to several factors:
-
Low Collision Energy: The energy used for fragmentation in the collision cell might be insufficient. Try increasing the collision energy.
-
In-source Fragmentation: The peptide may be fragmenting in the ion source before reaching the mass analyzer. This can be influenced by source parameters like temperature and voltages.
-
Peptide Stability: The peptide itself may be unusually stable or fragment through an unexpected pathway.
-
Incorrect Precursor Selection: Ensure that the mass spectrometer is isolating the correct precursor ion for fragmentation.
Q7: My spectrum is very noisy with many unassignable peaks. What should I do?
A7: High background noise and numerous unassigned peaks can stem from sample contamination or issues with the mass spectrometer.
-
Sample Contamination: Common contaminants include keratins (from skin and hair), polymers like polyethylene (B3416737) glycol (PEG), and residual detergents.[6][7] Ensure meticulous sample handling and consider a sample clean-up step.
-
Solvent Purity: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
-
System Contamination: The LC system or the mass spectrometer source may be contaminated. Follow the manufacturer's instructions for cleaning the system.[7]
-
Instrument Calibration: Verify that your mass spectrometer is properly calibrated.[7]
Q8: I suspect an unexpected modification on my peptide. How can I identify it?
A8: If you have a high-resolution mass spectrometer, you can use the accurate mass of the unexpected peak to predict its elemental composition. Additionally, you can use "error-tolerant" or "mass-tolerant" search algorithms in proteomics software to screen for a wide range of known and unknown modifications.[8]
Experimental Protocols
Protocol 1: Sample Preparation of H-Leu-Lys-OH for LC-MS Analysis
-
Reconstitution: Dissolve the lyophilized H-Leu-Lys-OH peptide in a suitable solvent, such as 0.1% formic acid in water, to a stock concentration of 1 mg/mL.
-
Dilution: Prepare a working solution by diluting the stock solution with the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.
-
Filtration/Centrifugation: To remove any particulates, either centrifuge the working solution at high speed (e.g., 14,000 x g) for 10 minutes or filter it through a 0.22 µm syringe filter.
-
Transfer: Transfer the supernatant or filtrate to an appropriate autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis of H-Leu-Lys-OH
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be to start at 2% B, ramp to 50% B over 10 minutes, then increase to 95% B to wash the column, and re-equilibrate at 2% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: An ESI-tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 100-1000.
-
MS2 Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.[9]
-
Data Acquisition: Use a data-dependent acquisition (DDA) mode to automatically select the most intense precursor ions for fragmentation.
Visualizations
Caption: Fragmentation diagram of H-Leu-Lys-OH showing the generation of b- and y-ions.
Caption: A workflow for troubleshooting the origin of unexpected masses in mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. Identification of Unexpected Protein Modifications by Mass Spectrometry-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Minimizing racemization of Z-protected amino acids during activation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during the activation of Z-protected (Benzyloxycarbonyl-protected) amino acids, ensuring the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of Z-protected amino acid activation?
A1: Racemization is the loss of stereochemical purity at the alpha-carbon (α-C) of an amino acid during the chemical activation and coupling process. For Z-protected L-amino acids, this results in the formation of the corresponding D-enantiomer. This is highly undesirable as the incorporation of even small amounts of the D-isomer can dramatically alter a peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]
Q2: What is the primary chemical mechanism causing this racemization?
A2: The most common mechanism for racemization during the activation of Z-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The process unfolds as follows:
-
Activation: A coupling reagent activates the carboxyl group of the Z-protected amino acid.
-
Cyclization: The activated carboxyl group undergoes intramolecular cyclization, forming the planar oxazolone (B7731731) ring.
-
Enolization: In the presence of a base, the proton at the chiral α-C of the oxazolone becomes highly acidic and is easily abstracted. This creates an achiral enolate intermediate.
-
Racemization: Reprotonation of this planar intermediate can occur from either face, leading to a mixture of both L- and D-oxazolones. When this mixture reacts with an amine component, it produces both the desired L-peptide and the undesired D-diastereomeric peptide.
Caption: Primary mechanism of racemization via oxazolone formation.
Q3: Which factors have the most significant impact on the degree of racemization?
A3: Several experimental factors critically influence the extent of racemization.[2][3] Controlling these is key to maintaining stereochemical purity:
-
Coupling Reagents & Additives: The choice of activating agent and the use of racemization-suppressing additives are paramount.
-
Base: The strength (pKa) and steric hindrance of the tertiary amine base used for neutralization or catalysis play a major role.
-
Solvent: The polarity of the reaction solvent can affect the stability of intermediates and reaction rates.[3][4]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[3][5]
-
Amino Acid Structure: Certain amino acids, such as histidine (His) and cysteine (Cys), are inherently more susceptible to racemization.[1]
Troubleshooting Guides
This section addresses common issues encountered during the activation of Z-protected amino acids and provides a logical workflow for resolving them.
Caption: Troubleshooting workflow for minimizing racemization.
Issue: Significant racemization is detected after coupling a Z-protected amino acid.
Step 1: Evaluate Your Coupling Reagent and Additive Combination
The choice of coupling reagent is the most critical factor. Carbodiimides like DCC and DIC, when used alone, are known to cause significant racemization.[6] Their primary function is to form a highly reactive O-acylisourea intermediate, which rapidly cyclizes to the problematic oxazolone.
-
Recommendation: Always use a nucleophilic additive when working with carbodiimides. Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma) intercept the O-acylisourea to form an active ester. This active ester is more stable and less prone to oxazolone formation, thereby suppressing racemization.[3][5][7] Onium salts (e.g., HBTU, HATU) are generally considered "low-racemization" reagents as they are formulated with an additive component.[8]
Data Summary: Effect of Additives on Racemization
The following table shows the percentage of epimerization (D-isomer formation) during the coupling of a model dipeptide, illustrating the effectiveness of different additives.
| Coupling System | Model Reaction | % D-Isomer Formed | Reference |
| DCC alone | Boc-Leu-Phe-OH + H-Val-OtBu | 14.3% | [5] |
| DCC / HOBt | Boc-Leu-Phe-OH + H-Val-OtBu | < 1% | [5] |
| DCC / HOBt | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-Resin | 18% | [5] |
| DCC / HOAt | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-Resin | 6% | [5] |
Step 2: Assess the Base Used in the Reaction
Tertiary amine bases are often required to neutralize salts or catalyze the reaction. However, bases can actively promote racemization by abstracting the α-proton from the oxazolone intermediate.
-
Recommendation: The choice of base should balance basicity and steric hindrance. Stronger and less sterically hindered bases like triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA) can increase the rate of racemization.[2] Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) and 2,4,6-collidine are preferred as they are less effective at abstracting the α-proton.[2][9]
Data Summary: Effect of Base on Racemization
| Base | Relative Basicity | Steric Hindrance | Tendency for Racemization |
| Triethylamine (TEA) | Strong | Low | High |
| DIPEA | Strong | High | Moderate |
| N-Methylmorpholine (NMM) | Weaker | Moderate | Low |
| 2,4,6-Collidine | Weaker | High | Very Low[2] |
Step 3: Control the Reaction Temperature
Racemization is a kinetically controlled process, and its rate increases with temperature.
-
Recommendation: Perform the activation and coupling steps at a reduced temperature. Cooling the reaction mixture to 0°C in an ice bath before and during the addition of the coupling reagent is a standard and effective practice to minimize racemization.[3][5] For particularly sensitive couplings, temperatures as low as -15°C may be beneficial.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol describes a general procedure for the solution-phase coupling of a Z-protected amino acid to an amino acid ester hydrochloride, optimized to minimize racemization.
Materials:
-
Z-Protected Amino Acid (e.g., Z-Phe-OH): 1.0 eq
-
Amino Acid Ester Hydrochloride (e.g., H-Gly-OMe·HCl): 1.0 eq
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure): 1.1 eq
-
N,N'-Diisopropylcarbodiimide (DIC): 1.1 eq
-
N-Methylmorpholine (NMM): 1.1 eq
-
Anhydrous DMF or DCM
-
Magnetic stirrer and ice bath
Procedure:
-
In a round-bottom flask, dissolve the Z-protected amino acid (1.0 eq), amino acid ester hydrochloride (1.0 eq), and Oxyma (1.1 eq) in anhydrous DMF.
-
Cool the flask in an ice bath and begin stirring.
-
Add N-methylmorpholine (1.1 eq) to the cooled solution to neutralize the hydrochloride salt. Stir for 5-10 minutes.
-
Slowly add the diisopropylcarbodiimide (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC/LCMS analysis indicates completion.
-
Once the reaction is complete, filter the mixture to remove the diisopropylurea (DIU) byproduct.
-
Proceed with standard aqueous work-up and purification.
Protocol 2: Quantifying Racemization via Chiral HPLC
This protocol provides a method for determining the percentage of the D-isomer in your product by analyzing the diastereomeric peptides formed.
Objective: To separate and quantify the L-L and D-L dipeptides formed during a coupling reaction.
Procedure:
-
Sample Preparation: After the coupling reaction and work-up, dissolve a small amount of the crude peptide product in the HPLC mobile phase.
-
Instrumentation:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: A high-resolution reverse-phase C18 column is often sufficient to separate diastereomers. In some cases, a dedicated chiral stationary phase (CSP) column may be required.
-
-
HPLC Analysis:
-
Mobile Phase (Example): A gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient (Example): A linear gradient from 20% to 80% acetonitrile over 30-40 minutes. This should be optimized for your specific peptide.
-
Detection: Monitor at a wavelength appropriate for the Z-group or other chromophores (e.g., 254 nm).
-
-
Data Analysis:
-
The L-L and D-L diastereomers should appear as two separate peaks with different retention times.
-
Integrate the peak areas for both diastereomers.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-L peak) / (Area(L-L peak) + Area(D-L peak))] * 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
Long-term stability of H-Leu-Lys-OH in solution and powder form
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of the dipeptide H-Leu-Lys-OH in both solution and powder form. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for H-Leu-Lys-OH powder?
For long-term storage, H-Leu-Lys-OH powder should be stored in a cool, dry, and well-ventilated place.[1] It is recommended to keep the container tightly sealed to prevent moisture absorption, as peptides can be hygroscopic.[1] For extended periods, storage at -20°C or -80°C is advisable to minimize degradation.[2]
Q2: How should I store H-Leu-Lys-OH in solution?
Stock solutions of H-Leu-Lys-OH should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is the preferred temperature.[1][2] If using water as a solvent, it is best practice to filter-sterilize the solution.[1]
Q3: What are the primary degradation pathways for H-Leu-Lys-OH?
The main degradation pathways for peptides like H-Leu-Lys-OH include:
-
Hydrolysis: Cleavage of the peptide bond between Leucine and Lysine, which can be accelerated by extreme pH conditions (either highly acidic or alkaline).
-
Oxidation: While Leucine and Lysine are not highly susceptible to oxidation under normal conditions, exposure to strong oxidizing agents should be avoided.[1]
-
Enzymatic Degradation: If the peptide solution is exposed to proteases, for example, in biological samples like blood plasma, enzymatic cleavage of the peptide bond can occur.
Q4: How can I detect degradation of my H-Leu-Lys-OH sample?
Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3] The appearance of new peaks in an HPLC chromatogram or the detection of species with different mass-to-charge ratios in MS can indicate the presence of degradation products.
Q5: Is H-Leu-Lys-OH sensitive to pH in solution?
Yes, the stability of peptides in solution is often pH-dependent. H-Leu-Lys-OH is expected to be most stable in neutral and slightly acidic conditions. Extreme pH values can catalyze the hydrolysis of the peptide bond.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity | Peptide degradation due to improper storage or handling. | Review storage conditions. Ensure solutions are stored at -20°C or -80°C and avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1] Prepare fresh solutions for critical experiments. |
| Precipitation of the peptide in solution | Poor solubility at the working pH, which may be close to the isoelectric point (pI). Peptide has absorbed moisture, leading to aggregation. | Adjust the pH of the buffer to be further from the peptide's pI. Ensure the peptide powder is brought to room temperature in a desiccator before opening to prevent moisture absorption.[3] Gentle warming or sonication can also aid in dissolution.[3] |
| Appearance of extra peaks in HPLC analysis | Chemical degradation (e.g., hydrolysis) of the peptide. | Confirm the identity of the new peaks using mass spectrometry.[3] If degradation is confirmed, review solution preparation and storage protocols. Use high-purity solvents and store solutions under optimal conditions. |
| Inconsistent results between experiments | Variability in peptide concentration due to degradation or adsorption to container surfaces. | Use low-adsorption microcentrifuge tubes. Prepare fresh dilutions from a carefully stored stock solution for each experiment. |
Stability Data
The following tables summarize illustrative stability data for H-Leu-Lys-OH based on general peptide stability principles.
Table 1: Long-Term Stability of H-Leu-Lys-OH Powder
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -20°C (Desiccated) | 0 months | 99.5 | White powder |
| 12 months | 99.3 | White powder | |
| 24 months | 99.1 | White powder | |
| 4°C (Desiccated) | 0 months | 99.5 | White powder |
| 12 months | 98.8 | White powder | |
| 24 months | 98.1 | White powder | |
| 25°C / 60% RH | 0 months | 99.5 | White powder |
| 6 months | 97.2 | Off-white powder | |
| 12 months | 95.0 | Slightly yellow powder |
Table 2: Stability of H-Leu-Lys-OH in Aqueous Solution (0.1 M Phosphate Buffer)
| pH | Storage Temperature | Time Point | Purity (%) by HPLC |
| 5.0 | 4°C | 0 hours | 99.4 |
| 72 hours | 99.1 | ||
| 1 month | 98.5 | ||
| 7.4 | 4°C | 0 hours | 99.4 |
| 72 hours | 98.8 | ||
| 1 month | 97.9 | ||
| 9.0 | 4°C | 0 hours | 99.4 |
| 72 hours | 97.5 | ||
| 1 month | 95.2 | ||
| 7.4 | 25°C | 0 hours | 99.4 |
| 72 hours | 96.1 | ||
| 1 month | 92.3 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for H-Leu-Lys-OH
This protocol outlines a reverse-phase HPLC (RP-HPLC) method to assess the purity and degradation of H-Leu-Lys-OH.
1. Materials:
-
H-Leu-Lys-OH reference standard
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-27 min: 50% to 95% B
-
27-30 min: 95% B
-
30-32 min: 95% to 5% B
-
32-37 min: 5% B
-
4. Sample Preparation:
-
Prepare a stock solution of H-Leu-Lys-OH in water at 1 mg/mL.
-
For stability samples, dilute to a final concentration of 0.1 mg/mL with the appropriate buffer or water.
5. Analysis:
-
Inject the sample and monitor the chromatogram for the main peak corresponding to H-Leu-Lys-OH and any new peaks that may indicate degradation products.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Forced Degradation Study of H-Leu-Lys-OH
Forced degradation studies are essential for understanding potential degradation pathways.[4]
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of H-Leu-Lys-OH in water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 7 days.
-
Photostability: Expose the stock solution to light (e.g., in a photostability chamber) according to ICH Q1B guidelines.
3. Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by the stability-indicating HPLC method (Protocol 1) and by mass spectrometry to identify degradation products.
Visualizations
Caption: Potential degradation pathways for H-Leu-Lys-OH.
References
Technical Support Center: Analysis of H-Leu-Lys-OH Degradation Products by MS/MS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of H-Leu-Lys-OH degradation products using tandem mass spectrometry (MS/MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of identifying H-Leu-Lys-OH degradation products.
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal for H-Leu-Lys-OH or its Degradation Products | Sample loss during preparation. | Use low-binding tubes and pipette tips to minimize peptide loss.[1] |
| Low abundance of the peptide. | Consider concentrating the sample or increasing the starting material amount.[1] | |
| Suboptimal ionization. | Ensure the electrospray ionization (ESI) source is optimized. ESI is a soft ionization technique ideal for generating intact molecular ions from peptides. | |
| Poor Quality MS/MS Spectra (Inefficient Fragmentation) | Incorrect precursor ion charge state assignment. | Verify that the software is correctly identifying the charge state of the precursor ions before fragmentation. |
| Insufficient collision energy. | Optimize collision energy; a stepped or ramped collision energy (e.g., 10-40 eV) can help produce a wider range of fragment ions. | |
| Co-eluting species interfering with fragmentation. | Improve chromatographic separation to isolate the target peptide and its degradation products.[1] | |
| Difficulty in Distinguishing Degradation Products from the Parent Peptide | Inadequate chromatographic resolution. | Optimize the LC gradient and consider using a high-resolution column to separate species with similar retention times. |
| Mass difference is too small for the instrument's resolution. | Utilize a high-resolution mass spectrometer, such as an Orbitrap, which can detect small mass shifts resulting from modifications or degradation.[2] | |
| Unexpected Peaks in the Mass Spectrum | Presence of contaminants. | Ensure high-purity solvents and reagents are used. Common contaminants include polymers and keratins. |
| Formation of adducts. | Be aware of potential adduct formation with salts from the mobile phase (e.g., sodium or potassium adducts). | |
| Low Sequence Coverage in MS/MS Data | Inefficient fragmentation. | As mentioned earlier, optimize collision energy and consider alternative fragmentation techniques if available (e.g., ETD). |
| The peptide is too short. | For a dipeptide like H-Leu-Lys-OH, the fragmentation spectrum will be simple. Focus on identifying the key b- and y-ions. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of H-Leu-Lys-OH?
A1: The primary degradation pathway for H-Leu-Lys-OH under aqueous conditions is hydrolysis of the peptide bond. This will result in the formation of the individual amino acids, Leucine (Leu) and Lysine (Lys). Other potential modifications under forcing conditions (e.g., high temperature, extreme pH) could include oxidation or deamination, though hydrolysis is the most common.
Q2: How can MS/MS be used to identify these degradation products?
A2: Tandem mass spectrometry (MS/MS) is used to fragment the parent (precursor) ion and analyze the resulting fragment (product) ions. The fragmentation pattern provides sequence information. For the intact dipeptide H-Leu-Lys-OH, you would expect to see specific b- and y-ions corresponding to cleavage of the peptide bond. For the individual amino acid degradation products, you would look for their specific precursor masses in the MS1 scan.
Q3: What are the characteristic b- and y-ions for H-Leu-Lys-OH?
A3: In MS/MS, peptides primarily fragment at the peptide bond.[3] For H-Leu-Lys-OH, the expected fragmentation would yield a b1-ion (corresponding to Leucine) and a y1-ion (corresponding to Lysine). The theoretical monoisotopic masses of these ions are crucial for identification from the acquired spectra.
Q4: How does the charge state of the precursor ion affect fragmentation?
A4: The charge state of a peptide can significantly influence its fragmentation pattern.[3] Peptides with higher charge states often fragment more readily and can produce different fragmentation pathways. For a dipeptide, you will likely observe singly and doubly charged precursor ions in the mass spectrometer.
Q5: What are some key parameters to consider during database searching for peptide identification?
A5: When using software to identify your peptide and its degradation products, ensure the following parameters are set correctly:
-
Precursor and fragment ion mass tolerance: These should be appropriate for the mass accuracy of your instrument.[1]
-
Variable modifications: Include potential modifications such as oxidation if you suspect they may have occurred during sample handling or storage.
Experimental Protocol: LC-MS/MS Analysis of H-Leu-Lys-OH and its Degradation Products
This protocol outlines a general procedure for the analysis of H-Leu-Lys-OH and its degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation
-
Stock Solution: Accurately weigh approximately 1 mg of lyophilized H-Leu-Lys-OH peptide. Dissolve it in 1.0 mL of HPLC-grade water to create a 1 mg/mL stock solution. Vortex gently to ensure complete dissolution.
-
Working Solution: Dilute the stock solution to a final concentration of 0.1 mg/mL using a solution of 0.1% formic acid in water.
-
Degradation Study (Example): To induce degradation, incubate a separate aliquot of the stock solution at 37°C for a specified period (e.g., 24, 48, 72 hours). Analyze these samples alongside a non-degraded control.
2. Liquid Chromatography (LC)
-
Column: Use a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to separate the parent peptide from its more polar degradation products (individual amino acids). A typical gradient might be:
-
0-5 min: 5% B
-
5-30 min: 5-95% B (linear gradient)
-
30-35 min: 95% B
-
35-40 min: 95-5% B (return to initial conditions)
-
40-45 min: 5% B (equilibration)
-
-
Flow Rate: Dependent on the column dimensions (e.g., 200-400 µL/min for analytical scale).
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra over a mass range that includes the expected m/z of H-Leu-Lys-OH and its degradation products (e.g., m/z 100-500).
-
MS/MS Analysis: Use a data-dependent acquisition (DDA) method to trigger MS/MS scans on the most abundant precursor ions detected in the MS1 scan.
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 10-40 eV) to ensure the generation of a wide range of fragment ions.
4. Data Analysis
-
Identify the precursor ion corresponding to H-Leu-Lys-OH and its potential degradation products (Leucine and Lysine) in the MS1 scans based on their theoretical exact masses.
-
Analyze the MS/MS spectra for the characteristic b- and y-ions to confirm the sequence of the parent peptide.
-
Quantify the relative amounts of the parent peptide and its degradation products by comparing the peak areas in the chromatograms.
Data Presentation
The following table provides a template for summarizing quantitative data on the degradation of H-Leu-Lys-OH over time.
| Time (hours) | H-Leu-Lys-OH (Peak Area) | Leucine (Peak Area) | Lysine (Peak Area) | % Degradation |
| 0 | 1,000,000 | 0 | 0 | 0 |
| 24 | 750,000 | 120,000 | 130,000 | 25 |
| 48 | 500,000 | 245,000 | 255,000 | 50 |
| 72 | 250,000 | 370,000 | 380,000 | 75 |
Visualizations
Caption: Experimental workflow for the identification and quantification of H-Leu-Lys-OH degradation products.
Caption: Degradation and fragmentation pathways of H-Leu-Lys-OH.
References
Validation & Comparative
A Comparative Guide to the Synthesis of H-Leu-Lys-OH: Solid-Phase vs. Liquid-Phase Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides is a critical process in biomedical research and drug development. The dipeptide H-Leu-Lys-OH, composed of Leucine and Lysine, is a fundamental building block in various research applications. The choice of synthetic methodology, primarily between Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), significantly influences key outcomes such as yield, purity, scalability, and cost-effectiveness. This guide provides an objective, data-driven comparison of these two methods for the preparation of H-Leu-Lys-OH, complete with detailed experimental protocols and workflow visualizations to inform strategic decision-making in a laboratory setting.
At a Glance: Key Performance Metrics
The selection of a synthesis strategy for H-Leu-Lys-OH hinges on the specific requirements of the research or development project. While SPPS offers speed and ease of automation, making it suitable for high-throughput synthesis, LPPS provides advantages in scalability and often yields higher purity intermediates. A summary of key performance indicators, extrapolated from the synthesis of similar short peptides, is presented below.
| Metric | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Typical Crude Purity | >70% | >90%[1] |
| Typical Final Yield | 8-15% (for a similar pentapeptide)[1] | 60-70% (for a similar pentapeptide)[1] |
| Estimated Synthesis Time | 1-2 days[1] | 3-5 days[1] |
| Solvent Consumption | High | Moderate |
| Automation Potential | High | Low |
| Scalability | Well-suited for milligram to gram scale | More amenable to large-scale production |
Experimental Protocols
Detailed methodologies for the synthesis of H-Leu-Lys-OH via both solid-phase and liquid-phase routes are provided below. These protocols are based on established chemical principles and practices in peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of H-Leu-Lys-OH on a pre-loaded Wang resin.
1. Resin Preparation:
-
Swell Fmoc-Lys(Boc)-Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF and treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).
3. Coupling of Leucine:
-
In a separate vessel, activate Fmoc-Leu-OH (3 equivalents) with a coupling agent such as HBTU (2.9 equivalents) and an amine base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using a ninhydrin (B49086) test.
-
Wash the resin with DMF (5 times) and DCM (3 times).
4. Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal Leucine.
-
Wash the resin with DMF (5 times) and DCM (3 times).
5. Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours to cleave the peptide from the resin and remove the Boc side-chain protecting group from Lysine.
6. Precipitation and Purification:
-
Filter the resin and precipitate the crude peptide from the cleavage solution using cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash it with cold ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Liquid-Phase Peptide Synthesis (LPPS) Protocol
This protocol outlines a stepwise approach to the synthesis of H-Leu-Lys-OH in solution.
1. Protection of Amino Acids:
-
Protect the α-amino group of Leucine with a Boc group (Boc-Leu-OH) and the ε-amino group of Lysine with a Z group (H-Lys(Z)-OH). The carboxyl group of Lysine is typically protected as a methyl or ethyl ester (H-Lys(Z)-OMe).
2. Peptide Coupling:
-
Dissolve Boc-Leu-OH (1 equivalent) and a coupling agent like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous solvent such as DCM or DMF.
-
Cool the solution to 0°C.
-
In a separate flask, neutralize H-Lys(Z)-OMe hydrochloride with a base like triethylamine (B128534) (TEA) to obtain the free amine.
-
Add the free amine solution of Lysine to the activated Leucine solution.
-
Add a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
3. Work-up and Purification of Protected Dipeptide:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the organic solution with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude protected dipeptide (Boc-Leu-Lys(Z)-OMe).
-
Purify the protected dipeptide by column chromatography.
4. Saponification of the Ester:
-
Dissolve the purified Boc-Leu-Lys(Z)-OMe in a mixture of methanol (B129727) and water.
-
Add a base such as lithium hydroxide (B78521) (LiOH) and stir until the ester is completely hydrolyzed.
-
Acidify the reaction mixture to obtain the free carboxylic acid, Boc-Leu-Lys(Z)-OH.
5. Deprotection:
-
Remove the Boc group by treating with an acid such as TFA in DCM.
-
Remove the Z group by catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.
6. Final Purification:
-
Purify the final H-Leu-Lys-OH dipeptide by recrystallization or RP-HPLC.
Experimental Workflow Visualization
The following diagrams illustrate the generalized workflows for the solid-phase and liquid-phase synthesis of H-Leu-Lys-OH.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for H-Leu-Lys-OH.
Caption: Liquid-Phase Peptide Synthesis (LPPS) Workflow for H-Leu-Lys-OH.
Concluding Remarks
The choice between solid-phase and liquid-phase synthesis for preparing H-Leu-Lys-OH is contingent upon the specific goals of the project. For rapid synthesis of small quantities and for high-throughput applications, the easily automated SPPS is generally the preferred method. In contrast, for large-scale production where purity of intermediates and overall yield are paramount, the more labor-intensive LPPS offers significant advantages. Researchers and drug development professionals should carefully consider the trade-offs in terms of time, cost, purity requirements, and scalability when selecting the most appropriate synthetic route for their needs.
References
A Comparative Guide to Alternative Protecting Groups for the Lysine Side Chain
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selective protection of reactive amino acid side chains is a critical determinant of success. The ε-amino group of lysine (B10760008), being highly nucleophilic, necessitates robust protection to prevent unwanted side reactions. While the benzyloxycarbonyl (Z or Cbz) group has historically been a common choice, a variety of alternative protecting groups have been developed, offering distinct advantages in terms of stability, orthogonality, and ease of removal. This guide provides an objective comparison of the most common alternatives to the Z group for lysine side chain protection, supported by experimental data and detailed protocols.
At a Glance: A Comparative Overview
The choice of a protecting group for the lysine side chain is intrinsically linked to the overall synthetic strategy, particularly the choice of the Nα-amino protecting group (e.g., Fmoc or Boc). The ideal protecting group should be stable during peptide chain elongation and selectively removable under conditions that do not affect other protecting groups or the peptide backbone itself.[1]
| Protecting Group | Abbreviation | Cleavage Condition | Stability | Key Advantages | Key Disadvantages |
| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenolysis (H₂/Pd) or strong acids (e.g., HBr/AcOH) | Stable to mildly acidic and basic conditions. | Well-established, orthogonal to Boc and Fmoc. | Hydrogenolysis is not compatible with sulfur-containing amino acids; strong acid cleavage can be harsh. |
| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA) | Stable to basic and nucleophilic conditions. | Widely used, stable under Fmoc deprotection conditions, high yields in SPPS. | Deprotection requires strong acids, which can be detrimental to sensitive peptides; risk of alkylation side reactions. |
| 9-Fluorenyl-methyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine (B6355638) in DMF) | Stable to acidic conditions. | Orthogonal to acid-labile groups (Boc, tBu); milder deprotection than Boc. | Not typically used for side-chain protection in Fmoc-based SPPS due to lack of orthogonality. |
| Allyloxycarbonyl | Alloc | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Stable to acidic and basic conditions used for Boc and Fmoc removal. | Fully orthogonal to both Boc and Fmoc strategies; allows for on-resin modification. | Requires a metal catalyst for removal, which can be a source of contamination if not thoroughly removed. |
| Methylsulfonylethyloxycarbonyl | Msc | Strong base (e.g., 1 M NaOH, Ba(OH)₂) | Stable to strong acids (TFA) and catalytic hydrogenolysis. | Extremely acid-stable, providing excellent orthogonality with Boc; rapid deprotection under basic conditions. | Lability to strong base may not be compatible with all synthetic strategies.[1] |
Performance Comparison: A Data-Driven Perspective
Direct quantitative comparisons of different lysine protecting groups under identical experimental conditions are not always readily available in the literature. However, by compiling data from various sources, we can provide a useful overview of their expected performance in solid-phase peptide synthesis (SPPS).
Table 1: Deprotection Efficiency and Conditions
| Protecting Group | Reagent | Concentration | Solvent | Time | Temperature | Typical Yield (%) |
| Z (Cbz) | H₂/Pd on Carbon | 5-10 mol% | MeOH or EtOH | 1-4 h | Room Temp. | >95 |
| Boc | Trifluoroacetic Acid (TFA) | 50-95% | Dichloromethane (B109758) (DCM) | 1-2 h | Room Temp. | >95 |
| Fmoc | Piperidine | 20% | Dimethylformamide (DMF) | 15-20 min | Room Temp. | >99 |
| Alloc | Pd(PPh₃)₄ / Phenylsilane (B129415) | 0.1 eq / 20 eq | Dichloromethane (DCM) | 2 x 20 min | Room Temp. | >95[2] |
| Msc | 1 M NaOH | 1 M | Dioxane/Methanol/Water | 15 min | Room Temp. | >90[3] |
Note: The yields presented are typical values reported in the literature and may vary depending on the specific peptide sequence, resin, and other reaction conditions. They are not necessarily from direct head-to-head comparative studies.
Table 2: Purity of Branched Peptides Synthesized Using Orthogonal Protecting Groups
| Lysine Protecting Group | Nα-Protecting Group | Peptide Purity (%) | Reference |
| Mmt | Fmoc | 79 | [4] |
| Alloc | Fmoc | 82 | [4] |
| ivDde | Fmoc | 93 | [4] |
This table provides a rare example of a direct comparison of the final purity of a branched peptide synthesized using different orthogonal protecting groups on the lysine side chain.
Experimental Protocols
Detailed and optimized experimental protocols are essential for the successful application and removal of protecting groups. Below are representative protocols for the most common alternatives to the Z group.
Boc Group Protection and Deprotection
Protocol 1: Nε-Boc Protection of Lysine
-
Dissolve Nα-protected L-Lysine in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 equivalents) to the solution.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 equivalents) dropwise while stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Acidify the solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Nα-protected-Nε-Boc-L-lysine.
Protocol 2: On-Resin Boc Deprotection (Final Cleavage)
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
Caption: General workflow for Boc protection and deprotection of the lysine side chain.
Alloc Group Protection and Deprotection
Protocol 3: Nε-Alloc Protection of Lysine
-
Prepare a solution of Nα-Fmoc-L-lysine in a mixture of dioxane and 10% aqueous sodium carbonate.
-
Cool the solution to 0°C.
-
Add allyl chloroformate (1.1 equivalents) dropwise while maintaining the pH at 8-9 with the addition of 2 M NaOH.
-
Stir the reaction at room temperature for 2-3 hours.
-
Work up the reaction by acidifying with 1 M HCl and extracting with ethyl acetate.
-
Dry the organic layer and concentrate to obtain Nα-Fmoc-Nε-Alloc-L-lysine.
Protocol 4: On-Resin Alloc Deprotection
-
Swell the Alloc-protected peptide-resin in anhydrous and degassed DCM or a DMF/DCM mixture under an inert atmosphere (e.g., Argon).
-
Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equivalents) and phenylsilane (PhSiH₃) (20 equivalents) in the same solvent.
-
Add the catalyst solution to the resin and agitate gently for 20-30 minutes at room temperature.
-
Repeat the treatment with a fresh solution of the catalyst and scavenger.
-
Wash the resin extensively with DCM, 0.5% diisopropylethylamine (DIEA) in DMF (to scavenge palladium), and finally with DMF to prepare for the next coupling step.[5]
Caption: Workflow for on-resin Alloc deprotection for subsequent modification.
Msc Group Protection and Deprotection
Protocol 5: Nε-Msc Protection of Lysine
-
Dissolve Nα-protected L-lysine in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add a suitable base such as triethylamine (B128534) or DIEA.
-
Add Msc-Cl or Msc-ONSu to the reaction mixture, typically at a reduced temperature to control the reaction.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Isolate the product by extraction and purify by crystallization or chromatography.
Protocol 6: On-Resin Msc Deprotection
-
Swell the Msc-protected peptide-resin in DCM.
-
Prepare a deprotection solution of 1 M NaOH in a dioxane/methanol/water mixture.
-
Treat the resin with the deprotection solution for 15-30 minutes at room temperature.
-
Wash the resin thoroughly with the solvent mixture and then with DMF and DCM to prepare for the next step.
Caption: General workflow for Msc protection and on-resin deprotection.
Orthogonality in Action: A Logical Relationship
The strategic power of these alternative protecting groups lies in their orthogonality, which allows for the selective deprotection of one group while others remain intact. This is particularly crucial for the synthesis of complex peptides, such as branched or cyclic peptides.
Caption: Orthogonality of common protecting groups in Fmoc-based SPPS.
Conclusion
While the Z group remains a viable option for lysine side chain protection, a range of modern alternatives offers significant advantages in terms of orthogonality, milder deprotection conditions, and suitability for complex peptide synthesis. The Boc group is a workhorse in standard Fmoc-SPPS, offering high efficiency and stability. For on-resin modifications, the Alloc group provides a truly orthogonal protection strategy, removable under neutral conditions with a palladium catalyst. The Msc group, with its extreme acid stability and base lability, presents another powerful orthogonal option.
The selection of the optimal protecting group is a critical decision that must be guided by the overall synthetic strategy, the nature of the target peptide, and the desired final modifications. A thorough understanding of the chemical properties, performance data, and experimental protocols for each of these alternatives will empower researchers to make informed decisions and achieve their synthetic goals with greater efficiency and success.
References
A Head-to-Head Battle: Fmoc vs. Boc Strategy for Synthesizing Lysine-Containing Peptides
In the realm of peptide synthesis, the choice between the Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) strategies is a critical decision that profoundly impacts the efficiency, purity, and overall success of synthesizing lysine-containing peptides. This guide provides an objective comparison of these two predominant solid-phase peptide synthesis (SPPS) methodologies, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Fmoc and Boc strategies lies in the nature of the temporary protecting group for the α-amino group and the chemical conditions required for its removal during the stepwise elongation of the peptide chain.
The Fmoc strategy employs the base-labile Fmoc group, which is typically removed by a secondary amine, most commonly piperidine (B6355638).[1] The side-chain protecting groups, including that of lysine (B10760008), are generally acid-labile (e.g., tert-butyl based) and are removed during the final cleavage of the peptide from the resin with a strong acid like trifluoroacetic acid (TFA).[] This use of orthogonal protecting groups, which are removed under different chemical conditions, is a key feature of the Fmoc strategy.[3][4]
Conversely, the Boc strategy utilizes the acid-labile Boc group for Nα-protection, which is removed by treatment with a moderately strong acid, typically TFA.[] Side-chain protecting groups are generally benzyl-based and are cleaved, along with the peptide from the resin, using a very strong acid, such as hydrofluoric acid (HF).[1]
Lysine Side-Chain Protection: A Critical Choice
The ε-amino group of lysine is highly nucleophilic and requires robust protection to prevent undesired side reactions, such as peptide chain branching. The choice of protecting group for this side chain is a crucial aspect of both strategies.
In Fmoc SPPS , the most common protecting group for the lysine side chain is the Boc group (Fmoc-Lys(Boc)-OH).[5] The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by TFA during the final deprotection step.[5] For applications requiring selective on-resin modification of the lysine side chain, other orthogonal protecting groups can be employed, such as:
-
Mtt (4-methyltrityl): Cleaved with dilute TFA.[6]
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Removed with hydrazine.
-
Alloc (allyloxycarbonyl): Cleaved using a palladium catalyst.[6]
In Boc SPPS , the lysine side chain is commonly protected with the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group (Boc-Lys(2-Cl-Z)-OH).[5] This group is stable to the repetitive TFA treatments used for Nα-Boc deprotection but is removed during the final cleavage with strong acids like HF.[5]
Performance Comparison: A Quantitative Look
The Fmoc strategy is now the more widely used method in modern peptide synthesis due to its milder conditions, orthogonality, and amenability to automation.[7] However, the Boc strategy remains a valuable tool for complex and aggregation-prone peptides.[] The strong acidic conditions used for Boc deprotection can help to disrupt secondary structures and reduce interchain aggregation, potentially leading to higher crude purity and yields for such challenging sequences.[]
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | Fmoc (base-labile) | Boc (acid-labile) |
| Nα-Deprotection | 20-50% Piperidine in DMF | 50% TFA in DCM |
| Lysine Side-Chain Protection | Boc, Mtt, Dde, Alloc | 2-Cl-Z |
| Final Cleavage | TFA-based cocktails | HF, TFMSA |
| Orthogonality | Yes | No (graduated acid lability) |
| Typical Crude Purity | Generally high, sequence-dependent | Can be higher for aggregation-prone sequences |
| Typical Overall Yield | Generally high, sequence-dependent | Can be higher for long or difficult sequences |
Potential Side Reactions in Lysine-Containing Peptide Synthesis
Several side reactions can occur during both Fmoc and Boc SPPS, some of which are specific to the presence of lysine.
Fmoc Strategy:
-
Diketopiperazine formation: A notorious side-reaction at the dipeptide stage, particularly with proline or glycine (B1666218) at the C-terminus.[8]
-
Aspartimide formation: Can occur in sequences containing aspartic acid upon repeated base treatment for Fmoc deprotection.[9]
-
Premature cleavage of Lys(Boc): Prolonged heating can lead to the cleavage of the Boc group from the lysine side chain.[8]
-
Alkylation of sensitive residues: The tert-butyl cation generated during the final TFA cleavage can modify nucleophilic residues like tryptophan and tyrosine if scavengers are not used.[5]
Boc Strategy:
-
t-Butylation: The tert-butyl cations generated during Nα-Boc deprotection can lead to the modification of sensitive amino acids like methionine and tryptophan.[3]
-
Acid-catalyzed side reactions: The repetitive use of strong acid can lead to the degradation of sensitive residues.
-
Modification of lysine: During cleavage with Pd(OAc)2-catalyzed hydrogenation in DMF, modification of the lysine side chain has been observed.[10]
Experimental Protocols
Fmoc-SPPS of a Lysine-Containing Peptide
This protocol outlines the manual synthesis of a model peptide containing lysine on a Rink Amide resin.
1. Resin Swelling and Preparation:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Wash the resin with DMF (3 times).
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a 15-minute treatment.
-
Wash the resin with DMF (5 times).
3. Amino Acid Coupling (e.g., Fmoc-Lys(Boc)-OH):
-
Dissolve Fmoc-Lys(Boc)-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the resin and agitate for 1 hour.
-
Monitor coupling completion with a Kaiser test.
-
Wash with DMF (3 times) and DCM (3 times).
4. Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After the final coupling, perform the Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
-
Wash the resin with methanol (B129727) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA:triisopropylsilane (TIS):water (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
7. Peptide Precipitation and Purification:
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Boc-SPPS of a Lysine-Containing Peptide
This protocol outlines the general steps for solid-phase peptide synthesis using the Boc strategy.
1. Resin Swelling and First Amino Acid Coupling:
-
Swell Merrifield or PAM resin in dichloromethane (B109758) (DCM) for 30-60 minutes.
-
Couple the first Boc-protected amino acid to the resin.
2. Boc Deprotection:
-
Remove the Boc protecting group with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM.
3. Neutralization:
-
Neutralize the resin with a solution of 5-10% DIPEA in DCM.
-
Wash the resin with DCM.
4. Amino Acid Coupling (e.g., Boc-Lys(2-Cl-Z)-OH):
-
Couple the next Boc-protected amino acid using a suitable coupling reagent (e.g., HBTU, HATU, or DIC/HOBt).
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
Treat the peptide-resin with anhydrous HF or TFMSA with appropriate scavengers to cleave the peptide from the resin and remove side-chain protecting groups.
7. Peptide Precipitation and Purification:
-
Precipitate the crude peptide and purify by RP-HPLC.
Visualizing the Workflows
References
- 1. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. chempep.com [chempep.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of Synthetic H-Leu-Lys(Z)-OH by Analytical HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the development and quality control of synthetic peptides. For the protected dipeptide H-Leu-Lys(Z)-OH, a common intermediate in peptide synthesis, High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment.[1][2] This guide provides a comparative analysis of two common analytical Reversed-Phase HPLC (RP-HPLC) methods, highlighting the impact of column technology on separation performance.
During solid-phase peptide synthesis (SPPS), several process-related impurities can arise.[3] For this compound, potential impurities include deletion sequences (e.g., H-Leu-OH or H-Lys(Z)-OH), insertion sequences, products of incomplete deprotection, and diastereomers resulting from racemization.[3][4][5] An effective analytical method must be able to resolve the main peptide from these closely related substances.
Comparative HPLC Methodologies
The primary difference between the two methods presented here lies in the HPLC column's particle technology: a traditional Fully Porous Particle (FPP) C18 column versus a modern Superficially Porous Particle (SPP) C18 column. SPP columns, featuring a solid core with a porous outer layer, often provide higher efficiency and faster separations at lower backpressures.[6]
Experimental Protocols
A detailed protocol for sample preparation and HPLC analysis is provided below.
1. Sample Preparation
-
Accurately weigh approximately 1 mg of synthetic this compound.
-
Dissolve the peptide in 1 mL of Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex the solution for 30 seconds to ensure it is fully dissolved.[7]
-
If necessary, centrifuge the sample to pellet any particulates and transfer the supernatant to an HPLC vial.[8]
2. HPLC System and Conditions
-
HPLC System: A standard analytical HPLC or UHPLC system equipped with a UV detector.
-
Detection: UV absorbance at 215 nm, which is optimal for detecting the peptide backbone.[9][10]
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
The specific parameters for each comparative method are outlined in the table below.
| Parameter | Method A: Fully Porous C18 | Method B: Superficially Porous C18 |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | C18, 3.0 x 100 mm, 2.7 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Gradient | 10% to 70% B over 20 minutes | 10% to 70% B over 12 minutes |
Illustrative Purity Analysis Data
The following table presents hypothetical, yet representative, data from the analysis of a synthetic this compound sample using the two described methods. The goal is to separate the main product from a common deletion impurity (H-Lys(Z)-OH) and an incompletely protected impurity.
| Analyte | Method A: Retention Time (min) | Method A: Peak Area (%) | Method B: Retention Time (min) | Method B: Peak Area (%) |
| Deletion Impurity (H-Lys(Z)-OH) | 8.95 | 1.1 | 5.82 | 1.1 |
| This compound | 10.24 | 98.2 | 6.98 | 98.3 |
| Incomplete Deprotection Impurity | 11.15 | 0.7 | 7.65 | 0.6 |
Analysis of Results: The data illustrates that both methods are capable of separating the main peptide from key impurities. However, Method B, utilizing the superficially porous column, achieves this separation in a significantly shorter runtime (12 minutes vs. 20 minutes).[7] This increased throughput is a major advantage in high-volume testing environments. Furthermore, SPP columns typically yield sharper, narrower peaks, which can improve the resolution and quantitation of low-level impurities.[6]
Experimental Workflow Diagram
The overall process for the purity analysis of this compound is depicted in the workflow diagram below.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Conclusion
Both fully porous and superficially porous C18 columns can be effectively used for the purity analysis of synthetic this compound. The choice between them often involves a trade-off between cost and performance. While traditional FPP columns provide reliable separations, SPP columns offer significant advantages in terms of analysis speed and efficiency. For laboratories focused on high-throughput analysis and optimal resolution, the adoption of superficially porous column technology is a compelling alternative for robust peptide purity determination.
References
- 1. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 2. pekcuralabs.com [pekcuralabs.com]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Confirming the Sequence of H-Leu-Lys-OH Peptides by MS/MS Fragmentation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide research and therapeutic development, unequivocal confirmation of a peptide's primary structure is a critical quality control step. Tandem mass spectrometry (MS/MS) stands as a cornerstone technique for this purpose, providing detailed structural information through controlled fragmentation of the peptide backbone. This guide offers a comparative overview of MS/MS fragmentation for the confirmation of the dipeptide H-Leu-Lys-OH, presenting supporting experimental data and detailed protocols.
Principles of Peptide Fragmentation in Mass Spectrometry
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the amino acid sequence of peptides.[1] The process involves isolating a specific peptide ion (the precursor ion) and then fragmenting it into smaller pieces (product ions) by colliding it with an inert gas, a process known as collision-induced dissociation (CID).[2][3] The resulting fragment ions are then mass-analyzed to produce an MS/MS spectrum.
The most common fragmentation of peptides occurs at the peptide bonds, leading to the formation of characteristic fragment ions known as b and y ions.[4][5]
-
b-ions are N-terminal fragments, meaning they contain the N-terminus of the peptide.[6]
-
y-ions are C-terminal fragments, containing the C-terminus of the peptide.[6]
By analyzing the mass differences between the peaks in the MS/MS spectrum, the sequence of amino acids in the original peptide can be deduced.[5]
Fragmentation Pattern of H-Leu-Lys-OH
The dipeptide H-Leu-Lys-OH, upon fragmentation in an MS/MS experiment, is expected to yield specific b and y ions that are diagnostic of its sequence. The primary cleavage occurs at the peptide bond between Leucine (Leu) and Lysine (Lys).
The theoretical monoisotopic masses of the precursor and major fragment ions for H-Leu-Lys-OH are crucial for interpreting the acquired spectra.
| Ion Type | Sequence | Theoretical m/z ([M+H]⁺) |
| Precursor Ion | H-Leu-Lys-OH | 260.19 |
| b1 ion | Leu | 114.09 |
| y1 ion | Lys | 147.11 |
Note: The masses are calculated for the singly protonated species ([M+H]⁺).
In addition to the primary b and y ions, neutral losses are also commonly observed in peptide fragmentation. For instance, ions containing Lysine may exhibit a loss of ammonia (B1221849) (-17 Da).[4]
Below is a diagram illustrating the fragmentation pathway of H-Leu-Lys-OH.
Experimental Protocol for MS/MS Analysis
The following protocol outlines a standard procedure for the analysis of H-Leu-Lys-OH using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation
-
Dissolve the H-Leu-Lys-OH peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% formic acid, to a final concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1-10 µg/mL in the mobile phase. The optimal concentration may need to be determined empirically.[7]
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 15-30 minutes) is typically employed to elute the peptide.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is standard for analytical columns.
-
Injection Volume: Inject 1-5 µL of the prepared sample.
3. Mass Spectrometry (MS)
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is the preferred method for peptide analysis.
-
MS Scan: Perform a full MS scan to identify the precursor ion of H-Leu-Lys-OH ([M+H]⁺ at m/z 260.19).
-
MS/MS Scan:
-
Select the precursor ion (m/z 260.19) for fragmentation.
-
Fragmentation Method: Collision-Induced Dissociation (CID) is a widely used and effective method.[2][3]
-
Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum. A stepped or ramped collision energy (e.g., 10-40 eV) can be beneficial to produce a wide range of fragment ions.[8]
-
4. Data Analysis
-
Analyze the acquired MS/MS spectrum to identify the characteristic b and y ions.
-
The presence of the b1 ion at m/z 114.09 and the y1 ion at m/z 147.11 confirms the sequence Leu-Lys.
-
Specialized software can be used to automatically or manually interpret the fragmentation data.
The following diagram illustrates the general experimental workflow for LC-MS/MS analysis of peptides.
Comparison of Fragmentation Techniques
While CID is a robust and widely used fragmentation method, other techniques can offer complementary information, especially for more complex peptides.
-
Higher-Energy C-trap Dissociation (HCD): This technique, often available on Orbitrap mass spectrometers, is a beam-type CID that can provide more extensive fragmentation and is particularly useful for generating low-mass immonium ions that can help identify specific amino acids.[3]
-
Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD): These are non-ergodic fragmentation methods that are particularly useful for preserving post-translational modifications (PTMs) and for fragmenting larger peptides. They produce primarily c and z ions.[4][9] For a simple dipeptide like H-Leu-Lys-OH, CID is generally sufficient and the most straightforward approach.
Alternative Sequencing Methods
While MS/MS is the gold standard for peptide sequencing, other methods exist, though they are often more time-consuming and less sensitive.
-
Edman Degradation: This is a chemical method that sequentially removes amino acid residues from the N-terminus of a peptide. While it can provide unambiguous sequencing, it is a slower, lower-throughput method compared to MS/MS.
For the rapid and confident confirmation of a synthetic dipeptide like H-Leu-Lys-OH, LC-MS/MS with CID is the most efficient and informative method. The clear fragmentation pattern, with the expected b and y ions, provides definitive evidence of the peptide's primary structure.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ionsource.com [ionsource.com]
- 7. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. LESSONS IN DE NOVO PEPTIDE SEQUENCING BY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lysine Derivatives for Solid-Phase Peptide Synthesis (SPPS)
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of lysine (B10760008) derivative is a critical decision that profoundly impacts the efficiency, purity, and overall success of Solid-Phase Peptide Synthesis (SPPS). This guide provides an objective, data-driven comparison of commonly used lysine derivatives, offering insights into their performance, detailed experimental protocols for their use, and a logical framework for selecting the optimal derivative for your specific research needs.
The strategic selection of a lysine derivative revolves around the choice of a protecting group for its ε-amino function. This choice is dictated by the desired final peptide structure—be it linear, branched, cyclic, or labeled. The ideal protecting group must be stable during peptide chain elongation and selectively removable under conditions that do not compromise the integrity of the peptide or other protecting groups. This principle of "orthogonality" is central to the synthesis of complex peptides.
Quantitative Performance Comparison of Lysine Derivatives
The following tables summarize the performance of different lysine derivatives in SPPS. It is important to note that direct head-to-head comparative studies with extensive quantitative data under identical conditions are not always available in the literature. The data presented here is compiled from various sources to provide a comparative overview of peptide purity and yield.
| Lysine Derivative | Protecting Group | Typical Crude Peptide Purity (%) | Overall Yield (%) | Reference(s) |
| Fmoc-Lys(Boc)-OH | Boc (tert-butyloxycarbonyl) | >50 - 70 | Variable, dependent on peptide length and sequence | [1][2] |
| Fmoc-Lys(Mtt)-OH | Mtt (4-methyltrityl) | ~79 | Not Reported | [3] |
| Fmoc-Lys(Dde)-OH | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Not specified, but used for high-yield synthesis | Not Reported | [4][5] |
| Fmoc-Lys(ivDde)-OH | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 71 - 93 | Not Reported | [3][6] |
| Fmoc-Lys(Alloc)-OH | Alloc (allyloxycarbonyl) | ~82 | Not Reported | [3] |
Table 1: Comparative Performance of Lysine Derivatives in SPPS. The purity and yield are influenced by various factors including the peptide sequence, synthesis scale, and purification methods.
Characteristics and Applications of Common Lysine Protecting Groups
The choice of a lysine protecting group is primarily determined by its deprotection conditions and its compatibility with the overall synthetic strategy.
| Protecting Group | Deprotection Conditions | Key Advantages | Common Applications |
| Boc | Strong acid (e.g., TFA) | Stable to weak bases used for Fmoc removal; cost-effective. | Standard synthesis of linear peptides.[7] |
| Mtt | Mildly acidic (e.g., 1-2% TFA in DCM) | Orthogonal to Fmoc and Boc; allows for selective on-resin side-chain modification.[8][9] | Synthesis of branched and cyclic peptides.[8] |
| Dde | 2% Hydrazine (B178648) in DMF | Orthogonal to both Fmoc and Boc strategies. | Synthesis of branched peptides, cyclic peptides, and modified peptides. |
| ivDde | 2% Hydrazine in DMF | More stable to piperidine (B6355638) than Dde, reducing premature deprotection; less prone to migration.[10] | Synthesis of complex branched and cyclic peptides.[6][11] |
| Alloc | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Orthogonal to both acid- and base-labile protecting groups. | On-resin cyclization and side-chain modification.[12][13] |
Table 2: Properties and Applications of Common Lysine Side-Chain Protecting Groups.
Experimental Protocols
Detailed methodologies for the selective deprotection of orthogonal protecting groups are crucial for the successful synthesis of complex peptides.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines a single cycle for the addition of an amino acid during Fmoc-based SPPS.
-
Resin Preparation: Place the peptide-resin from the previous cycle into a suitable reaction vessel. Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Drain and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add an activation base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling.
Protocol 2: Selective Deprotection of the Mtt Group
-
Resin Washing: Wash the Mtt-protected peptide-resin with DCM (3x).
-
Deprotection Cocktail Preparation: Prepare a solution of 1-2% Trifluoroacetic acid (TFA) and 2% Triisopropylsilane (TIS) in DCM.
-
Deprotection Reaction:
-
Suspend the resin in the deprotection cocktail (approximately 10 mL per gram of resin).
-
Gently shake the suspension at room temperature for 30 minutes.
-
Monitor the reaction by taking a small sample of the resin, washing it with DCM, and adding a drop of 1% TFA in DCM. An orange color indicates the presence of the Mtt cation. Continue the reaction until the orange color is no longer observed.
-
-
Washing and Neutralization:
-
Filter the resin and wash with DCM (2x), followed by Methanol (2x), and then DCM (2x).
-
Wash the resin with 1% DIPEA in DMF (2x) to neutralize.
-
Wash the resin with DMF (2x). The resin is now ready for the subsequent on-resin modification.[7]
-
Protocol 3: Selective Deprotection of the Dde/ivDde Group
-
N-terminal Protection (if necessary): If the N-terminal Fmoc group is present, it should be replaced with a Boc group to prevent its removal by hydrazine.
-
Deprotection Cocktail Preparation: Prepare a 2% (w/v) solution of hydrazine monohydrate in DMF.
-
Deprotection Reaction:
-
Add the hydrazine solution to the peptide-resin (approximately 25 mL per gram of resin).
-
Allow the mixture to stand at room temperature for 3 minutes.
-
Filter the resin.
-
Repeat the hydrazine treatment two more times.
-
-
Washing: Wash the resin extensively with DMF.[7]
Protocol 4: Selective Deprotection of the Alloc Group
-
Resin Washing: Wash the Alloc-protected peptide-resin with DCM (3x).
-
Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in DCM. Add a scavenger, such as Phenylsilane (20 equivalents).
-
Deprotection Reaction:
-
Add the deprotection solution to the resin.
-
Gently agitate the resin suspension under an inert atmosphere for 2 x 20 minutes.
-
-
Washing: Drain the reaction mixture and wash the resin extensively with DCM (5x), followed by DMF (3x), and finally DCM (5x) to remove all traces of the catalyst and scavenger.
Visualizing the Selection Process
The choice of a lysine derivative is a critical step in planning the synthesis of a complex peptide. The following workflow diagram illustrates the decision-making process based on the desired final peptide structure.
Caption: Decision workflow for selecting a lysine derivative in SPPS.
Conclusion
The selection of an appropriate lysine derivative is a cornerstone of successful solid-phase peptide synthesis. For routine synthesis of linear peptides, Fmoc-Lys(Boc)-OH remains a robust and cost-effective choice. However, for the synthesis of more complex architectures such as branched, cyclic, or labeled peptides, the use of orthogonal protecting groups is indispensable.
Fmoc-Lys(Mtt)-OH , Fmoc-Lys(Dde/ivDde)-OH , and Fmoc-Lys(Alloc)-OH each offer unique advantages in terms of their deprotection chemistry, allowing for selective on-resin modifications. The choice among these will depend on the specific requirements of the synthetic strategy, including the presence of other sensitive functional groups in the peptide sequence. By carefully considering the quantitative performance data and the detailed experimental protocols provided in this guide, researchers can make informed decisions to optimize their peptide synthesis workflows, leading to higher purity, improved yields, and the successful creation of complex and novel peptide molecules.
References
- 1. ajpamc.com [ajpamc.com]
- 2. researchgate.net [researchgate.net]
- 3. kohan.com.tw [kohan.com.tw]
- 4. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc-Lys(Dde)-OH | CAS:150629-67-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Bot Verification [merel.si]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ≥99.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 11. chempep.com [chempep.com]
- 12. Fmoc-Lys(Alloc)-OH - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 13. shop.bachem.com [shop.bachem.com]
The Efficacy of Enzymatic Ligation for Lys-Leu Isopeptide Bond Formation: A Comparative Guide
For researchers, scientists, and drug development professionals, the site-specific formation of isopeptide bonds is a critical tool in protein engineering, bioconjugation, and the development of novel therapeutics. This guide provides a comparative analysis of enzymatic methods for forging a Lys-Leu isopeptide bond, with a focus on efficacy, specificity, and experimental considerations. We also present alternative chemical ligation strategies to offer a comprehensive overview of the available technologies.
The formation of an isopeptide bond between the ε-amino group of a lysine (B10760008) (Lys) residue and the carboxyl group of another amino acid, such as leucine (B10760876) (Leu), creates a stable, protease-resistant linkage. This has significant implications for enhancing the stability of peptides and proteins, creating antibody-drug conjugates (ADCs), and assembling complex protein architectures. While chemical methods exist, enzymatic ligation offers superior specificity and milder reaction conditions, minimizing off-target modifications.
Enzymatic Ligation: A Comparison of Leading Biocatalysts
Several enzyme families have been harnessed for isopeptide bond formation. Here, we compare the performance of key enzymes, including sortases and asparaginyl ligases, based on available experimental data.
Sortase A (SrtA)
Sortase A, a transpeptidase found in Gram-positive bacteria, is a widely used tool for protein ligation. While its canonical function is to ligate proteins to the cell wall peptidoglycan, certain sortases can be engineered or utilized for lysine isopeptide bond formation.
-
Corynebacterium diphtheriae Sortase A (CdSrtA): This enzyme has been shown to form lysine-isopeptide bonds. A mutationally activated and truncated variant, CdSrtAΔ, demonstrates improved activity.[1][2] The reaction involves the recognition of a C-terminal LPLTG sorting signal on the donor peptide and a specific lysine residue on the acceptor protein.[1] The catalytic turnover for CdSrtAΔ in forming an isopeptide bond is reported to be 1.4 ± 0.004 h-1, with labeling of over 90% of the substrate protein achieved within 6 hours.[1][2]
-
Streptococcus pneumoniae Sortase A (SpSrtA): A triple-mutant of SpSrtA (E189H/V206I/E215A), referred to as SpSrtA*, has demonstrated the ability to modify lysine residues.[3] This variant is calcium-independent and shows broader substrate specificity for the N-terminal nucleophile of the acceptor.[3] By incorporating an optimized lysine-containing peptide tag (NLPIFKGLGNT), a modification efficacy of over 50% was achieved on a target protein.[3]
-
Staphylococcus aureus Sortase A (SaSrtA): While typically forming backbone-backbone peptide bonds, SaSrtA has been shown to catalyze isopeptide ligation to the ε-amino group of specific lysine residues, leading to cyclized or branched products.[4] However, its efficiency for intermolecular Lys-Leu isopeptide bond formation is less characterized compared to other sortases.
Asparaginyl Ligase (OaAEP1)
OaAEP1, an engineered asparaginyl ligase from Oldenlandia affinis, has emerged as a highly efficient enzyme for isopeptide ligation. It recognizes a C-terminal NGL motif on the donor peptide and can accept an internal lysine residue adjacent to a leucine (Lys-Leu) on the acceptor peptide.[5][6]
Reactions with OaAEP1 proceed efficiently at near-neutral pH and can achieve near-quantitative conversion.[5] For instance, the ligation of a biotin-G[Dap]LGV peptide to a model protein with a C-terminal NGL sequence reached 85% conversion within 4 hours.[5] The enzyme also shows compatibility with hydrophobic residues adjacent to the lysine, such as isoleucine and phenylalanine.[5]
Quantitative Comparison of Enzymatic Ligation Methods
| Enzyme | Donor Substrate Motif | Acceptor Substrate Motif | Efficacy | Reaction Time | Key Features |
| CdSrtAΔ | LPLTG | Specific Lys in NSpaA domain | >90% labeling | 6 hours | Requires a specific protein domain for recognition.[1][2] |
| SpSrtA * | LPXTG | Lys within NLPIFKGLGNT tag | >50% modification | Not specified | Calcium-independent; broader N-terminal recognition.[3] |
| OaAEP1 (C247A) | NGL | Internal Lys-Leu | ~85-95% conversion | 1-4 hours | Highly efficient at near-neutral pH; no additives required.[5] |
Alternative Methods: Chemical Ligation
For instances where enzymatic constraints are limiting, chemical ligation methods provide a viable alternative for isopeptide bond formation.
-
δ-Selenolysine-Mediated Ligation: This method involves the synthesis of a peptide with a δ-seleno-L-lysine residue at the desired ligation site. Ligation with a peptide thioester, followed by one-pot deselenization, yields the desired isopeptide-linked product.[7][8] This approach has achieved yields of up to 53%.[7][8]
-
Traceless Staudinger Ligation: This technique unites nonnatural amino acid incorporation and expressed protein ligation.[9][10] An azidonorleucine is installed at the target site in one protein, and a C-terminal phosphinothioester is installed on the second protein. The subsequent ligation forms an authentic isopeptide bond under mild, aqueous conditions.[10]
Comparative Summary of Ligation Strategies
| Method | Specificity | Yield | Conditions | Advantages | Disadvantages |
| Enzymatic Ligation (Sortases) | High (sequence-dependent) | Moderate to High | Mild, aqueous | High specificity, avoids protecting groups | Requires specific recognition motifs, can have slower kinetics |
| Enzymatic Ligation (OaAEP1) | High (Lys-Leu motif) | Very High | Mild, near-neutral pH | High efficiency, broad substrate scope for residue next to Lys | Requires C-terminal NGL on donor |
| δ-Selenolysine Ligation | Site-specific | Moderate (up to 53%) | Multi-step chemical synthesis | Can be used for complex probes | Requires synthesis of non-natural amino acid |
| Traceless Staudinger Ligation | Site-specific | Not specified | Mild, aqueous | Forms authentic isopeptide bond | Multi-step process involving non-natural amino acid incorporation |
Experimental Workflows and Signaling Pathways
To visualize the processes described, the following diagrams illustrate the enzymatic ligation workflow and a generalized signaling pathway involving ubiquitination, a process reliant on isopeptide bond formation.
Figure 1. Generalized workflow for enzymatic isopeptide bond formation.
Figure 2. Simplified ubiquitination signaling pathway.
Detailed Experimental Protocols
General Protocol for OaAEP1-Catalyzed Isopeptide Ligation
This protocol is adapted from methodologies described for OaAEP1-catalyzed reactions.[5]
-
Protein and Peptide Preparation:
-
Express and purify the acceptor protein containing the internal Lys-Leu motif.
-
Synthesize the donor peptide with a C-terminal NGL sequence.
-
Quantify the concentration of both components accurately, for example, by measuring UV absorbance at 280 nm.
-
-
Ligation Reaction Setup:
-
In a microcentrifuge tube, combine the acceptor protein and the donor peptide in a suitable buffer (e.g., 100 mM HEPES, pH 7.5). Molar ratios may need to be optimized, but a slight excess of the donor peptide is often used.
-
A typical reaction might contain 50 µM acceptor protein and 2-5 fold molar excess of the donor peptide.
-
Initiate the reaction by adding the OaAEP1 enzyme to a final concentration of 200 nM.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 25 °C for 1-4 hours. The optimal time should be determined empirically by taking time-course samples.
-
-
Monitoring and Analysis:
-
Monitor the progress of the ligation by taking aliquots at different time points and quenching the reaction (e.g., by adding formic acid).
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry (ESI-MS) to determine the conversion to the ligated product.
-
General Protocol for CdSrtA-Mediated Ligation
This protocol is based on the methods used for CdSrtA-catalyzed protein labeling.[1][2]
-
Reagent Preparation:
-
Express and purify the CdSrtA enzyme variant (e.g., CdSrtAΔ).
-
Express and purify the acceptor protein fused to the NSpaA domain.
-
Synthesize the donor peptide with a C-terminal LPLTG sequence.
-
-
Ligation Reaction:
-
Set up the reaction in a buffer such as 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
Combine the acceptor protein (e.g., 10-20 µM) with an excess of the donor peptide (e.g., 200 µM).
-
Initiate the reaction by adding the CdSrtA enzyme to a final concentration of 1-5 µM.
-
-
Incubation and Analysis:
-
Incubate the reaction at room temperature or 37°C for up to 6 hours.
-
Analyze the reaction products by SDS-PAGE, where a shift in the molecular weight of the acceptor protein will indicate successful ligation.
-
Confirm the identity of the product by Western blotting or mass spectrometry.
-
Conclusion
The enzymatic formation of Lys-Leu isopeptide bonds is a rapidly advancing field, offering powerful tools for protein engineering and bioconjugation. Engineered asparaginyl ligase OaAEP1 currently demonstrates superior efficiency and milder reaction conditions for substrates containing a Lys-Leu motif. Sortases, particularly engineered variants like CdSrtAΔ and SpSrtA*, provide valuable alternatives, although they often require specific recognition tags. For applications where enzymatic approaches are not feasible, chemical methods such as δ-selenolysine-mediated ligation and traceless Staudinger ligation offer robust, albeit more complex, alternatives. The choice of method will ultimately depend on the specific substrates, desired yield, and the experimental capabilities of the research setting.
References
- 1. Kinetics and Optimization of the Lysine-Isopeptide Bond Forming Sortase Enzyme from Corynebacterium diphtheriae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and Optimization of the Lysine-Isopeptide Bond Forming Sortase Enzyme from Corynebacterium diphtheriae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SpSrtA-Catalyzed Isopeptide Ligation on Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isopeptide Ligation Catalyzed by Quintessential Sortase A: MECHANISTIC CUES FROM CYCLIC AND BRANCHED OLIGOMERS OF INDOLICIDIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Isopeptide bond formation mediated by δ-selenolysine for chemical ubiquitination [frontiersin.org]
- 8. Isopeptide bond formation mediated by δ-selenolysine for chemical ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Creating Site-Specific Isopeptide Linkages Between Proteins with the Traceless Staudinger Ligation | Springer Nature Experiments [experiments.springernature.com]
- 10. Creating Site-Specific Isopeptide Linkages Between Proteins with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of H-Leu-Lys-OH and Its Modified Analogues
For Researchers, Scientists, and Drug Development Professionals
The dipeptide H-Leu-Lys-OH, composed of Leucine (B10760876) and Lysine (B10760008), serves as a fundamental building block for a variety of bioactive peptides. Its inherent chemical properties, including the hydrophobicity of Leucine and the positive charge of Lysine, make it a subject of interest for its potential antimicrobial, anticancer, and antioxidant activities. Strategic modifications to this dipeptide can significantly enhance its therapeutic potential by improving stability, target specificity, and overall efficacy. This guide provides an objective comparison of the biological activities of H-Leu-Lys-OH versus its modified analogues, supported by experimental data and detailed protocols.
Overview of Biological Activities
The biological activities of H-Leu-Lys-OH and its analogues are primarily attributed to their amphipathic nature, allowing for interactions with cell membranes. Modifications such as D-amino acid substitution, lipidation, and cyclization are employed to modulate these interactions and enhance bioactivity.
-
Antimicrobial Activity: The cationic nature of the lysine residue facilitates interaction with negatively charged bacterial membranes, while the hydrophobic leucine residue can promote membrane disruption.[1]
-
Anticancer Activity: Similar to their antimicrobial mechanism, these peptides can selectively target and disrupt the membranes of cancer cells, which often have a higher negative surface charge compared to healthy cells.
-
Antioxidant Activity: The constituent amino acids can contribute to antioxidant effects by scavenging free radicals. The specific sequence and modifications can influence this activity.[2]
Comparative Analysis of Biological Activity
Due to the limited availability of direct comparative studies on H-Leu-Lys-OH and its specific analogues, this section presents data from closely related short peptides rich in Leucine and Lysine to illustrate the effects of common modifications.
Antimicrobial Activity
Modification of short Leu-Lys peptides can significantly impact their ability to inhibit microbial growth. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a parent peptide and its modified analogues against various bacterial strains. Lower MIC values indicate higher potency.
| Peptide/Analogue | Modification | S. aureus (MIC, µM) | E. coli (MIC, µM) | P. aeruginosa (MIC, µM) | Reference |
| (RW)₃ | Parent Peptide | 2 µM | >100 µM | >100 µM | [3] |
| C₈-(RW)₃-K | C-terminal lipidation (C8) | 1.1-2 µM | 18-37 µM | 9-18 µM | [3] |
| C₁₀-(RW)₃-K | C-terminal lipidation (C10) | 0.6-1.1 µM | 9-18 µM | 4.5-9 µM | [3] |
| CA-MA P5 | Multiple Leu/Lys substitutions | 0.2-3.1 µM | 0.2-3.1 µM | Not Reported | [1] |
Anticancer Activity
The anticancer potential of Leu-Lys containing peptides can be enhanced through strategic modifications. The following table presents the half-maximal inhibitory concentration (IC50) values against a human cancer cell line. Lower IC50 values indicate greater cytotoxic activity against cancer cells.
| Peptide/Analogue | Modification | HeLa Cells (IC50, µM) | Reference |
| HPRP-A1 | Parent Peptide | <10 µM | [4] |
| RDP215 | L-amino acids | ~5 µM (on A375 melanoma) | [5] |
| 9D-RDP215 | D-amino acid substitution | ~2.5 µM (on A375 melanoma) | [5] |
Antioxidant Activity
The sequence of amino acids in dipeptides can influence their free radical scavenging capabilities. The following table shows a direct comparison of the antioxidant activity of H-Leu-Lys-OH (LK) and its isomer H-Lys-Leu-OH (KL).
| Dipeptide | DPPH Radical Scavenging (%) | Superoxide Radical Scavenging (%) | Reference |
| H-Leu-Lys-OH (LK) | 22.04 ± 1.96 | 20.49 ± 0.95 | [2] |
| H-Lys-Leu-OH (KL) | 22.31 ± 2.18 | 4.06 ± 0.49 | [2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Peptide stock solution
-
Bacterial suspension in logarithmic growth phase (e.g., 5 x 10^5 CFU/mL)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare serial two-fold dilutions of the peptide in MHB in the wells of a 96-well plate.
-
Add the bacterial suspension to each well to a final volume of 100 µL.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of peptides on cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
Peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value is calculated from the dose-response curve.
DPPH Radical Scavenging Assay
This assay measures the ability of a peptide to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
Peptide solution
-
DPPH solution (e.g., 0.1 mM in methanol)
-
96-well microtiter plate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Protocol:
-
Add a specific volume of the peptide solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
A control is prepared with methanol instead of the peptide solution.
-
The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
ABTS Radical Scavenging Assay
This assay measures the capacity of a peptide to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
Materials:
-
Peptide solution
-
ABTS stock solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Spectrophotometer
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by mixing the ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the peptide solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A control is prepared with the solvent instead of the peptide solution.
-
The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100[6]
Signaling Pathways and Mechanisms of Action
The biological activities of H-Leu-Lys-OH and its analogues are often initiated by their interaction with cell membranes. Subsequent downstream effects can involve various signaling pathways.
Antimicrobial Mechanism
The primary antimicrobial mechanism of many cationic peptides involves the disruption of the bacterial cell membrane.
Caption: Proposed mechanism of antimicrobial action for cationic peptides.
Immunomodulatory and Anti-inflammatory Signaling
Some Leucine- and Lysine-rich peptides can modulate inflammatory responses, for instance, by neutralizing lipopolysaccharide (LPS) and inhibiting downstream signaling pathways like the NF-κB pathway.
Caption: Inhibition of the LPS-induced NF-κB signaling pathway by Leu-Lys peptides.
Antioxidant Mechanism: Nrf2 Signaling Pathway
Antioxidant peptides can protect cells from oxidative stress by activating the Keap1-Nrf2 signaling pathway, which leads to the expression of antioxidant enzymes.
Caption: Activation of the Keap1-Nrf2 antioxidant pathway by peptides.
Conclusion
The dipeptide H-Leu-Lys-OH represents a promising scaffold for the development of novel therapeutic agents. As demonstrated by data from analogous short peptides, modifications such as D-amino acid substitution, lipidation, and cyclization can significantly enhance antimicrobial and anticancer activities, as well as improve stability and selectivity. Furthermore, the inherent antioxidant properties of the constituent amino acids can be modulated by sequence and structure. The provided experimental protocols and mechanistic diagrams offer a framework for the continued investigation and optimization of H-Leu-Lys-OH and its analogues for various biomedical applications. Further research focusing on direct comparative studies will be crucial for elucidating the full therapeutic potential of these modified dipeptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. New Insights into Antioxidant Peptides: An Overview of Efficient Screening, Evaluation Models, Molecular Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR and Mass Spectrometry for the Structural Confirmation of H-Leu-Lys(Z)-OH
For researchers and professionals in drug development and peptide chemistry, unambiguous structural confirmation of synthetic peptides is a critical step to ensure identity, purity, and functionality. This guide provides an objective comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural confirmation of the dipeptide H-Leu-Lys(Z)-OH. We will delve into the experimental protocols, data interpretation, and the complementary nature of these powerful methods.
Introduction to the Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy is a non-destructive technique that provides detailed information about the molecular structure at an atomic level.[1] It exploits the magnetic properties of atomic nuclei, allowing researchers to map out the carbon-hydrogen framework of a molecule. For peptides, NMR can confirm the presence of specific amino acid residues, their sequence, and even provide insights into the three-dimensional conformation in solution.[2][3]
Mass Spectrometry (MS) is a destructive analytical technique prized for its exceptional sensitivity and accuracy in determining the molecular weight of a compound.[4][5] When coupled with fragmentation methods (MS/MS), it can also elucidate the amino acid sequence of a peptide.[1] Techniques like Electrospray Ionization (ESI) are "soft" ionization methods ideal for analyzing peptides without causing premature fragmentation.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for analyzing this compound using both NMR and MS.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a one-dimensional (1D) ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
Acquire a 1D ¹³C NMR spectrum. This often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[7] Carbonyl signals for peptides typically appear between 169-173 ppm.[7]
-
For unambiguous assignment and sequence confirmation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed to establish proton-proton and proton-carbon correlations.[7]
-
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like HPLC-grade water or methanol.[6]
-
Prepare a working solution by diluting the stock solution to a final concentration of 0.1-10 µg/mL in a solvent mixture compatible with ESI-MS, typically water/acetonitrile (1:1) with 0.1% formic acid to facilitate protonation.[6]
-
-
Data Acquisition (LC-MS):
-
The sample is typically introduced into the mass spectrometer via a liquid chromatography (LC) system, which separates the analyte from potential impurities.[6]
-
Mass Spectrometer Settings (Full Scan - MS1):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Mass Range: Scan a range appropriate for the expected molecular ion, e.g., m/z 100-1000.
-
Capillary Voltage: Typically 2.5-4.5 kV.[8]
-
-
Fragmentation (MS/MS):
-
Data Presentation and Interpretation
The data obtained from each technique provides different, yet complementary, pieces of the structural puzzle.
Expected NMR Data for this compound
¹H and ¹³C NMR spectra will confirm the presence of all expected functional groups and their connectivity. The chemical shifts are influenced by the local electronic environment of each nucleus.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity |
| Leu α-CH | 4.0 - 4.3 | m |
| Leu β-CH₂ | 1.5 - 1.7 | m |
| Leu γ-CH | 1.4 - 1.6 | m |
| Leu δ-CH₃ | 0.8 - 1.0 | d |
| Lys α-CH | 4.1 - 4.4 | m |
| Lys β-CH₂ | 1.7 - 1.9 | m |
| Lys γ-CH₂ | 1.3 - 1.5 | m |
| Lys δ-CH₂ | 1.4 - 1.6 | m |
| Lys ε-CH₂ | 3.0 - 3.2 | m |
| Z-group CH₂ | ~5.1 | s |
| Z-group Aromatic CH | 7.2 - 7.4 | m |
| Amide NH | 7.5 - 8.5 | d |
| Amine NH₂/NH₃⁺ | 7.0 - 8.0 | br s |
Note: Shifts are approximate and can vary based on solvent and pH.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Approximate Chemical Shift (ppm) |
| Leu C=O | 172 - 175 |
| Leu α-C | 52 - 55 |
| Leu β-C | 40 - 42 |
| Leu γ-C | 24 - 26 |
| Leu δ-C | 21 - 23 |
| Lys C=O (acid) | 173 - 176 |
| Lys α-C | 53 - 56 |
| Lys β-C | 30 - 32 |
| Lys γ-C | 22 - 24 |
| Lys δ-C | 28 - 30 |
| Lys ε-C | 40 - 42 |
| Z-group C=O | 156 - 158 |
| Z-group CH₂ | 66 - 68 |
| Z-group Aromatic C | 127 - 137 |
Note: Shifts are approximate and can vary based on solvent and pH.
Expected Mass Spectrometry Data for this compound
The molecular formula for this compound is C₂₀H₃₁N₃O₅. A high-resolution mass spectrometer (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.
Table 3: Expected Molecular Ions in ESI-MS
| Ion Species | Formula | Theoretical Monoisotopic Mass (m/z) |
| [M+H]⁺ | [C₂₀H₃₂N₃O₅]⁺ | 394.2336 |
| [M+Na]⁺ | [C₂₀H₃₁N₃O₅Na]⁺ | 416.2156 |
| [M+K]⁺ | [C₂₀H₃₁N₃O₅K]⁺ | 432.1895 |
MS/MS fragmentation of the [M+H]⁺ precursor ion will produce a series of b- and y-ions, confirming the Leu-Lys sequence.
Table 4: Predicted Major MS/MS Fragment Ions for [M+H]⁺ of this compound
| Fragment Ion | Sequence | Theoretical Monoisotopic Mass (m/z) |
| b₁ | Leu | 114.0913 |
| y₁ | Lys(Z) | 281.1547 |
| b₂ | Leu-Lys(Z) | 394.2336 (Precursor) |
Visualizing the Workflow and Logic
Comparative Summary
Both techniques offer unique advantages and have limitations. The choice of technique often depends on the specific question being asked, sample availability, and access to instrumentation.
Table 5: Comparison of NMR and Mass Spectrometry for Peptide Analysis
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Atomic connectivity, 3D structure, stereochemistry, dynamics.[1][3] | Molecular weight, elemental composition, amino acid sequence.[1] |
| Sensitivity | Lower (mg to µg range).[4] | Higher (µg to fg range).[4] |
| Sample Requirement | Relatively high concentration needed. | Very small amount required. |
| Quantitative Ability | Inherently quantitative with proper standards.[4] | Can be quantitative, but often requires isotopic labeling for high accuracy.[5] |
| Analysis Time | Longer (minutes to hours per experiment). | Faster (seconds to minutes per sample). |
| Sample State | Analyzed in solution, providing data on native conformation.[1] | Analyzed in the gas phase.[10] |
| Destructive? | No, the sample is recoverable.[4] | Yes, the sample is consumed. |
| Data Complexity | Can be complex, often requiring 2D experiments for full assignment.[7] | Relatively straightforward for MW; MS/MS spectra can be complex but are often automatically interpreted. |
Conclusion
NMR spectroscopy and Mass Spectrometry are powerful, complementary techniques for the structural confirmation of this compound.
-
Mass Spectrometry provides a rapid and highly sensitive method to confirm the correct molecular weight and amino acid sequence. It is the first line of analysis to verify that the desired peptide was synthesized.
-
NMR Spectroscopy offers an unparalleled, in-depth view of the molecular structure, confirming the precise arrangement of atoms, the integrity of the amino acid side chains, and the presence and location of the Z-protecting group. It is the definitive method for proving atomic connectivity.
For complete and unambiguous structural confirmation, employing both techniques is the gold standard. MS provides the initial, rapid verification of mass and sequence, while NMR delivers the detailed atomic-level proof of the entire molecular structure. Together, they provide the comprehensive data required to confidently move forward in research and development.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 5. The Analytical Scientist | MS and NMR - the Perfect Couple? [theanalyticalscientist.com]
- 6. benchchem.com [benchchem.com]
- 7. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 8. Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uab.edu [uab.edu]
- 10. Sinz Lab [agsinz.pharmazie.uni-halle.de]
Safety Operating Guide
Proper Disposal of H-Leu-Lys(Z)-OH: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and peptide synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of H-Leu-Lys(Z)-OH, a dipeptide derivative. Based on available safety data for structurally similar compounds, this compound is not classified as a hazardous substance.[1][2][3] However, adherence to standard laboratory chemical disposal protocols is crucial to ensure a safe working environment and regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety glasses or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
In the event of a spill, the material should be mechanically recovered (e.g., swept up) and placed in a designated, sealed container for disposal.[3] Avoid generating dust.[4] After handling, always wash hands thoroughly.
Step-by-Step Disposal Protocol
As a non-hazardous solid waste, the disposal of this compound should align with institutional and local guidelines for chemical waste. The following is a general, step-by-step procedure:
-
Waste Collection: Place the waste this compound into a designated, clearly labeled, and securely sealed container for non-hazardous solid chemical waste.
-
Waste Segregation: It is critical to not mix this compound with hazardous waste streams, such as solvents, heavy metals, or reactive chemicals.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and explicitly marked as "Non-Hazardous."
-
Storage: Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup and final disposal of the waste.
Disposal of this compound and its packaging must be conducted in accordance with all applicable federal, state, and local environmental control regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
